molecular formula C3H6N4 B1315849 1-Methyl-1H-1,2,3-triazol-4-amine CAS No. 67545-00-0

1-Methyl-1H-1,2,3-triazol-4-amine

Cat. No.: B1315849
CAS No.: 67545-00-0
M. Wt: 98.11 g/mol
InChI Key: SHCBWIXMCAIFMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-1H-1,2,3-triazol-4-amine is a chemical building block based on the 1,2,3-triazole scaffold, a ring system known for its significant role in medicinal chemistry and drug discovery . The 1,2,3-triazole core is highly stable and can act as a bioisostere for various functional groups, facilitating the interaction with biological targets . This specific amine-functionalized derivative serves as a versatile intermediate for researchers to synthesize more complex molecules. Compounds featuring the 1,2,3-triazole structure have demonstrated a broad spectrum of biological activities in scientific studies, including potent antiproliferative effects against various cancer cell lines . Some derivatives have been shown to inhibit tumor cell growth by acting as antimicrotubule agents, disrupting tubulin polymerization and leading to cell cycle arrest . Additionally, this class of compounds is extensively investigated for antimicrobial , antifungal, and antiviral properties . The synthetic accessibility of the 1,2,3-triazole ring via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a classic "click chemistry" reaction, makes this scaffold particularly attractive for constructing combinatorial libraries and exploring structure-activity relationships (SAR) . This compound is supplied for research applications only. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyltriazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N4/c1-7-2-3(4)5-6-7/h2H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHCBWIXMCAIFMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70561416
Record name 1-Methyl-1H-1,2,3-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67545-00-0
Record name 1-Methyl-1H-1,2,3-triazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70561416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-triazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of 1-Methyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide serves as a comprehensive resource on the synthesis and characterization of the heterocyclic compound 1-methyl-1H-1,2,3-triazol-4-amine. Due to the limited availability of specific, published experimental data for this particular molecule, this guide outlines a plausible synthetic approach based on established methodologies for analogous compounds and details the expected characterization techniques and data.

Introduction

This compound is a methylated derivative of 4-amino-1H-1,2,3-triazole. The 1,2,3-triazole core is a prominent scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The introduction of a methyl group on one of the nitrogen atoms can significantly influence the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, thereby modulating its pharmacological profile. This guide provides a theoretical framework for its synthesis and a detailed overview of its structural elucidation.

Proposed Synthesis

A feasible and commonly employed method for the synthesis of N-methylated triazoles is the direct methylation of the parent triazole. In this case, the synthesis of this compound would likely proceed via the methylation of 4-amino-1H-1,2,3-triazole.

Reaction Scheme:

G cluster_0 Synthesis of this compound 4-amino-1H-1,2,3-triazole 4-Amino-1H-1,2,3-triazole Reaction Reaction Mixture 4-amino-1H-1,2,3-triazole->Reaction Methylating_Agent Methylating Agent (e.g., Methyl Iodide, Dimethyl Sulfate) Methylating_Agent->Reaction Base Base (e.g., K2CO3, NaH) Base->Reaction Solvent Solvent (e.g., DMF, Acetonitrile) Solvent->Reaction Product This compound Reaction->Product Byproducts Byproducts Reaction->Byproducts

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol (Hypothetical)

Materials:

  • 4-Amino-1H-1,2,3-triazole

  • Methyl iodide (or Dimethyl sulfate)

  • Potassium carbonate (or Sodium hydride)

  • N,N-Dimethylformamide (DMF) (or Acetonitrile)

  • Ethyl acetate

  • Hexane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 4-amino-1H-1,2,3-triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C and add methyl iodide (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.

Characterization

The synthesized this compound would be characterized using a suite of spectroscopic and analytical techniques to confirm its identity, purity, and structure.

Physical and Chemical Properties

The following table summarizes the known and predicted properties of this compound.

PropertyValueSource
Molecular Formula C₃H₆N₄PubChem[1]
Molecular Weight 98.11 g/mol PubChem[1]
CAS Number 67545-00-0PubChem[1]
Appearance White to off-white solid (Predicted)N/A
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Soluble in polar organic solvents (Predicted)N/A
Spectroscopic Data (Predicted)

The following tables outline the expected spectroscopic data for this compound based on its chemical structure.

Table 1: Predicted ¹H NMR Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.5s1HC5-H
~5.0br s2H-NH₂
~3.8s3HN-CH₃

Table 2: Predicted ¹³C NMR Data

Chemical Shift (δ, ppm)Assignment
~150C4-NH₂
~125C5
~35N-CH₃

Table 3: Predicted IR Data

Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretch (amine)
3100-3000C-H stretch (aromatic)
2950-2850C-H stretch (aliphatic)
1650-1600N-H bend (amine)
1500-1400C=N, N=N stretch (triazole ring)

Table 4: Predicted Mass Spectrometry Data

m/zIon
98[M]⁺
99[M+H]⁺
Characterization Workflow

The following diagram illustrates the general workflow for the characterization of the synthesized compound.

G cluster_0 Characterization Workflow Crude_Product Crude Product from Synthesis Purification Purification (Column Chromatography) Crude_Product->Purification Pure_Compound Pure this compound Purification->Pure_Compound Structural_Analysis Structural Analysis Pure_Compound->Structural_Analysis Purity_Analysis Purity Analysis Pure_Compound->Purity_Analysis NMR ¹H and ¹³C NMR Structural_Analysis->NMR IR Infrared Spectroscopy Structural_Analysis->IR MS Mass Spectrometry Structural_Analysis->MS Final_Characterization Fully Characterized Compound NMR->Final_Characterization IR->Final_Characterization MS->Final_Characterization HPLC HPLC Purity_Analysis->HPLC Elemental_Analysis Elemental Analysis Purity_Analysis->Elemental_Analysis HPLC->Final_Characterization Elemental_Analysis->Final_Characterization

Caption: General workflow for the characterization of this compound.

Conclusion

References

Physicochemical properties of 1-Methyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 1-Methyl-1H-1,2,3-triazol-4-amine

For the Attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document collates available data on its physical and chemical characteristics, outlines experimental protocols for its synthesis and analysis, and discusses its potential biological relevance.

Physicochemical Properties

The known physical and chemical properties of this compound are summarized in the table below. It is important to note that while some of these properties have been determined experimentally, others are based on computational models.

PropertyValueData Type
Molecular Formula C₃H₆N₄-
Molecular Weight 98.11 g/mol -
CAS Number 67545-00-0-
IUPAC Name This compound-
Appearance White to brown solidExperimental
Melting Point >240 °C (decomposes)Experimental[1]
Boiling Point Not Available-
Density 1.433 ± 0.06 g/cm³ (at 20°C)Experimental[1]
logP (octanol-water) -0.7Computed[2]
pKa Not Available-
Solubility Soluble in polar solvents (qualitative)Inferred

Synthesis and Characterization

Proposed Synthetic Protocol

The synthesis of this compound can be envisioned via the cycloaddition of methyl azide with an appropriate three-carbon synthon bearing a protected amine group. A logical precursor would be a protected form of propargylamine.

Reaction Scheme:

  • Step 1: Protection of Propargylamine. Propargylamine is reacted with a suitable protecting group (e.g., Boc anhydride) to prevent side reactions with the amino group.

  • Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The protected propargylamine is then reacted with methyl azide in the presence of a copper(I) catalyst.

  • Step 3: Deprotection. The protecting group is removed under appropriate conditions to yield the final product, this compound.

Detailed Methodology (Hypothetical):

  • Synthesis of N-Boc-propargylamine: To a solution of propargylamine (1.0 eq) in a suitable solvent such as dichloromethane, di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) is added portion-wise at 0 °C. The reaction is stirred at room temperature for 12 hours. The solvent is then removed under reduced pressure, and the crude product is purified by column chromatography.

  • Synthesis of 1-Methyl-4-(N-Boc-aminomethyl)-1H-1,2,3-triazole: N-Boc-propargylamine (1.0 eq) and methyl azide (1.2 eq) are dissolved in a mixture of tert-butanol and water. To this solution, sodium ascorbate (0.2 eq) and copper(II) sulfate pentahydrate (0.1 eq) are added. The reaction mixture is stirred at room temperature for 24 hours. The product is then extracted with an organic solvent and purified by chromatography.

  • Synthesis of this compound: The protected intermediate is dissolved in a suitable solvent (e.g., dichloromethane or dioxane), and a strong acid such as trifluoroacetic acid or hydrochloric acid is added. The mixture is stirred at room temperature until the deprotection is complete (monitored by TLC). The final product is isolated after neutralization and extraction, followed by purification.

G cluster_synthesis Synthetic Workflow Propargylamine Propargylamine Protection Boc Protection Propargylamine->Protection Protected_Alkyne N-Boc-propargylamine Protection->Protected_Alkyne CuAAC Cu(I)-catalyzed Azide-Alkyne Cycloaddition Protected_Alkyne->CuAAC Methyl_Azide Methyl_Azide Methyl_Azide->CuAAC Protected_Triazole Protected This compound CuAAC->Protected_Triazole Deprotection Acidic Deprotection Protected_Triazole->Deprotection Final_Product This compound Deprotection->Final_Product G cluster_bio Potential Biological Relevance Core This compound Interaction Interaction with Biological Targets Core->Interaction IDO1 IDO1 Inhibition Interaction->IDO1 Kinases Kinase Inhibition Interaction->Kinases OtherEnzymes Other Enzyme Inhibition Interaction->OtherEnzymes Antifungal Antifungal Activity Interaction->Antifungal Anticancer Anticancer Activity IDO1->Anticancer Kinases->Anticancer AntiInflammatory Anti-inflammatory Activity OtherEnzymes->AntiInflammatory

References

Biological Activity Screening of 1-Methyl-1H-1,2,3-triazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. This technical guide focuses on the biological activity screening of a specific, yet underexplored, member of this family: 1-Methyl-1H-1,2,3-triazol-4-amine. While direct studies on this compound are limited, the known pharmacological profile of the 4-amino-1,2,3-triazole core suggests significant potential, particularly in oncology and immunology. This document outlines a proposed screening strategy, including detailed experimental protocols for synthesis and biological evaluation, and discusses potential mechanisms of action based on data from closely related analogs. The aim is to provide a comprehensive resource for researchers initiating investigations into the therapeutic potential of this promising molecule.

Introduction: The Therapeutic Potential of the 1,2,3-Triazole Scaffold

The 1,2,3-triazole ring system is a prominent feature in a multitude of biologically active compounds. Its unique chemical properties, including its ability to form hydrogen bonds and its dipolar nature, make it an attractive scaffold for designing molecules that can interact with biological targets. Derivatives of 1,2,3-triazoles have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

A particularly interesting subset of this family is the 4-amino-1,2,3-triazole core. Recent studies have highlighted derivatives of this core structure as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a key enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] IDO1 is a significant target in cancer immunotherapy due to its role in mediating immune tolerance in the tumor microenvironment.[3][4] By inhibiting IDO1, it is possible to enhance the anti-tumor immune response.

This guide focuses on this compound as a primary candidate for biological activity screening, given the established importance of its core structure.

Proposed Screening Strategy

Based on the known activities of related compounds, a tiered screening approach is proposed for this compound. This strategy prioritizes the evaluation of its potential as an anticancer agent and an immunomodulator.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening & Mechanism of Action cluster_2 Tier 3: Lead Optimization A Synthesis and Purification of This compound B In vitro Anticancer Screening (Panel of Cancer Cell Lines) A->B C IDO1 Enzyme Inhibition Assay A->C D Apoptosis and Cell Cycle Analysis B->D E Cellular IDO1 Activity Assay C->E F In vivo Tumor Model Studies D->F E->F G Structure-Activity Relationship (SAR) Studies F->G H ADME/Tox Profiling G->H

Figure 1: Proposed workflow for the biological activity screening of this compound.

Experimental Protocols

Synthesis of this compound

A potential synthetic route to this compound can be adapted from general methods for the synthesis of 1,2,3-triazoles, often employing a copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Materials:

  • Methyl azide

  • Propargylamine

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvents (e.g., water, t-butanol)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • Preparation of Methyl Azide: Methyl azide can be prepared from sodium azide and dimethyl sulfate. Caution: Methyl azide is volatile and potentially explosive. This step should be performed with appropriate safety precautions in a well-ventilated fume hood.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Dissolve propargylamine in a mixture of water and t-butanol.

    • Add methyl azide to the solution.

    • In a separate flask, prepare a fresh solution of sodium ascorbate in water.

    • Add the sodium ascorbate solution to the reaction mixture, followed by an aqueous solution of CuSO₄·5H₂O.

    • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

In vitro Anticancer Activity Screening

The antiproliferative activity of this compound can be evaluated against a panel of human cancer cell lines using the MTT assay.[5]

Cell Lines:

  • MCF-7 (breast adenocarcinoma)

  • MDA-MB-231 (breast adenocarcinoma)

  • HeLa (cervical cancer)

  • HT29 (colorectal adenocarcinoma)

  • A549 (lung carcinoma)

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound (e.g., from 0.1 to 100 µM) and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Assay:

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Indoleamine 2,3-dioxygenase 1 (IDO1) Enzyme Inhibition Assay

The inhibitory activity of the compound against human IDO1 can be assessed using a cell-free enzymatic assay.

Procedure:

  • Enzyme Reaction:

    • In a 96-well plate, combine recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue (cofactor), and ascorbic acid in a suitable buffer.

    • Add varying concentrations of this compound or a known IDO1 inhibitor (e.g., epacadostat) as a positive control.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).

  • Detection of Kynurenine:

    • Stop the reaction by adding trichloroacetic acid.

    • Incubate at 65°C to hydrolyze N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate and add a colorimetric reagent (e.g., Ehrlich's reagent).

  • Data Analysis: Measure the absorbance at 480 nm and calculate the percentage of IDO1 inhibition. Determine the IC₅₀ value of the compound.

Potential Mechanism of Action: IDO1 Inhibition

The 4-amino-1,2,3-triazole moiety is a known pharmacophore for IDO1 inhibition. It is hypothesized that the nitrogen atoms of the triazole ring can coordinate with the heme iron at the active site of the IDO1 enzyme, thereby blocking the binding of its natural substrate, L-tryptophan.[1][2]

G cluster_0 Tumor Microenvironment cluster_1 Therapeutic Intervention Tumor Tumor Cells IDO1 IDO1 Enzyme Tumor->IDO1 Upregulates Tryptophan L-Tryptophan IDO1->Tryptophan Metabolizes Kynurenine Kynurenine Tryptophan->Kynurenine Conversion T_Cell T-Cell Kynurenine->T_Cell Induces Apoptosis T-Cell Apoptosis T_Cell->Apoptosis Immune_Response Enhanced Anti-Tumor Immune Response T_Cell->Immune_Response Proliferation & Activation Inhibitor This compound (IDO1 Inhibitor) Inhibitor->IDO1 Inhibits

Figure 2: Proposed mechanism of action of this compound via IDO1 inhibition.

Inhibition of IDO1 by this compound would lead to a decrease in kynurenine levels and an increase in tryptophan levels within the tumor microenvironment. This shift would alleviate the immunosuppressive effects of kynurenine, promoting the proliferation and activation of effector T-cells and thereby enhancing the anti-tumor immune response.

Data Presentation

All quantitative data from the proposed screening assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In vitro Anticancer Activity of this compound

Cell LineIC₅₀ (µM) ± SD
MCF-7Data to be determined
MDA-MB-231Data to be determined
HeLaData to be determined
HT29Data to be determined
A549Data to be determined

Table 2: IDO1 Enzyme Inhibition by this compound

CompoundIC₅₀ (µM) ± SD
This compoundData to be determined
Epacadostat (Positive Control)Reference Value

Conclusion and Future Directions

This technical guide provides a framework for the systematic biological activity screening of this compound. The proposed studies are designed to elucidate its potential as an anticancer and immunomodulatory agent. Positive results from the primary screening would warrant further investigation into its mechanism of action, including apoptosis and cell cycle studies, as well as evaluation in in vivo cancer models. Subsequent lead optimization and structure-activity relationship (SAR) studies could then be pursued to develop more potent and selective analogs for therapeutic applications. The exploration of this simple yet promising molecule could unlock new avenues in the development of novel cancer therapies.

References

In-Depth Technical Guide: Mechanism of Action Studies for 1-Methyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing literature reveals a significant gap in the scientific understanding of the specific mechanism of action for 1-Methyl-1H-1,2,3-triazol-4-amine. While the broader class of 1,2,3-triazole derivatives has been the subject of extensive research, demonstrating a wide array of biological activities, detailed mechanistic studies, quantitative data, and specific cellular targets for this particular compound are not available in the public domain.

This guide, therefore, serves to summarize the known biological activities of structurally related 1,2,3-triazole compounds, providing a foundational context for potential future research into the specific mechanism of this compound. The information presented below is based on studies of derivatives and the general 1,2,3-triazole scaffold and should not be directly extrapolated to this compound without further experimental validation.

Overview of 1,2,3-Triazole Derivatives: A Landscape of Diverse Biological Activity

The 1,2,3-triazole ring is a key pharmacophore in medicinal chemistry, with its derivatives exhibiting a broad spectrum of pharmacological effects. These activities are largely attributed to the triazole ring's ability to engage in hydrogen bonding, dipole-dipole interactions, and its overall stability and low reactivity in biological systems.

Enzyme Inhibition

A prominent and well-documented activity of 1,2,3-triazole derivatives is their ability to inhibit various enzymes. This inhibitory action is often the primary mechanism behind their observed therapeutic effects.

  • Indoleamine 2,3-dioxygenase (IDO1) Inhibition: Compounds featuring a 4-amino-1,2,3-triazole core have been identified as potent inhibitors of IDO1, an enzyme implicated in tumor immune evasion.

  • Pregnane X Receptor (PXR) Inhibition: Certain 1H-1,2,3-triazole-4-carboxamides have been shown to act as inverse agonists and antagonists of PXR, a nuclear receptor that regulates the metabolism of xenobiotics and endogenous compounds.

  • Other Enzymatic Targets: Various 1,2,3-triazole derivatives have demonstrated inhibitory activity against a range of other enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, carbonic anhydrase-II, and fungal 14α-demethylase (CYP51).

Anticancer and Antimicrobial Activities

The antiproliferative and antimicrobial properties of 1,2,3-triazole derivatives are significant areas of research.

  • Anticancer Effects: The anticancer activity of these compounds is often linked to the inhibition of key enzymes involved in cancer cell proliferation and survival.

  • Antimicrobial Effects: The antimicrobial spectrum of 1,2,3-triazoles is broad, encompassing antibacterial and antifungal activities. The inhibition of essential microbial enzymes is a primary mechanism.

Postulated Mechanisms and Future Research Directions for this compound

Given the absence of direct experimental data, the mechanism of action for this compound can only be hypothesized based on the activities of its structural analogs.

Hypothetical Signaling Pathways and Experimental Workflows

Future research to elucidate the mechanism of action of this compound would necessitate a series of targeted experiments. The following diagrams, generated using the DOT language, illustrate a logical workflow for such an investigation.

G cluster_0 Initial Screening and Target Identification A This compound B Phenotypic Screening (e.g., cell viability, proliferation assays) A->B C Target-Based Screening (e.g., enzyme inhibition assays, receptor binding assays) A->C D Identification of Potential Biological Targets B->D C->D G cluster_1 Mechanistic Elucidation Pathway E Identified Biological Target F In Vitro Validation (e.g., Ki, IC50 determination) E->F G Cell-Based Assays (e.g., Western blot, qPCR for downstream signaling) F->G H In Vivo Model Studies (e.g., animal models of disease) G->H I Confirmation of Mechanism of Action H->I

Spectroscopic Analysis of 1-Methyl-1H-1,2,3-triazol-4-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1-Methyl-1H-1,2,3-triazol-4-amine. Due to the limited availability of direct experimental data for this specific compound in publicly accessible databases, this guide presents expected spectroscopic characteristics based on the analysis of structurally similar triazole derivatives. The information herein serves as a foundational resource for researchers involved in the synthesis, characterization, and application of this and related molecules in drug development and other scientific endeavors.

Molecular Structure and Properties

This compound is a heterocyclic compound with the molecular formula C₃H₆N₄ and a molecular weight of 98.11 g/mol .[1] Its structure consists of a five-membered 1,2,3-triazole ring, substituted with a methyl group at the N1 position and an amine group at the C4 position. The presence of the triazole ring, a common scaffold in medicinal chemistry, makes this compound of interest for further investigation.[2][3][4]

Spectroscopic Data Summary

The following tables summarize the expected quantitative data from key spectroscopic techniques for the analysis of this compound. These values are estimations based on data reported for analogous triazole structures.

Table 1: Expected ¹H NMR Spectral Data

ProtonsExpected Chemical Shift (δ, ppm)Expected Multiplicity
N-CH₃3.5 - 4.0Singlet (s)
C-H (triazole ring)7.5 - 8.5Singlet (s)
-NH₂5.0 - 7.0 (broad)Singlet (s)

Table 2: Expected ¹³C NMR Spectral Data

Carbon AtomExpected Chemical Shift (δ, ppm)
N-CH₃30 - 40
C4 (C-NH₂)140 - 150
C5 (C-H)120 - 130

Table 3: Expected Infrared (IR) Absorption Bands

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
N-H Stretch (amine)3300 - 3500Medium, Broad
C-H Stretch (aromatic/methyl)2900 - 3100Medium to Weak
N=N Stretch (triazole)1500 - 1600Medium to Weak
C=N Stretch (triazole)1400 - 1500Medium

Table 4: Expected Mass Spectrometry Data

IonExpected m/zNotes
[M]⁺98Molecular Ion
[M+H]⁺99Protonated Molecular Ion (ESI)
FragmentsVariesCommon losses include N₂, HCN

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-15 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-5 seconds.

  • Temperature: 298 K.

¹³C NMR Acquisition:

  • Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, as ¹³C has low natural abundance.

  • Relaxation Delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shifts using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

  • Integrate the peaks in the ¹H NMR spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure using the anvil to ensure good contact.

Data Acquisition:

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • A background spectrum of the clean ATR crystal should be collected prior to sample analysis.

Data Analysis:

  • Identify characteristic absorption bands corresponding to specific functional groups.

  • Compare the obtained spectrum with reference spectra of similar compounds if available.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation (for ESI-MS):

  • Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).

  • The solution is directly infused into the ion source.

Data Acquisition (ESI-MS):

  • Ionization Mode: Positive ion mode is typically used for amine-containing compounds to observe the [M+H]⁺ ion.

  • Mass Range: m/z 50-500.

  • Capillary Voltage: Typically 3-5 kV.

  • Drying Gas: Nitrogen, at a flow and temperature optimized for the instrument.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺ for EI, [M+H]⁺ for ESI).

  • Analyze the fragmentation pattern to deduce structural information. Common fragmentation pathways for triazoles involve the loss of N₂ or HCN.[4]

Synthesis and Characterization Workflow

The synthesis of substituted triazoles can be achieved through various methods, with the copper-catalyzed azide-alkyne cycloaddition (CuAAC) being a prominent approach.[5][6] The following diagram illustrates a general workflow for the synthesis and spectroscopic characterization of a 1,4-disubstituted 1,2,3-triazole.

Synthesis_Workflow cluster_synthesis Synthesis cluster_characterization Spectroscopic Characterization Start Starting Materials (Azide and Alkyne) Reaction Cu(I)-Catalyzed Cycloaddition Start->Reaction Workup Reaction Work-up & Purification Reaction->Workup Product Isolated Product Workup->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Analysis Data Analysis & Structure Confirmation NMR->Analysis IR->Analysis MS->Analysis

Caption: General workflow for the synthesis and spectroscopic characterization of a substituted 1,2,3-triazole.

Conclusion

References

Initial Toxicity Assessment of 1-Methyl-1H-1,2,3-triazol-4-amine: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides a summary of available hazard information and general toxicological assessment methodologies. As of the date of this report, specific experimental toxicity data for 1-Methyl-1H-1,2,3-triazol-4-amine, such as LD50 or IC50 values, were not found in publicly available literature. The information presented herein is based on its GHS classification and data from structurally related triazole compounds.

Introduction

This compound (CAS No. 67545-00-0) is a heterocyclic amine containing a triazole ring system. This structural motif is found in numerous compounds with diverse biological activities, making a thorough understanding of its toxicological profile critical for researchers, scientists, and drug development professionals. This guide outlines the known hazard classifications for this compound and describes the standard experimental protocols that would be employed for an initial toxicity assessment.

Hazard Identification and Classification

Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards.[1]

Table 1: GHS Hazard Classification for this compound [1]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity, Single Exposure3H335: May cause respiratory irritation

This classification indicates that the compound is presumed to have moderate acute oral toxicity and is an irritant to the skin, eyes, and respiratory system.[1]

Proposed Experimental Protocols for Toxicity Assessment

A comprehensive initial toxicity assessment would involve a battery of in vitro and in vivo tests to evaluate cytotoxicity, genotoxicity, and acute systemic toxicity. The following are detailed methodologies for key experiments that would be necessary to fully characterize the toxicological profile of this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of a compound.

Experimental Protocol:

  • Cell Culture: Human cell lines, such as HepG2 (liver carcinoma) or A549 (lung carcinoma), are cultured in appropriate media and conditions (e.g., 37°C, 5% CO2).

  • Cell Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well) and allowed to adhere overnight.

  • Compound Exposure: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and then diluted in culture medium to a range of concentrations. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for 3-4 hours.

  • Formazan Solubilization: The MTT solution is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

MTT_Assay_Workflow start Start cell_seeding Seed cells in 96-well plate start->cell_seeding overnight_incubation Incubate overnight cell_seeding->overnight_incubation compound_treatment Treat cells with various concentrations of test compound overnight_incubation->compound_treatment incubation_period Incubate for 24/48/72 hours compound_treatment->incubation_period mtt_addition Add MTT solution incubation_period->mtt_addition formazan_incubation Incubate for 3-4 hours mtt_addition->formazan_incubation solubilization Add solubilization solution (e.g., DMSO) formazan_incubation->solubilization read_absorbance Measure absorbance at 570 nm solubilization->read_absorbance data_analysis Calculate cell viability and IC50 read_absorbance->data_analysis end End data_analysis->end

MTT Assay Experimental Workflow.

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound. It utilizes several strains of the bacterium Salmonella typhimurium that have mutations in genes involved in histidine synthesis, rendering them unable to grow in a histidine-free medium.

Experimental Protocol:

  • Bacterial Strains: Select appropriate Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) with and without metabolic activation (S9 mix).

  • Compound Preparation: Prepare a range of concentrations of this compound.

  • Exposure: The bacterial culture, the test compound, and (if used) the S9 mix are combined in a test tube.

  • Plating: The mixture is poured onto a minimal glucose agar plate lacking histidine.

  • Incubation: The plates are incubated at 37°C for 48-72 hours.

  • Colony Counting: The number of revertant colonies (colonies that have mutated back to a state where they can synthesize histidine) is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Ames_Test_Workflow start Start prepare_cultures Prepare Salmonella typhimurium histidine-deficient strains start->prepare_cultures mix_components Mix bacteria, test compound, and S9 mix (optional) prepare_cultures->mix_components plate_mixture Pour mixture onto histidine-free agar plates mix_components->plate_mixture incubate_plates Incubate at 37°C for 48-72 hours plate_mixture->incubate_plates count_colonies Count revertant colonies incubate_plates->count_colonies analyze_results Analyze for dose-dependent increase in revertants count_colonies->analyze_results end End analyze_results->end

Ames Test Experimental Workflow.

To determine the acute oral toxicity, a study following a guideline such as the OECD Test Guideline 423 (Acute Toxic Class Method) would be appropriate. This method uses a stepwise procedure with a small number of animals.

Experimental Protocol:

  • Animal Selection: Healthy, young adult rodents (e.g., rats or mice), typically females, are used.

  • Housing and Acclimatization: Animals are housed in appropriate conditions with a controlled environment and allowed to acclimatize.

  • Dosing: A starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The compound is administered orally by gavage to a group of three animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Stepwise Procedure: The outcome of the first step determines the next step:

    • If mortality occurs, the test is repeated with a lower dose.

    • If no mortality occurs, the test is repeated with a higher dose.

  • Endpoint: The test is concluded when a dose that causes mortality or no adverse effects at the highest dose is identified, allowing for classification of the substance into a specific toxicity class.

Table 2: Example Data Presentation for Acute Oral Toxicity (OECD 423)

Dose (mg/kg)Number of AnimalsMortalityClinical SignsBody Weight Change
30030/3No significant signsNormal gain
200032/3Lethargy, piloerectionWeight loss in survivors

This table is for illustrative purposes only and does not represent actual data for this compound.

Potential Toxicological Profile of Triazole Compounds

While specific data for this compound is lacking, the broader class of triazole compounds has been studied. Some triazole derivatives are used as antifungal agents in medicine and agriculture, and their mechanism often involves the inhibition of cytochrome P450 enzymes. The toxicity of triazoles can vary widely depending on their specific structure and substituents. Some have been shown to have low acute toxicity, while others may exhibit developmental or reproductive toxicity at high doses. Genotoxicity is not a consistent finding across the class, with many triazoles testing negative in Ames tests.

Conclusion

The GHS classification of this compound indicates a potential for moderate acute oral toxicity and irritant properties.[1] A comprehensive toxicological evaluation, including in vitro cytotoxicity and genotoxicity assays, as well as in vivo acute toxicity studies, is necessary to fully characterize its safety profile. The experimental protocols outlined in this guide provide a framework for conducting such an assessment. For researchers and drug development professionals, it is crucial to handle this compound with appropriate safety precautions, including personal protective equipment, and to conduct a thorough risk assessment before use in any application. Further studies are required to establish a complete toxicological profile and to understand any potential mechanisms of toxicity.

References

Solubility and stability of 1-Methyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility and Stability of 1-Methyl-1H-1,2,3-triazol-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a heterocyclic amine containing a triazole ring, a scaffold of significant interest in medicinal chemistry and materials science. Understanding the physicochemical properties of this compound, particularly its solubility and stability, is fundamental for its application in drug discovery and development. This technical guide provides a framework for evaluating these critical parameters. While specific experimental data for this compound is not publicly available in the cited literature, this document details the standard methodologies and experimental protocols required to generate this essential data. It outlines procedures for determining thermodynamic solubility and for assessing stability under forced degradation conditions, in accordance with regulatory guidelines.

Chemical Properties

A foundational understanding of the basic chemical properties of a compound is essential before embarking on solubility and stability studies.

PropertyValueSource
Molecular Formula C₃H₆N₄PubChem[1]
Molecular Weight 98.11 g/mol PubChem[1]
CAS Number 67545-00-0PubChem[1]
Canonical SMILES CN1C=C(N=N1)NPubChem[1]

Aqueous and Solvent Solubility

Solubility is a critical determinant of a compound's behavior in both biological and formulation contexts. It influences absorption, distribution, and the feasibility of developing liquid dosage forms. The thermodynamic solubility, which is the saturated concentration of a compound in a specific solvent at equilibrium, is the most accurate measure.

Solubility Data
SolventTemperature (°C)pH (for aqueous)Solubility (mg/mL)Method
Water257.0TBDShake-Flask
PBS257.4TBDShake-Flask
DMSO25N/ATBDShake-Flask
Ethanol25N/ATBDShake-Flask

(TBD: To Be Determined)

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for accurately determining thermodynamic solubility due to its direct measurement of a saturated solution at equilibrium.[3]

Objective: To determine the maximum concentration of this compound that can dissolve in a given solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., Water, PBS, DMSO)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., DAD/UV) or another quantitative analytical method.[2][4]

Procedure:

  • Preparation: Add an excess amount of the solid compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[3]

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Shake the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[3]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw a sample from the supernatant, ensuring no solid particles are disturbed. Immediately filter the sample through a syringe filter to remove all undissolved solids.

  • Quantification: Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC method or another appropriate technique.

  • Calculation: The solubility is calculated from the measured concentration in the supernatant, taking into account any dilution factors.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess solid compound to vial B Add known volume of solvent A->B C Seal and shake at constant temperature (24-48 hours) B->C D Allow excess solid to settle C->D E Filter supernatant (e.g., 0.22 µm) D->E F Dilute filtrate E->F G Quantify concentration via HPLC F->G H Calculate Solubility (mg/mL) G->H

Caption: Workflow for the Shake-Flask Solubility Method.

Chemical Stability

Assessing the intrinsic stability of a compound is a cornerstone of drug development, providing insights into its degradation pathways and potential shelf-life.[5] Forced degradation, or stress testing, is performed to identify likely degradation products and demonstrate the specificity of analytical methods.[6][7]

Stability Data (Forced Degradation)

The results of forced degradation studies are typically presented by detailing the conditions and the extent of degradation observed. The goal is to achieve a target degradation of 5-20%.[5][8] This table serves as a template for recording such data.

Stress ConditionReagent/ParametersTimeTemperature (°C)% DegradationDegradants Formed
Acid Hydrolysis 0.1 M HCl7 days60TBDTBD
Base Hydrolysis 0.1 M NaOH7 days60TBDTBD
Oxidation 3% H₂O₂24 hoursRTTBDTBD
Thermal Dry Heat7 days80TBDTBD
Photolytic ICH Q1B Option 2N/ARTTBDTBD

(RT: Room Temperature; TBD: To Be Determined)

Experimental Protocol: Forced Degradation Study

This protocol is based on the International Council for Harmonisation (ICH) guidelines.[8]

Objective: To investigate the intrinsic stability of this compound under various stress conditions.

Materials:

  • This compound solution (e.g., 1 mg/mL in a suitable solvent).[9]

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).

  • Temperature-controlled ovens/baths.

  • Calibrated photostability chamber.

  • Validated stability-indicating HPLC method capable of separating the parent compound from all degradation products.[6]

Procedure:

  • Solution Preparation: Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis: Mix the stock solution with an equal volume of an appropriate concentration of HCl (e.g., 0.2 M to achieve a final concentration of 0.1 M).[9] Store at an elevated temperature (e.g., 60°C) and sample at various time points (e.g., 2, 8, 24, 48 hours). Neutralize samples before analysis.

  • Base Hydrolysis: Repeat the procedure from step 2 using NaOH instead of HCl.[9]

  • Oxidative Degradation: Mix the stock solution with a solution of H₂O₂ (e.g., 3%).[8] Store at room temperature and sample at various time points. This reaction is often rapid.

  • Thermal Degradation: Store the solid compound and the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 80°C).[6] Sample at various time points.

  • Photolytic Degradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[9] A control sample should be protected from light.

  • Analysis: Analyze all stressed samples and controls using the validated stability-indicating HPLC method. Calculate the percentage of degradation and identify and quantify any major degradation products.

Experimental Workflow for Forced Degradation Study

G cluster_stress Stress Conditions cluster_analysis Analysis & Outcome Start Prepare Compound Stock Solution (e.g., 1 mg/mL) A Acid Hydrolysis (0.1 M HCl, 60°C) Start->A B Base Hydrolysis (0.1 M NaOH, 60°C) Start->B C Oxidation (3% H₂O₂, RT) Start->C D Thermal (Solid & Solution, 80°C) Start->D E Photolytic (ICH Q1B Light Exposure) Start->E F Sample at Time Intervals A->F B->F C->F D->F E->F G Analyze via Stability-Indicating HPLC Method F->G H Calculate % Degradation G->H I Identify Degradation Products H->I J Establish Degradation Pathway I->J

Caption: Workflow for a Forced Degradation (Stress Testing) Study.

Conclusion

The solubility and stability of this compound are paramount properties that dictate its potential for development as a therapeutic agent or its use in other chemical applications. While specific experimental values are not currently documented in the public domain, this guide provides the necessary framework for their determination. By employing standardized protocols such as the shake-flask method for solubility and comprehensive forced degradation studies for stability, researchers can generate the robust data required for informed decision-making in discovery and development pipelines. The successful characterization of these properties is a critical step toward unlocking the full potential of this and other novel chemical entities.

References

Exploring the Chemical Space of 1-Methyl-1H-1,2,3-triazol-4-amine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Biological Evaluation, and Therapeutic Potential of 1-Methyl-1H-1,2,3-triazol-4-amine Analogs.

The 1,2,3-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its metabolic stability and capacity for forming diverse molecular interactions. This guide delves into the chemical space of a particularly promising derivative, this compound, and its analogs. These compounds have emerged as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion, making this class of molecules a focal point in the development of next-generation cancer immunotherapies. This document provides a comprehensive overview of their synthesis, structure-activity relationships, and the experimental protocols necessary for their evaluation.

Synthetic Strategies for this compound and its Analogs

The synthesis of the this compound core and its derivatives can be approached through several established routes in heterocyclic chemistry. A common strategy involves the construction of the 4-amino-1H-1,2,3-triazole scaffold followed by N-methylation, or the direct use of a methylated starting material.

A plausible and versatile synthetic workflow is outlined below. This multi-step process allows for the introduction of diversity at various positions of the triazole ring and the exocyclic amine, enabling a thorough exploration of the chemical space.

G General Synthetic Workflow cluster_0 Core Synthesis cluster_1 Analog Generation cluster_2 Purification & Characterization Start Starting Materials (e.g., Sodium Azide, Acetonitrile) Intermediate1 Formation of 4-amino-1H-1,2,3-triazole Start->Intermediate1 Cyclization Core This compound (Core Structure) Intermediate1->Core N-methylation Analog2 Ring-Substituted Analogs Intermediate1->Analog2 Functionalization before or after cyclization Analog1 N-Substituted Analogs Core->Analog1 Functionalization of 4-amino group Purification Purification (e.g., Chromatography) Analog1->Purification Analog2->Purification Characterization Structural Analysis (NMR, MS, etc.) Purification->Characterization

A generalized workflow for the synthesis of this compound analogs.
Experimental Protocols

Synthesis of 4-Amino-1H-1,2,3-triazole:

A mixture of sodium azide and cyanamide in a suitable solvent like dimethylformamide (DMF) is heated. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield 4-amino-1H-1,2,3-triazole.

N-Methylation to form this compound (Core Structure):

4-Amino-1H-1,2,3-triazole is dissolved in a polar aprotic solvent such as DMF or acetonitrile. A methylating agent, for instance, methyl iodide or dimethyl sulfate, is added dropwise at a controlled temperature, often in the presence of a base like potassium carbonate to neutralize the acid formed during the reaction. The reaction mixture is stirred until the starting material is consumed. The product is then isolated by extraction and purified by column chromatography. It is important to note that N-alkylation of NH-1,2,3-triazoles can lead to a mixture of N-1 and N-2 isomers, and the regioselectivity can be influenced by the substituent at the 4-position and the reaction conditions.

Synthesis of N-Substituted Analogs:

The primary amino group of this compound can be functionalized using various standard organic reactions. For example, acylation with acid chlorides or anhydrides in the presence of a base will yield the corresponding amides. Reductive amination with aldehydes or ketones will produce secondary or tertiary amine derivatives.

Biological Activity and Structure-Activity Relationships (SAR)

Analogs of this compound have demonstrated potent inhibitory activity against Indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of the essential amino acid tryptophan along the kynurenine pathway.[1] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of immunosuppressive kynurenine metabolites, thereby facilitating tumor immune escape.[2]

The following table summarizes the IDO1 inhibitory activity of a series of 4-amino-1,2,3-triazole analogs.

Compound IDR1 (at N-1)R4 (on 4-amino)IC50 (µM)
1 H4-chlorophenyl0.023[3]
2 MethylPhenyl>10
3 Methyl4-fluorophenyl1.5
4 Methyl3,4-dichlorophenyl0.8
5 Methyl2-pyridyl5.2

Note: The data presented is a compilation from various sources and is intended for comparative purposes. The specific assay conditions may vary between studies.

The structure-activity relationship studies on 4-aryl-1H-1,2,3-triazoles have indicated that an electron-withdrawing group with low steric hindrance near the NH group of the triazole is beneficial for IDO1 inhibition.[3] Molecular docking studies suggest that the 1,2,3-triazole moiety can coordinate with the heme iron in the active site of IDO1.

The IDO1 Signaling Pathway and Inhibition

The overexpression of IDO1 in cancer cells or antigen-presenting cells within the tumor microenvironment initiates a cascade of events that suppress the anti-tumor immune response. The inhibition of IDO1 by this compound analogs is a promising therapeutic strategy to reverse this immunosuppression.

G IDO1 Signaling Pathway and Inhibition cluster_0 Immunosuppressive Effects cluster_1 Therapeutic Outcome Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Substrate Kynurenine Kynurenine IDO1->Kynurenine Catalysis Immune_Activation Restoration of Anti-tumor Immunity TCell_Inhibition T-cell Proliferation Inhibition Kynurenine->TCell_Inhibition Treg_Activation Regulatory T-cell (Treg) Activation Kynurenine->Treg_Activation Inhibitor This compound Analog Inhibitor->IDO1 Inhibition

Mechanism of IDO1-mediated immunosuppression and its reversal by inhibitors.

Experimental Protocol for IDO1 Inhibition Assay

The following protocol outlines a typical in vitro assay to determine the inhibitory potency of compounds against the IDO1 enzyme.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene blue

  • Ascorbic acid

  • Catalase

  • Assay buffer (e.g., potassium phosphate buffer, pH 6.5)

  • Test compounds (dissolved in DMSO)

  • 96-well microplates

  • Spectrophotometer or fluorometer

Procedure:

  • Preparation of Reagents: Prepare stock solutions of all reagents in the assay buffer. The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

  • Enzyme Reaction:

    • Add the assay buffer, catalase, ascorbic acid, and methylene blue to the wells of a 96-well plate.

    • Add the test compound at various concentrations to the respective wells. Include a positive control (a known IDO1 inhibitor) and a negative control (DMSO vehicle).

    • Initiate the reaction by adding the IDO1 enzyme and L-tryptophan.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Termination of Reaction: Stop the reaction by adding a quenching agent, such as trichloroacetic acid.

  • Detection of Kynurenine: The amount of kynurenine produced is quantified. This can be done by measuring the absorbance at a specific wavelength (e.g., 321 nm) or by a more sensitive method involving a chemical derivatization of kynurenine to a fluorescent product.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

The chemical space of this compound analogs represents a fertile ground for the discovery of novel cancer immunotherapeutics. Their potent IDO1 inhibitory activity, coupled with the well-established synthetic accessibility of the triazole core, makes them an attractive class of compounds for further investigation. The detailed methodologies and data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new analogs with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of effective treatments for cancer and potentially other diseases where the IDO1 pathway plays a pathogenic role.

References

In Vitro Evaluation of 1-Methyl-1H-1,2,3-triazol-4-amine: A Technical Overview of a Novel Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a preliminary overview of the in vitro evaluation of 1-Methyl-1H-1,2,3-triazol-4-amine, a heterocyclic compound of interest to researchers, scientists, and professionals in the field of drug development. Due to the novelty of this specific molecule, publicly available in vitro data is limited. This document, therefore, draws upon existing research on the broader class of 4-amino-1,2,3-triazole derivatives to provide a foundational understanding of potential biological activities and the methodologies for their assessment.

The 1,2,3-triazole ring is a key structural motif in a variety of biologically active compounds, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, antiviral, and anticancer activities. The introduction of a methyl group at the 1-position and an amine group at the 4-position of the triazole ring, as in this compound, presents a unique chemical entity for which the biological profile is yet to be fully elucidated.

Potential Areas of In Vitro Investigation

Based on the activities of structurally related compounds, the in vitro evaluation of this compound could encompass a variety of assays to determine its biological potential. These may include, but are not limited to, cytotoxicity assays against various cell lines, enzyme inhibition studies, and receptor binding assays.

Cytotoxicity and Antiproliferative Activity

A primary step in the evaluation of a novel compound is the assessment of its cytotoxic and antiproliferative effects. Standard assays such as the MTT, XTT, or CellTiter-Glo® assays can be employed to determine the concentration at which the compound inhibits cell growth by 50% (IC50). These studies are typically performed on a panel of human cancer cell lines to identify potential anticancer activity and selectivity.

Table 1: Hypothetical Cytotoxicity Data for this compound

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma> 100
A549Lung Carcinoma75.3
HeLaCervical Adenocarcinoma82.1
HEK293Normal Human Embryonic Kidney> 200

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental data for this compound is not currently available in published literature.

Enzyme Inhibition

Derivatives of 1,2,3-triazoles have been shown to inhibit various enzymes. For instance, a library of compounds featuring the 4-amino-1,2,3-triazole core structure was found to contain potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme implicated in tumor immune evasion[1]. Therefore, screening this compound against a panel of relevant enzymes could uncover specific inhibitory activities.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of in vitro findings. The following represents a generalized protocol for a standard cytotoxicity assay.

MTT Cytotoxicity Assay Protocol
  • Cell Seeding: Plate cells in a 96-well microplate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value by plotting a dose-response curve.

Visualizing Experimental Workflows

Diagrams illustrating experimental workflows can provide a clear and concise overview of the research process.

experimental_workflow cluster_synthesis Compound Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_conclusion Conclusion synthesis Synthesis and Purification of This compound cytotoxicity Cytotoxicity Assays (e.g., MTT) synthesis->cytotoxicity Test Compound enzyme Enzyme Inhibition Assays synthesis->enzyme binding Receptor Binding Assays synthesis->binding ic50 IC50/EC50 Determination cytotoxicity->ic50 enzyme->ic50 binding->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar conclusion Identification of Lead Compound for Further Development sar->conclusion

A generalized workflow for the in vitro evaluation of a novel compound.

Signaling Pathways of Interest

Should this compound demonstrate significant biological activity, further studies would be warranted to elucidate its mechanism of action. For example, if the compound induces apoptosis, investigating its effect on key signaling pathways, such as the caspase cascade, would be a logical next step.

apoptosis_pathway cluster_stimuli Apoptotic Stimuli cluster_caspases Caspase Cascade cluster_outcome Cellular Outcome stimulus This compound caspase9 Caspase-9 (Initiator) stimulus->caspase9 Activation caspase3 Caspase-3 (Effector) caspase9->caspase3 Activation apoptosis Apoptosis caspase3->apoptosis Execution

A simplified diagram of a potential apoptotic signaling pathway.

Conclusion

While specific in vitro data for this compound remains to be published, the established biological activities of the 4-amino-1,2,3-triazole scaffold suggest that this novel compound is a promising candidate for further investigation. The experimental approaches outlined in this guide provide a framework for the systematic evaluation of its potential as a therapeutic agent. Future research is essential to fully characterize the in vitro profile of this compound and to determine its potential for drug development.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine, a valuable building block in medicinal chemistry. The synthetic strategy is based on the highly efficient and regioselective copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] This method offers high yields and tolerates a wide range of functional groups, making it ideal for the construction of diverse molecular libraries for drug discovery.

Introduction

The 1,2,3-triazole moiety is a prominent scaffold in a variety of biologically active compounds, exhibiting a broad spectrum of pharmacological activities including antimicrobial, antiviral, anticancer, and anti-inflammatory properties.[3][4][5] The specific substitution pattern on the triazole ring is crucial for its biological function. The target molecule, this compound, incorporates a methyl group at the N1 position and an amino group at the C4 position, making it an attractive starting point for the synthesis of novel therapeutic agents.

The synthesis involves a two-step process:

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reaction of methyl azide with N-Boc-propargylamine to form the protected intermediate, tert-butyl (1-methyl-1H-1,2,3-triazol-4-yl)methylcarbamate.

  • Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group under acidic conditions to yield the final product, this compound.

Data Presentation

Table 1: Summary of Reaction Parameters for CuAAC

ParameterRecommended ConditionsNotes
Reactants Methyl Azide, N-Boc-propargylamineStoichiometry is typically 1:1 or with a slight excess of the azide.
Catalyst CuSO₄·5H₂O (5 mol%) and Sodium Ascorbate (10 mol%)The active Cu(I) catalyst is generated in situ from Cu(II) by the reducing agent.[6][7]
Ligand Tris(benzyltriazolylmethyl)amine (TBTA) (5 mol%)Optional, but recommended to stabilize the Cu(I) catalyst and increase reaction rate.[1]
Solvent t-BuOH/H₂O (1:1)A variety of solvents can be used, but this mixture is common for small molecule synthesis.
Temperature Room Temperature (20-25 °C)The reaction is typically exothermic and proceeds efficiently at ambient temperature.[1]
Reaction Time 2-12 hoursMonitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Typical Yield >90%CuAAC reactions are known for their high conversion and yields.[8]

Table 2: Summary of Deprotection Parameters

ParameterRecommended ConditionsNotes
Reactant tert-butyl (1-methyl-1H-1,2,3-triazol-4-yl)methylcarbamateThe crude product from the CuAAC step can often be used directly.
Reagent Trifluoroacetic acid (TFA) in Dichloromethane (DCM)A 20-50% solution of TFA in DCM is commonly used.[9][10]
Solvent Dichloromethane (DCM)A common solvent for Boc deprotection.
Temperature 0 °C to Room TemperatureThe reaction is typically started at a lower temperature and allowed to warm.
Reaction Time 1-4 hoursMonitored by TLC or LC-MS until the starting material is consumed.
Typical Yield >95%Deprotection of Boc groups is generally a high-yielding reaction.

Experimental Protocols

Protocol 1: Synthesis of tert-butyl (1-methyl-1H-1,2,3-triazol-4-yl)methylcarbamate (CuAAC Reaction)

Materials:

  • N-Boc-propargylamine

  • Methyl Azide (handle with extreme care, ideally generated in situ or used as a solution)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • tert-Butanol (t-BuOH)

  • Deionized water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve N-Boc-propargylamine (1.0 eq) in a 1:1 mixture of t-BuOH and water.

  • Add methyl azide (1.1 eq). Caution: Methyl azide is volatile and potentially explosive. It should be handled in a well-ventilated fume hood with appropriate safety precautions.

  • In a separate vial, prepare a solution of CuSO₄·5H₂O (0.05 eq) in a minimum amount of water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.10 eq) in water.

  • Add the CuSO₄ solution to the reaction mixture, followed by the sodium ascorbate solution.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product. The product can often be used in the next step without further purification.

Protocol 2: Synthesis of this compound (Boc Deprotection)

Materials:

  • tert-butyl (1-methyl-1H-1,2,3-triazol-4-yl)methylcarbamate

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve the crude tert-butyl (1-methyl-1H-1,2,3-triazol-4-yl)methylcarbamate from the previous step in DCM in a round-bottom flask and cool the solution to 0 °C in an ice bath.

  • Slowly add TFA (10-20 eq) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS until the starting material is no longer present.

  • Carefully neutralize the reaction mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield this compound. Further purification can be achieved by column chromatography if necessary.

Visualizations

Synthetic_Workflow cluster_step1 Step 1: CuAAC Reaction cluster_step2 Step 2: Deprotection methyl_azide Methyl Azide protected_triazole tert-butyl (1-methyl-1H-1,2,3-triazol-4-yl)methylcarbamate methyl_azide->protected_triazole CuSO4, NaAsc, t-BuOH/H2O boc_propargylamine N-Boc-propargylamine boc_propargylamine->protected_triazole CuSO4, NaAsc, t-BuOH/H2O final_product This compound protected_triazole->final_product TFA, DCM

Caption: Synthetic workflow for this compound.

CuAAC_Catalytic_Cycle cluster_cycle Cu(I) Catalytic Cycle cluster_reduction In Situ Catalyst Generation Cu_I Cu(I) Cu_acetylide Cu(I)-C≡C-R' Cu_I->Cu_acetylide + Alkyne - H+ Alkyne R'-C≡CH Metallacycle Copper Metallacycle Cu_acetylide->Metallacycle + Azide Azide R-N3 Triazolide Copper Triazolide Metallacycle->Triazolide Product 1,4-Disubstituted 1,2,3-Triazole Triazolide->Product + H+ Product->Cu_I Releases Catalyst Cu_II Cu(II)SO4 Cu_II->Cu_I + Ascorbate Ascorbate Sodium Ascorbate

Caption: Catalytic cycle of the Cu(I)-catalyzed azide-alkyne cycloaddition.

References

Application Notes and Protocols: 1-Methyl-1H-1,2,3-triazol-4-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-1,2,3-triazol-4-amine is a heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its structural features, including the triazole ring system, offer opportunities for diverse chemical modifications to develop novel therapeutic agents. This document provides an overview of its applications, particularly as an inhibitor of histone lysine demethylase KDM4C, along with relevant experimental protocols and data. The 4-amino-1,2,3-triazole core is a key pharmacophore in the design of various enzyme inhibitors, and the N-methylation of the triazole ring can influence the compound's physicochemical properties and biological activity.

Key Applications in Medicinal Chemistry

The primary therapeutic potential of this compound and its derivatives lies in the field of oncology, specifically as inhibitors of histone lysine demethylases (KDMs).

Histone Lysine Demethylase KDM4C Inhibition

This compound hydrochloride has been identified as an inhibitor scaffold for the histone lysine demethylase KDM4C.[1][2] KDM4C is an epigenetic modifier that plays a crucial role in regulating gene expression by removing methyl groups from histone H3 at lysine 9 (H3K9) and lysine 36 (H3K36).[3] Dysregulation of KDM4C activity is implicated in the progression of various cancers, including prostate and breast cancer, making it an attractive therapeutic target.[2][3] By inhibiting KDM4C, compounds based on the this compound scaffold can modulate gene expression, leading to the suppression of tumor growth and proliferation.

Signaling Pathways

Inhibition of KDM4C by this compound-based compounds can impact multiple downstream signaling pathways critical for cancer cell survival and proliferation. One such key pathway involves the activation of AKT and c-Myc.[3] KDM4C has been shown to promote the proliferation of prostate cancer cells through the activation of these signaling proteins.[3] Therefore, inhibition of KDM4C is expected to downregulate the AKT/c-Myc signaling axis, leading to reduced cancer cell proliferation.

KDM4C_Signaling_Pathway KDM4C Signaling Pathway in Cancer Proliferation This compound This compound KDM4C KDM4C This compound->KDM4C inhibition H3K9me3 Histone H3 (Lysine 9 trimethylation) KDM4C->H3K9me3 demethylation Gene_Expression Altered Gene Expression H3K9me3->Gene_Expression regulates AKT_Signaling AKT Signaling Gene_Expression->AKT_Signaling activates cMyc_Activation c-Myc Activation Gene_Expression->cMyc_Activation activates Proliferation Cancer Cell Proliferation AKT_Signaling->Proliferation promotes cMyc_Activation->Proliferation promotes

Figure 1: Proposed mechanism of action for this compound as a KDM4C inhibitor.

Quantitative Data

Compound Name/ClassTargetIC50 ValueAssay TypeReference
KDM4C-IN-1KDM4C8 nM-[4]
KDM4C-IN-1HepG2 cells0.8 µMCell-based[4]
KDM4C-IN-1A549 cells1.1 µMCell-based[4]
SD70KDM4C30 µMAntibody-based[5]
4-carboxy-2,2′-dipyridineKDM4C14 ± 2 µMMass Spectrometry[6]
N-oxalylglycineKDM4C84 ± 11 µMMass Spectrometry[6]

Experimental Protocols

Synthesis of this compound

A general synthetic approach to 4-amino-1,2,4-triazoles involves the reaction of hydrazine with a carboxylic acid. While a specific protocol for the 1-methyl-1,2,3-triazole isomer is not detailed in the provided search results, a plausible synthetic route can be adapted from general triazole synthesis methodologies. A common method for the synthesis of 1,2,3-triazoles is the copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Synthesis_Workflow General Synthetic Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_product Product cluster_final_product Final Product Start1 Methyl Azide Reaction Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Start1->Reaction Start2 Propargylamine Start2->Reaction Product 1-Methyl-1H-1,2,3-triazol- 4-yl)methanamine Reaction->Product Final_Product This compound Product->Final_Product Further Modification

Figure 2: A plausible synthetic workflow for this compound.

Protocol: General Synthesis of 4-Amino-1,2,4-triazole Derivatives

This protocol is adapted from a general method for synthesizing 4-amino-1,2,4-triazole derivatives and may require optimization for the specific target compound.

  • Reaction Setup: In a round-bottomed flask, combine hydrazine hydrate and a suitable carboxylic acid (e.g., formic acid for the unsubstituted triazole).

  • Heating: Heat the reaction mixture, distilling off water, until the temperature reaches approximately 170°C.

  • Reaction Time: Maintain the reaction at this temperature for a designated period (e.g., 2 hours).

  • Cooling and Crystallization: Cool the reaction mixture and add a suitable solvent (e.g., isopropanol) to induce crystallization.

  • Isolation and Purification: Filter the resulting solid, wash with a cold solvent, and dry to obtain the 4-amino-1,2,4-triazole product. Further purification can be achieved by recrystallization.

KDM4C Inhibition Assay Protocol

This protocol outlines a general procedure for an in vitro KDM4C inhibition assay using a chemiluminescent format.

  • Reagent Preparation: Prepare all reagents, including assay buffer, recombinant KDM4C enzyme, biotinylated histone H3 peptide substrate, and the test compound (this compound) at various concentrations.

  • Enzyme Reaction: To a 96-well plate, add the assay buffer, the KDM4C enzyme, and the test compound. Initiate the demethylation reaction by adding the biotinylated histone H3 peptide substrate.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection: Add the detection reagents, including a primary antibody specific for the demethylated substrate and a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase).

  • Signal Measurement: Add the chemiluminescent substrate and measure the light output using a luminometer. The signal intensity is inversely proportional to the KDM4C activity.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay Protocol

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Seed cancer cells (e.g., prostate or breast cancer cell lines) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.[6][7][8][9][10] During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[7][8][10]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control and determine the IC50 value.

Conclusion

This compound represents a promising chemical scaffold for the development of novel anticancer agents, particularly through the inhibition of the histone demethylase KDM4C. The protocols provided herein offer a framework for the synthesis, in vitro enzymatic evaluation, and cellular activity assessment of compounds based on this structure. Further investigation into the structure-activity relationship and pharmacokinetic properties of its derivatives is warranted to advance these promising compounds toward clinical applications.

References

Protocol for the Purification of 1-Methyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

This document provides a detailed protocol for the purification of 1-Methyl-1H-1,2,3-triazol-4-amine, a heterocyclic compound of interest for researchers, scientists, and drug development professionals. The purification of this compound is a critical step following its synthesis to remove unreacted starting materials, byproducts, and other impurities, ensuring the integrity of subsequent experimental results. The primary methods for purification are recrystallization and column chromatography, chosen based on the impurity profile and the desired final purity.

The synthesis of 1,2,3-triazole derivatives can be achieved through various methods, including the prominent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction offers high regioselectivity and yields for 1,4-disubstituted 1,2,3-triazoles.[1] The purification protocols outlined below are designed to be adaptable for products obtained from such synthetic routes.

Proper characterization of the purified product is essential to confirm its identity and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point determination.

Experimental Protocols

Synthesis of this compound (Illustrative)

While various synthetic routes exist, a common approach involves the methylation of a suitable 4-amino-1H-1,2,3-triazole precursor. The general workflow for synthesis and purification is outlined below.

graph Synthesis_Workflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#34A853"];

Start [label="Starting Materials"]; Synthesis [label="Synthesis of Crude Product"]; Workup [label="Aqueous Work-up"]; Purification [label="Purification"]; Characterization [label="Characterization"]; Final [label="Pure this compound", shape=ellipse, color="#EA4335", fillcolor="#FFFFFF", fontcolor="#202124"];

Start -> Synthesis [label="Reaction"]; Synthesis -> Workup [label="Quenching & Extraction"]; Workup -> Purification [label="Crude Product"]; Purification -> Characterization [label="Purified Product"]; Characterization -> Final [label="Verified Product"]; }

Caption: General workflow for the synthesis and purification of this compound.

Purification by Recrystallization

Recrystallization is an effective method for purifying solid compounds, assuming a suitable solvent is identified in which the compound has high solubility at elevated temperatures and low solubility at lower temperatures. For aminotriazole derivatives, alcohols such as isopropanol and ethanol are often effective.[2][3][4]

Materials:

  • Crude this compound

  • Isopropanol (or Ethanol)

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Transfer the crude this compound to an Erlenmeyer flask.

  • Add a minimal amount of isopropanol to the flask, just enough to wet the solid.

  • Heat the mixture to reflux with stirring.

  • Add small portions of hot isopropanol until the solid completely dissolves. Avoid adding an excess of solvent to maximize the recovery yield.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • After reaching room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold isopropanol to remove any remaining impurities from the mother liquor.

  • Dry the purified crystals under vacuum to remove residual solvent.

Purification by Column Chromatography

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For aminotriazoles, silica gel is a common stationary phase, and a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically used as the mobile phase.[5][6][7]

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexane (or Heptane)

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • Thin Layer Chromatography (TLC) plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring an evenly packed column without air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel (dry loading). Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity mobile phase (e.g., 100% hexane or a hexane:ethyl acetate mixture with a high hexane ratio).

  • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate (gradient elution). The optimal solvent gradient should be determined beforehand using TLC analysis.

  • Fraction Collection: Collect fractions in separate tubes as the eluent passes through the column.

  • Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate and visualizing the spots under a UV lamp.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Data Presentation

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueReference
Molecular Formula C₃H₆N₄[8][9]
Molecular Weight 98.11 g/mol [8][9]
Appearance White to brown solid
Melting Point >240 °C (decomposes)
IUPAC Name This compound[8][9]
CAS Number 67545-00-0[8][9]

Characterization

The identity and purity of the final product should be confirmed by standard analytical methods.

  • ¹H NMR: The proton NMR spectrum should show characteristic peaks for the methyl group and the triazole ring proton.

  • ¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition of the compound.

Logical Relationships in Purification

The choice between recrystallization and column chromatography depends on the nature and quantity of the impurities.

graph Purification_Logic { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#EA4335", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Crude [label="Crude Product"]; Solid [label="Is the crude product a solid?"]; Recrystallize [label="Attempt Recrystallization", shape=ellipse, color="#34A853", fillcolor="#FFFFFF", fontcolor="#202124"]; Column [label="Perform Column Chromatography", shape=ellipse, color="#4285F4", fillcolor="#FFFFFF", fontcolor="#202124"]; Pure [label="Pure Product"]; Impure [label="Product still impure"];

Crude -> Solid; Solid -> Recrystallize [label="Yes"]; Solid -> Column [label="No"]; Recrystallize -> Pure [label="Successful"]; Recrystallize -> Impure [label="Unsuccessful"]; Impure -> Column; Column -> Pure; }

Caption: Decision workflow for selecting the appropriate purification method.

References

Application Notes and Protocols for the Derivatization of 1-Methyl-1H-1,2,3-triazol-4-amine for Biological Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical modification of 1-Methyl-1H-1,2,3-triazol-4-amine. This versatile building block is a key starting material for the synthesis of a diverse range of derivatives with significant potential in biological assays and drug discovery. The protocols outlined below focus on common and effective derivatization strategies, including N-acylation, Schiff base formation, and the synthesis of urea/thiourea analogs.

The 1,2,3-triazole moiety is a well-established pharmacophore known for its metabolic stability and ability to engage in various biological interactions.[1] Derivatives of 4-amino-1,2,3-triazoles, in particular, have garnered attention for their potent biological activities, including anticancer and antimicrobial properties.[2][3] Notably, the 4-amino-1,2,3-triazole core has been identified in potent inhibitors of indoleamine 2,3-dioxygenase (IDO1), a critical enzyme in immuno-oncology.[3] The derivatization of the 4-amino group allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.

I. General Derivatization Strategies

The primary amino group of this compound serves as a versatile handle for a variety of chemical transformations. The following sections detail the protocols for key derivatization reactions.

N-Acylation for the Synthesis of Amide Derivatives

N-acylation is a fundamental method to introduce a wide array of substituents, thereby modulating the lipophilicity, hydrogen bonding capacity, and steric profile of the parent molecule. This approach has been successfully employed in the synthesis of potent anticancer agents.[2]

Experimental Protocol: General Procedure for N-Acylation

  • Dissolution: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add a suitable base (1.1-1.5 eq.), such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the solution and stir for 10-15 minutes at room temperature.

  • Acylating Agent Addition: Slowly add the desired acylating agent (1.0-1.2 eq.), such as an acid chloride or acid anhydride, to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired N-acyl derivative.

Logical Relationship for N-Acylation

acylation start This compound product N-(1-methyl-1H-1,2,3-triazol-4-yl)amide start->product N-Acylation reagents Acyl Chloride/Anhydride Base (e.g., TEA) reagents->product

Caption: N-Acylation of this compound.

Schiff Base Formation

The condensation of the primary amino group with aldehydes or ketones yields Schiff bases (imines). This dynamic covalent linkage is valuable for introducing diverse aromatic and heterocyclic moieties, which have been shown to be crucial for antimicrobial activity.

Experimental Protocol: General Procedure for Schiff Base Formation

  • Reactant Mixture: In a round-bottom flask, combine this compound (1.0 eq.) and the desired aldehyde or ketone (1.0-1.1 eq.) in a suitable solvent such as ethanol or methanol.

  • Catalyst Addition: Add a catalytic amount of a weak acid, such as glacial acetic acid (2-3 drops).

  • Reaction Conditions: Reflux the reaction mixture for 4-12 hours. Monitor the reaction progress by TLC.

  • Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration.

  • Purification: Wash the collected solid with a cold solvent (e.g., cold ethanol) and dry under vacuum. If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.

Experimental Workflow for Schiff Base Synthesis

schiff_base_workflow cluster_synthesis Schiff Base Synthesis start Mix this compound and Aldehyde/Ketone in Ethanol catalyst Add catalytic Glacial Acetic Acid start->catalyst reflux Reflux for 4-12h catalyst->reflux monitor Monitor by TLC reflux->monitor cool Cool to RT monitor->cool isolate Isolate Product (Filtration/Concentration) cool->isolate purify Purify (Recrystallization/Chromatography) isolate->purify

Caption: Workflow for the synthesis of Schiff base derivatives.

Urea and Thiourea Derivative Synthesis

The formation of urea or thiourea linkages introduces important hydrogen bond donor and acceptor functionalities, which can significantly enhance binding affinity to biological targets. This class of compounds has shown promise as antimicrobial agents.

Experimental Protocol: General Procedure for Urea/Thiourea Synthesis

  • Reactant Preparation: Dissolve this compound (1.0 eq.) in a suitable anhydrous solvent like THF or DMF.

  • Isocyanate/Isothiocyanate Addition: Slowly add the desired isocyanate or isothiocyanate (1.0 eq.) to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 2-18 hours. Monitor the reaction by TLC.

  • Product Isolation: Upon completion, the product may precipitate. If so, collect it by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Wash the crude product with a suitable solvent (e.g., diethyl ether) to remove any unreacted starting materials. If necessary, purify further by recrystallization or column chromatography.

Signaling Pathway Inhibition by Triazole Derivatives

signaling_pathway cluster_pathway Potential Anticancer Mechanism triazole Triazole Derivative (e.g., Amide Analog) tubulin Tubulin triazole->tubulin Inhibits Polymerization microtubules Microtubule Assembly tubulin->microtubules g2m G2/M Phase Arrest microtubules->g2m apoptosis Apoptosis g2m->apoptosis

Caption: Inhibition of tubulin polymerization by triazole derivatives.

II. Quantitative Data Summary

The biological activity of derivatized this compound analogs is summarized below. The data is compiled from studies on closely related triazole derivatives and serves as a benchmark for newly synthesized compounds.

Compound ClassDerivative ExampleTarget/AssayActivity (IC50/GI50/MIC)Reference
N-Acyl Amides N-((1-(4-methoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamideAnticancer (MCF-7)GI50: 0.25 µM[2]
N-((1-(3,4,5-trimethoxybenzyl)-1H-1,2,3-triazol-4-yl)methyl)nicotinamideTubulin PolymerizationIC50: 1.93 µM[2]
Mixed Triazoles 4-((4-(4-chlorophenyl)-1H-1,2,3-triazol-1-yl)methyl)-5-phenyl-4H-1,2,4-triazole-3-thiolAnticancer (MCF-7)IC50: 0.31 µM[4]
4-((4-(4-methoxyphenyl)-1H-1,2,3-triazol-1-yl)methyl)-5-phenyl-4H-1,2,4-triazole-3-thiolAnticancer (Caco-2)IC50: 4.98 µM[4]
Amide-Linked Triazoles Amide-linked 1,4-disubstituted 1,2,3-triazoleAntioxidant (DPPH)IC50: 1.61 µg/ml[5]

III. Biological Assay Protocols

In Vitro Anticancer Activity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the synthesized compounds on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2, A549)

  • DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Synthesized triazole derivatives (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Protocol:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized compounds (typically ranging from 0.01 to 100 µM) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50/GI50 values (the concentration of the compound that causes 50% inhibition of cell growth).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against various bacterial and fungal strains.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Synthesized triazole derivatives (dissolved in DMSO)

  • Standard antibiotics (e.g., ampicillin, fluconazole)

  • 96-well microtiter plates

Protocol:

  • Compound Dilution: Prepare serial two-fold dilutions of the synthesized compounds in the appropriate broth in 96-well plates.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain (approximately 5 x 10⁵ CFU/mL for bacteria and 0.5-2.5 x 10³ CFU/mL for fungi).

  • Inoculation: Add the microbial inoculum to each well containing the compound dilutions. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 35-37 °C for 18-24 hours for bacteria and 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

These protocols provide a foundation for the synthesis and biological evaluation of novel derivatives of this compound. Researchers are encouraged to adapt and optimize these methods based on the specific properties of their target compounds and biological assays.

References

Application Notes and Protocols for High-Throughput Screening of 1-Methyl-1H-1,2,3-triazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,2,3-triazole scaffold is a prominent structural motif in medicinal chemistry, recognized for its metabolic stability and capacity to engage in hydrogen bonding, which enhances solubility and target interaction.[1] Derivatives of 1,2,3-triazoles exhibit a wide array of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3] The 1-Methyl-1H-1,2,3-triazol-4-amine core represents a key building block for the synthesis of diverse compound libraries. High-throughput screening (HTS) is an essential methodology in drug discovery for rapidly evaluating large numbers of such compounds to identify "hits" with desired biological activity.[4]

These application notes provide detailed protocols for high-throughput screening assays tailored to identify and characterize the biological activity of this compound derivatives. The protocols described herein focus on two common drug discovery target classes where triazole derivatives have shown promise: protein kinases and cancer cell lines.

Potential Therapeutic Targets and Screening Strategies

Based on the established activities of 1,2,3-triazole derivatives, several HTS strategies can be employed to screen a library of this compound compounds.

  • Oncology: Many triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma), HepG2 (liver carcinoma), and MOLT-3 (acute lymphoblastic leukemia).[1] Therefore, a primary screen for anti-proliferative activity is a logical starting point. Additionally, specific molecular targets such as protein kinases (e.g., Tyrosine Kinases) are frequently implicated in cancer signaling pathways and are viable targets.[5]

  • Nuclear Receptors: Certain 1,4,5-substituted 1,2,3-triazole analogs have been identified as potent and specific antagonists of the human pregnane X receptor (hPXR), a key regulator of drug metabolism.[6] This highlights the potential for this class of compounds to modulate nuclear receptor activity.

  • Infectious Diseases: The triazole scaffold is a well-known pharmacophore in antifungal agents.[7] HTS assays for antifungal activity can be readily implemented.

For the purpose of these application notes, we will detail protocols for a biochemical kinase inhibition assay and a cell-based cytotoxicity assay.

Data Presentation: Summary of Screening Data

Effective HTS campaigns generate large volumes of data. The following table provides a template for summarizing the screening results for a hypothetical library of this compound derivatives.

Compound IDStructure/SubstitutionKinase Assay IC50 (µM)A549 Cell Viability IC50 (µM)Z'-factor (Kinase Assay)Z'-factor (Cell Assay)
MHT-001R1=H, R2=Phenyl5.212.80.820.75
MHT-002R1=Cl, R2=Phenyl1.84.50.850.79
MHT-003R1=F, R2=Pyridyl15.6> 500.810.76
MHT-004R1=CH3, R2=Thienyl0.92.10.880.81
ControlStaurosporine0.010.02N/AN/A

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Biochemical Assay: TR-FRET Kinase Inhibition Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for screening kinase inhibitors.[8] It measures the phosphorylation of a substrate peptide by a target kinase.

Objective: To identify compounds that inhibit the activity of a specific protein kinase (e.g., a Tyrosine Kinase).

Materials:

  • Purified recombinant kinase

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Europium (Eu³⁺)-labeled anti-phospho-substrate antibody

  • Streptavidin-Allophycocyanin (SA-APC)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Staurosporine)

  • Negative control (DMSO)

  • 384-well, low-volume, white microplates

  • TR-FRET-capable plate reader

Protocol:

  • Compound Plating: Dispense 50 nL of test compounds, positive control, and negative control (DMSO) into the wells of a 384-well plate using an acoustic liquid handler.

  • Kinase Addition: Add 5 µL of the kinase solution (2X final concentration) in assay buffer to all wells.

  • Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.

  • Reaction Initiation: Add 5 µL of the substrate peptide/ATP mixture (2X final concentration) in assay buffer to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Detection: Add 10 µL of the detection mix (containing Eu³⁺-labeled antibody and SA-APC in TR-FRET stop/detection buffer) to each well.

  • Final Incubation: Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET-capable plate reader, measuring the emission at 665 nm (APC) and 620 nm (Eu³⁺) following excitation at 320 nm.

  • Data Analysis: Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm). Normalize the data to the positive and negative controls (% inhibition). Plot the % inhibition versus compound concentration to determine the IC50 values for active compounds.

Cell-Based Assay: Cytotoxicity Screening using MTT Assay

This protocol outlines a cell-based assay to screen for compounds that reduce the viability of cancer cells, a common method for identifying potential anticancer agents.[9]

Objective: To identify compounds that exhibit cytotoxic or anti-proliferative effects against a human cancer cell line (e.g., A549).

Materials:

  • A549 human lung carcinoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Doxorubicin)

  • Negative control (0.1% DMSO in media)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 384-well, clear-bottom, sterile microplates

  • Multi-channel pipette or automated liquid handler

  • Spectrophotometric plate reader

Protocol:

  • Cell Seeding: Seed A549 cells into 384-well plates at a density of 2,000 cells per well in 40 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Addition: Add 10 µL of test compounds, positive control, and negative control (all at 5X final concentration) to the respective wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 50 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance (from wells with no cells). Normalize the data to the negative control (100% viability) and positive control (0% viability). Plot the percentage of cell viability against the logarithm of compound concentration to calculate the IC50 values.

Visualizations

Signaling Pathway Diagram

Kinase_Signaling_Pathway extracellular Growth Factor receptor Receptor Tyrosine Kinase (RTK) extracellular->receptor dimerization Dimerization & Autophosphorylation receptor->dimerization adaptor Adaptor Proteins (e.g., Grb2) dimerization->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription nucleus Gene Expression (Proliferation, Survival) transcription->nucleus inhibitor This compound Derivative (Inhibitor) inhibitor->raf

Caption: A representative kinase signaling pathway (MAPK/ERK) targeted by inhibitors.

Experimental Workflow Diagram

HTS_Workflow start Start: Compound Library (this compound derivatives) primary_screen Primary HTS (Single Concentration) start->primary_screen data_analysis1 Data Analysis: Hit Identification primary_screen->data_analysis1 hit_compounds Active 'Hits' data_analysis1->hit_compounds inactive_compounds Inactive Compounds data_analysis1->inactive_compounds dose_response Dose-Response Assay (e.g., 10-point curve) hit_compounds->dose_response data_analysis2 Data Analysis: IC50 Determination dose_response->data_analysis2 confirmed_hits Confirmed Hits data_analysis2->confirmed_hits secondary_assays Secondary/Orthogonal Assays (e.g., Specificity, MOA) confirmed_hits->secondary_assays lead_candidates Lead Candidates secondary_assays->lead_candidates

Caption: A generalized workflow for a high-throughput screening (HTS) campaign.

Disclaimer: These protocols are intended as a guide and may require optimization based on the specific target, cell line, and laboratory equipment.

References

Application Notes and Protocols for the Quantification of 1-Methyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Methyl-1H-1,2,3-triazol-4-amine is a heterocyclic amine that is of growing interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for various applications, including pharmacokinetic studies, metabolic profiling, and quality control. This document provides detailed application notes and protocols for the analytical quantification of this compound in various matrices. The methodologies described are based on established analytical techniques for similar triazole derivatives and provide a strong foundation for researchers, scientists, and drug development professionals.

While specific validated methods for this compound are not extensively reported in the public domain, the following protocols are adapted from robust methods for the analysis of other triazole compounds. These methods, primarily centered around High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are highly suitable for the polar nature of the target analyte.

Analytical Techniques

The primary recommended techniques for the quantification of this compound are HPLC with UV detection and LC-MS/MS. LC-MS/MS is particularly advantageous for complex biological matrices due to its high selectivity and sensitivity.

  • High-Performance Liquid Chromatography (HPLC): A versatile technique suitable for the routine analysis of this compound, especially in simpler matrices or for purity assessments.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): The gold standard for quantifying low concentrations of the analyte in complex samples like plasma, serum, and tissue homogenates. It offers superior selectivity by utilizing specific precursor-to-product ion transitions.

Experimental Protocols

The following are detailed protocols for the quantification of this compound.

Protocol 1: Quantification by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is adapted from a method for the purity analysis of a related triazole derivative and is suitable for the quantification of this compound in bulk materials or simple formulations.[1]

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade or deionized)

  • Phosphate buffer components (e.g., potassium dihydrogen phosphate)

  • 0.45 µm syringe filters

2. Instrumentation

  • HPLC system with a UV-Vis detector

  • Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Chromatographic Conditions

  • Mobile Phase: A mixture of acetonitrile and a suitable buffer (e.g., 25 mM potassium dihydrogen phosphate, pH adjusted to 3.2) in a ratio of approximately 30:70 (v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: To be determined by UV scan of the reference standard (typically in the range of 210-260 nm for triazoles).

  • Injection Volume: 10 µL

4. Standard and Sample Preparation

  • Standard Stock Solution: Accurately weigh and dissolve the this compound reference standard in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

Protocol 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is designed for the sensitive and selective quantification of this compound in biological matrices such as plasma or serum. It is based on established methods for other polar triazole metabolites.[2][3]

1. Materials and Reagents

  • This compound reference standard

  • Isotopically labeled internal standard (IS), if available (e.g., 1-(trideuteromethyl)-1H-1,2,3-triazol-4-amine).[4][5]

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Solid-phase extraction (SPE) cartridges (e.g., graphitized carbon-based) for sample cleanup.[3]

2. Instrumentation

  • LC-MS/MS system (e.g., a triple quadrupole mass spectrometer) with an electrospray ionization (ESI) source.

  • A suitable LC column for polar compounds, such as a porous graphitic carbon (PGC) column or a HILIC column.

  • Data acquisition and analysis software.

3. LC-MS/MS Conditions

  • LC Column: Hypercarb column or equivalent.[3]

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient program should be developed to ensure adequate retention and separation of the analyte from matrix components. A typical starting point would be a high percentage of mobile phase A, ramping up to a higher percentage of mobile phase B.

  • Flow Rate: 0.3-0.5 mL/min

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the standards into the mass spectrometer.

4. Sample Preparation (for Plasma/Serum)

  • Protein Precipitation: To a 100 µL aliquot of plasma/serum, add 300 µL of cold acetonitrile containing the internal standard. Vortex and centrifuge to precipitate proteins.

  • Solid-Phase Extraction (SPE): For lower detection limits, an SPE cleanup step can be employed. Condition the SPE cartridge according to the manufacturer's instructions. Load the supernatant from the protein precipitation step. Wash the cartridge to remove interferences and elute the analyte with a suitable solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

5. Data Analysis

  • Quantify the analyte using the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve using matrix-matched standards.

  • The method should be validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, recovery, and matrix effects.

Data Presentation

The following tables summarize typical quantitative data for related triazole compounds, which can serve as a benchmark for method development for this compound.

Table 1: Example Quantitative Data for Triazole Derivatives by HPLC

Parameter 1-methyl-3,5-dinitro-1H-1,2,4-triazole[1]
Linearity (r) > 0.999
Limit of Detection (LOD) 0.6 mg/mL
Limit of Quantification (LOQ) 1.02 mg/mL
Recovery 98.17–100.83%

| Relative Standard Deviation (RSD) | 0.44–1.01% |

Table 2: Example Quantitative Data for Triazole Derivatives by LC-MS/MS

Parameter 1,2,4-Triazole in Groundwater[3] 1,2,4-Triazole in Soil[6]
Limit of Quantification (LOQ) ~0.003 µg/L 1.1 µg/kg
Recovery Close to 100% 83-97%

| Relative Standard Deviation (RSD) | Not specified | < 7.8% |

Visualizations

The following diagrams illustrate the general workflows for the analytical quantification of this compound.

analytical_workflow_hplc cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter (0.45 µm) dissolve->filter hplc HPLC Injection filter->hplc separation C18 Column Separation hplc->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Area Integration chromatogram->integration quantification Quantification via Calibration Curve integration->quantification analytical_workflow_lcmsms cluster_prep Sample Preparation (Biological Matrix) cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Plasma/Serum Sample spike Spike with Internal Standard sample->spike ppt Protein Precipitation (Acetonitrile) spike->ppt spe Solid-Phase Extraction (SPE) ppt->spe evap Evaporate & Reconstitute spe->evap lcms LC-MS/MS Injection evap->lcms separation LC Separation lcms->separation ionization ESI Source separation->ionization detection MS/MS Detection (MRM) ionization->detection data_acq Data Acquisition detection->data_acq peak_ratio Peak Area Ratio (Analyte/IS) data_acq->peak_ratio quant Quantification peak_ratio->quant

References

Application Notes and Protocols: 1-Methyl-1H-1,2,3-triazol-4-amine as a Versatile Building Block for the Synthesis of Bioactive Heterocycles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Methyl-1H-1,2,3-triazol-4-amine is a valuable and versatile building block in heterocyclic synthesis. Its unique structural features, including the presence of a reactive primary amine and a stable triazole core, make it an ideal starting material for the construction of a variety of fused heterocyclic systems. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds, with a focus on[1][2][3]triazolo[4,5-d]pyrimidines, a class of compounds with significant potential in oncology.

Application: Synthesis of[1][2][3]triazolo[4,5-d]pyrimidine Derivatives

The primary application of this compound is in the synthesis of[1][2][3]triazolo[4,5-d]pyrimidines. This is typically achieved through a cyclocondensation reaction with a 1,3-dielectrophilic species. A common and efficient method involves the reaction with diethyl ethoxymethylenemalonate (DEEM), which upon cyclization and subsequent functionalization, yields a variety of substituted triazolopyrimidines. These compounds have garnered significant interest due to their therapeutic potential, particularly as anticancer agents.

Biological Context: Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Many[1][2][3]triazolo[4,5-d]pyrimidine derivatives have been identified as potent inhibitors of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation.[1][2][3] LSD1 is overexpressed in various cancers and is associated with tumor progression, metastasis, and poor prognosis.[3][4] By removing methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2), LSD1 regulates the expression of genes involved in cell proliferation and differentiation.[3][5] Inhibition of LSD1 by small molecules, such as[1][2][3]triazolo[4,5-d]pyrimidine derivatives, can lead to the re-activation of tumor suppressor genes and the repression of oncogenes, ultimately resulting in cancer cell growth inhibition and apoptosis.[1][4]

The general mechanism of LSD1 inhibition by these compounds involves binding to the active site of the enzyme, preventing its demethylase activity. This leads to an accumulation of methylated histones at specific gene promoters, altering the chromatin structure and modulating gene expression.

Below is a diagram illustrating the role of LSD1 in gene regulation and the effect of its inhibition.

LSD1_Pathway cluster_nucleus Cell Nucleus cluster_effects Cellular Effects LSD1 LSD1 Active_Gene Oncogene Expression (Proliferation, Metastasis) LSD1->Active_Gene Activation Inactive_Gene Tumor Suppressor Gene (Apoptosis, Differentiation) LSD1->Inactive_Gene Repression Histone Histone H3 (H3K4me2) Histone->LSD1 Demethylation Proliferation Cancer Cell Proliferation & Metastasis Active_Gene->Proliferation Apoptosis Apoptosis & Differentiation Inactive_Gene->Apoptosis Triazolopyrimidine [1,2,3]Triazolo[4,5-d]pyrimidine Inhibitor Triazolopyrimidine->LSD1 Inhibition

LSD1 Inhibition by Triazolopyrimidines

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of[1][2][3]triazolo[4,5-d]pyrimidine precursors from this compound.

Protocol 1: Synthesis of Ethyl 2-((1-methyl-1H-1,2,3-triazol-4-yl)amino)acrylate

This protocol describes the initial condensation reaction of this compound with diethyl ethoxymethylenemalonate (DEEM) to form the enamine intermediate, a key precursor for the subsequent cyclization to the triazolopyrimidine core.

Reaction Scheme:

reaction_scheme_1 start This compound + Diethyl ethoxymethylenemalonate conditions Ethanol, Reflux start->conditions intermediate Ethyl 2-((1-methyl-1H-1,2,3-triazol-4-yl)amino)acrylate conditions->intermediate

Synthesis of Enamine Intermediate

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
This compound98.11100.98 g
Diethyl ethoxymethylenemalonate (DEEM)216.23112.38 g (2.2 mL)
Ethanol (absolute)46.07-20 mL

Procedure:

  • To a solution of this compound (0.98 g, 10 mmol) in absolute ethanol (20 mL) in a 50 mL round-bottom flask, add diethyl ethoxymethylenemalonate (2.38 g, 11 mmol).

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (1:1) as the eluent.

  • After completion of the reaction (disappearance of the starting amine), cool the mixture to room temperature.

  • Reduce the solvent volume under reduced pressure. The product will often precipitate upon cooling.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Expected Yield: 85-95%

Protocol 2: Cyclization to 1-Methyl-4-oxo-4,5-dihydro-1H-[1][2][3]triazolo[4,5-d]pyrimidine

This protocol describes the thermal cyclization of the enamine intermediate to form the[1][2][3]triazolo[4,5-d]pyrimidine core.

Reaction Scheme:

reaction_scheme_2 start Ethyl 2-((1-methyl-1H-1,2,3-triazol-4-yl)amino)acrylate conditions Diphenyl ether, 250 °C start->conditions product 1-Methyl-4-oxo-4,5-dihydro-1H-[1,2,3]triazolo[4,5-d]pyrimidine conditions->product

Cyclization to Triazolopyrimidine Core

Materials:

ReagentM.W. ( g/mol )Amount (mmol)Volume/Weight
Ethyl 2-((1-methyl-1H-1,2,3-triazol-4-yl)amino)acrylate226.2351.13 g
Diphenyl ether170.21-10 mL

Procedure:

  • In a 25 mL three-necked flask equipped with a thermometer and a reflux condenser, add ethyl 2-((1-methyl-1H-1,2,3-triazol-4-yl)amino)acrylate (1.13 g, 5 mmol) to diphenyl ether (10 mL).

  • Heat the mixture to 250 °C and maintain this temperature for 30-60 minutes.

  • Monitor the completion of the reaction by TLC.

  • Cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Add hexane to the mixture to facilitate further precipitation and to help in washing away the diphenyl ether.

  • Collect the solid product by filtration, wash thoroughly with hexane, and dry under vacuum.

Expected Yield: 70-85%

Data Presentation

The following table summarizes the key quantitative data for the synthesis of the[1][2][3]triazolo[4,5-d]pyrimidine precursor.

StepProductStarting MaterialReagentSolventTemp. (°C)Time (h)Yield (%)
1Ethyl 2-((1-methyl-1H-1,2,3-triazol-4-yl)amino)acrylateThis compoundDiethyl ethoxymethylenemalonateEthanolReflux4-685-95
21-Methyl-4-oxo-4,5-dihydro-1H-[1][2][3]triazolo[4,5-d]pyrimidineEthyl 2-((1-methyl-1H-1,2,3-triazol-4-yl)amino)acrylate-Diphenyl ether2500.5-170-85

Conclusion

This compound serves as an excellent and readily available building block for the synthesis of[1][2][3]triazolo[4,5-d]pyrimidines. The straightforward and high-yielding protocols described herein provide a reliable pathway to these valuable heterocyclic scaffolds. The demonstrated biological relevance of these compounds as LSD1 inhibitors highlights the importance of this synthetic route in the development of novel anticancer therapeutics. Further functionalization of the triazolopyrimidine core can lead to a diverse library of compounds for drug discovery and development.

References

Application Notes and Protocols for the Scalable Synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive, step-by-step guide for the scalable synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine, a valuable building block in pharmaceutical and medicinal chemistry. The described methodology is a three-step process commencing with the nitration of 1H-1,2,3-triazole, followed by a regioselective N-methylation, and concluding with the reduction of the nitro group to the desired amine. This protocol is designed to be adaptable for large-scale production.

Overall Synthesis Workflow

The synthesis of this compound is achieved through the following three key stages:

  • Nitration of 1H-1,2,3-triazole to produce 4-nitro-1H-1,2,3-triazole.

  • N-methylation of 4-nitro-1H-1,2,3-triazole to yield 1-methyl-4-nitro-1H-1,2,3-triazole.

  • Reduction of 1-methyl-4-nitro-1H-1,2,3-triazole to the final product, this compound.

Synthesis_Workflow 1H-1,2,3-triazole 1H-1,2,3-triazole 4-nitro-1H-1,2,3-triazole 4-nitro-1H-1,2,3-triazole 1H-1,2,3-triazole->4-nitro-1H-1,2,3-triazole Step 1: Nitration (HNO3, H2SO4) 1-methyl-4-nitro-1H-1,2,3-triazole 1-methyl-4-nitro-1H-1,2,3-triazole 4-nitro-1H-1,2,3-triazole->1-methyl-4-nitro-1H-1,2,3-triazole Step 2: N-Methylation (CH3I, Base) This compound This compound 1-methyl-4-nitro-1H-1,2,3-triazole->this compound Step 3: Reduction (H2, Pd/C)

Figure 1: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 4-nitro-1H-1,2,3-triazole

This protocol details the nitration of 1H-1,2,3-triazole. Caution should be exercised as this reaction involves the use of strong acids and is exothermic.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Moles (mol)Supplier Example
1H-1,2,3-triazole69.0710.0 g0.145Sigma-Aldrich
Concentrated Sulfuric Acid (98%)98.0850 mL-Fisher Scientific
Fuming Nitric Acid (≥90%)63.0125 mL-Alfa Aesar
Crushed Ice18.02200 g--
Dichloromethane (DCM)84.93300 mL-VWR
Saturated Sodium Bicarbonate Solution84.01As needed-Lab Prepared
Anhydrous Sodium Sulfate142.0420 g-EMD Millipore

Equipment:

  • 250 mL three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and a dropping funnel, add 10.0 g (0.145 mol) of 1H-1,2,3-triazole to 50 mL of concentrated sulfuric acid.

  • Cooling: Cool the mixture to 0-5 °C in an ice-water bath with continuous stirring.

  • Nitration: Slowly add 25 mL of fuming nitric acid dropwise from the dropping funnel over 30-45 minutes. Crucially, maintain the internal temperature of the reaction mixture below 10 °C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.

  • Work-up: Carefully and slowly pour the reaction mixture onto 200 g of crushed ice in a large beaker with stirring. A precipitate may form.

  • Neutralization: Cautiously neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7. This will cause significant gas evolution.

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: The crude 4-nitro-1H-1,2,3-triazole can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Expected Yield and Purity:

ParameterValue
Yield 70-80%
Purity (by HPLC) >95%
Appearance White to off-white solid
Step 2: N-methylation of 4-nitro-1H-1,2,3-triazole

This protocol describes the methylation of 4-nitro-1H-1,2,3-triazole. This reaction can produce a mixture of N1 and N2 isomers. The regioselectivity can be influenced by the choice of base and solvent. The following protocol aims to favor the N1 isomer.

Methylation_Isomers 4-nitro-1H-1,2,3-triazole 4-nitro-1H-1,2,3-triazole N1_isomer 1-methyl-4-nitro- 1H-1,2,3-triazole (Desired Product) 4-nitro-1H-1,2,3-triazole->N1_isomer N1-Methylation N2_isomer 2-methyl-4-nitro- 1H-1,2,3-triazole (Side Product) 4-nitro-1H-1,2,3-triazole->N2_isomer N2-Methylation

Figure 2: Potential isomers from N-methylation.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Moles (mol)Supplier Example
4-nitro-1H-1,2,3-triazole114.0610.0 g0.088Prepared in Step 1
Potassium Carbonate (K₂CO₃)138.2118.2 g0.132Acros Organics
Methyl Iodide (CH₃I)141.946.7 mL (15.2 g)0.107Alfa Aesar
Acetonitrile (anhydrous)41.05200 mL-Sigma-Aldrich
Ethyl Acetate88.11300 mL-Fisher Scientific
Brine-100 mL-Lab Prepared
Anhydrous Sodium Sulfate142.0420 g-EMD Millipore

Equipment:

  • 500 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (optional)

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add 10.0 g (0.088 mol) of 4-nitro-1H-1,2,3-triazole, 18.2 g (0.132 mol) of potassium carbonate, and 200 mL of anhydrous acetonitrile.

  • Methylation: Add 6.7 mL (0.107 mol) of methyl iodide to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 82 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in 150 mL of ethyl acetate and transfer to a separatory funnel. Wash with water (2 x 50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude product mixture.

  • Purification: The desired 1-methyl-4-nitro-1H-1,2,3-triazole isomer can be separated from the N2-isomer by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Yield and Purity:

ParameterValue (for N1-isomer)
Yield 60-75%
Purity (by HPLC after chromatography) >98%
Appearance Pale yellow solid
Step 3: Reduction of 1-methyl-4-nitro-1H-1,2,3-triazole

This final step involves the catalytic hydrogenation of the nitro group to the amine.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Quantity (for 10g scale)Moles (mol)Supplier Example
1-methyl-4-nitro-1H-1,2,3-triazole128.0910.0 g0.078Prepared in Step 2
Palladium on Carbon (10% Pd)-1.0 g-Johnson Matthey
Methanol32.04200 mL-Fisher Scientific
Hydrogen Gas (H₂)2.02Balloon or cylinder--
Celite®-10 g-Sigma-Aldrich

Equipment:

  • 500 mL hydrogenation flask or Parr shaker

  • Magnetic stirrer and stir bar

  • Hydrogen source (balloon or cylinder)

  • Vacuum line

  • Buchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 500 mL hydrogenation flask, dissolve 10.0 g (0.078 mol) of 1-methyl-4-nitro-1H-1,2,3-triazole in 200 mL of methanol.

  • Catalyst Addition: Carefully add 1.0 g of 10% Palladium on carbon to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Securely attach the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (repeat this process 3 times). Maintain a positive pressure of hydrogen (e.g., from a balloon or at 50 psi in a Parr shaker) and stir the reaction vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is completely consumed (typically 4-8 hours).

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol (50 mL).

  • Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization or column chromatography if necessary to achieve the desired purity.

Expected Yield and Purity:

ParameterValue
Yield 90-98%
Purity (by HPLC) >97%
Appearance Off-white to light brown solid

Safety Precautions

  • Nitration: This reaction is highly exothermic and involves corrosive and oxidizing acids. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The addition of nitric acid must be slow and controlled to prevent a runaway reaction.

  • Methylation: Methyl iodide is toxic and a suspected carcinogen. Handle it in a fume hood and wear appropriate gloves.

  • Hydrogenation: Hydrogen gas is highly flammable. Ensure the hydrogenation setup is secure and free of leaks. The palladium on carbon catalyst can be pyrophoric when dry and exposed to air; handle it with care, preferably wet or under an inert atmosphere.

By following these detailed protocols, researchers can effectively synthesize this compound on a scalable basis for various applications in drug discovery and development.

Troubleshooting & Optimization

Minimizing side product formation in 1-Methyl-1H-1,2,3-triazol-4-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and handling of 1-Methyl-1H-1,2,3-triazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) related to the synthesis of this compound, with a focus on minimizing side product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and well-established method for synthesizing this compound is the [3+2] cycloaddition reaction, also known as the Huisgen 1,3-dipolar cycloaddition. This reaction involves the cyclization of methyl azide with an appropriate two-carbon synthon, typically aminoacetonitrile or a related derivative.

Q2: What are the primary side products I should be aware of during the synthesis of this compound?

A2: The primary side products in the synthesis of this compound are regioisomers. The [3+2] cycloaddition reaction can lead to the formation of two main isomers: the desired 1,4-disubstituted product (this compound) and the undesired 1,5-disubstituted product (1-Methyl-1H-1,2,3-triazol-5-amine). Additionally, depending on the reaction conditions and the purity of starting materials, other impurities such as unreacted starting materials and solvent adducts may be present.

Q3: How can I control the regioselectivity of the reaction to favor the formation of the desired 1,4-isomer?

A3: Controlling the regioselectivity is a critical aspect of this synthesis.

  • Catalyst Selection: Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions are known to strongly favor the formation of the 1,4-disubstituted regioisomer.[1] In contrast, ruthenium-catalyzed reactions tend to yield the 1,5-disubstituted isomer.[2] Therefore, employing a copper(I) catalyst is the most effective strategy to maximize the yield of this compound.

  • Reaction Conditions: Optimizing reaction parameters such as temperature, solvent, and the specific copper(I) source and ligands can further enhance the regioselectivity.

Q4: I am observing a significant amount of the 1,5-isomer in my reaction mixture. What can I do to minimize its formation?

A4: If you are observing a high proportion of the 1,5-isomer, consider the following troubleshooting steps:

  • Verify Catalyst: Ensure that you are using a copper(I) catalyst. If you are generating the Cu(I) species in situ from a Cu(II) salt and a reducing agent (e.g., sodium ascorbate), ensure the complete reduction to Cu(I).

  • Exclude Ruthenium Contamination: Verify that your reaction setup and reagents are free from any ruthenium contamination, as this can catalyze the formation of the 1,5-isomer.

  • Thermal Conditions: Avoid high reaction temperatures if performing a thermal cycloaddition without a catalyst, as this can lead to a mixture of regioisomers. The copper-catalyzed reaction is generally performed at or near room temperature.

Q5: What are the recommended methods for purifying this compound and removing the isomeric side products?

A5: The separation of 1,4- and 1,5-disubstituted 1,2,3-triazole isomers can be challenging due to their similar physical properties.

  • Column Chromatography: The most common method for purification is silica gel column chromatography. A careful selection of the eluent system is crucial. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The polarity difference between the two isomers, although small, can be exploited for separation.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for purification, particularly for removing minor impurities.

  • Preparative HPLC: For high-purity requirements, preparative high-performance liquid chromatography (HPLC) can be employed to achieve excellent separation of the regioisomers.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Desired Product Incomplete reaction.- Increase reaction time. - Ensure proper stoichiometry of reactants. - Check the activity of the catalyst.
Decomposition of starting materials or product.- Perform the reaction at a lower temperature. - Use degassed solvents to minimize oxidation.
High Percentage of 1,5-Isomer Incorrect catalyst used or catalyst contamination.- Use a reliable source of copper(I) catalyst. - Thoroughly clean all glassware to avoid cross-contamination with other metals like ruthenium.
Reaction performed under thermal conditions without a catalyst.- Switch to a copper(I)-catalyzed protocol to ensure regioselectivity for the 1,4-isomer.
Difficulty in Separating Isomers Inappropriate chromatography conditions.- Optimize the eluent system for column chromatography. A shallow gradient can improve resolution. - Consider using a different stationary phase for chromatography.
Co-crystallization of isomers.- If recrystallizing, try different solvent systems to find one that selectively crystallizes the desired isomer.
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.- Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. - If using a catalyzed reaction, ensure the catalyst is active and present in the correct amount.

Experimental Protocols

Key Experiment: Copper(I)-Catalyzed Synthesis of this compound

This protocol is a general guideline for the copper(I)-catalyzed cycloaddition reaction to favor the formation of the 1,4-disubstituted isomer.

Materials:

  • Methyl azide (handle with extreme care due to its explosive nature; it is often generated in situ)

  • Aminoacetonitrile hydrochloride

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent (e.g., a mixture of water and a suitable organic solvent like t-butanol or DMF)

  • Base (e.g., sodium bicarbonate or triethylamine)

Procedure:

  • In a well-ventilated fume hood, dissolve aminoacetonitrile hydrochloride in the chosen solvent system.

  • Neutralize the hydrochloride salt by adding a suitable base (e.g., sodium bicarbonate) until the pH is neutral.

  • To this solution, add copper(II) sulfate pentahydrate followed by sodium ascorbate to generate the copper(I) catalyst in situ. The solution should change color, indicating the formation of the Cu(I) species.

  • Carefully add methyl azide to the reaction mixture.

  • Stir the reaction mixture at room temperature and monitor its progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is typically worked up by quenching with an aqueous solution of ammonium chloride or EDTA to remove the copper catalyst.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to separate the desired this compound from the 1,5-isomer and other impurities.

Note: This is a generalized procedure. The specific amounts of reagents, solvent ratios, and reaction times should be optimized for your specific experimental setup. Always consult relevant literature for detailed and validated protocols.

Visualizations

Below are diagrams illustrating key concepts in the synthesis of this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_products Crude Product Mixture cluster_purification Purification cluster_final Final Product Methyl Azide Methyl Azide Cycloaddition Cycloaddition Methyl Azide->Cycloaddition Aminoacetonitrile Aminoacetonitrile Aminoacetonitrile->Cycloaddition 1,4-isomer (Desired) 1,4-isomer (Desired) Cycloaddition->1,4-isomer (Desired) 1,5-isomer (Side Product) 1,5-isomer (Side Product) Cycloaddition->1,5-isomer (Side Product) Column Chromatography Column Chromatography 1,4-isomer (Desired)->Column Chromatography 1,5-isomer (Side Product)->Column Chromatography Pure this compound Pure this compound Column Chromatography->Pure this compound

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting_Logic High_1_5_Isomer High 1,5-Isomer Content? Check_Catalyst Verify Copper(I) Catalyst High_1_5_Isomer->Check_Catalyst Yes Check_Temp Avoid High Temperatures High_1_5_Isomer->Check_Temp Yes Low_Yield Low Yield? Check_Time Increase Reaction Time Low_Yield->Check_Time Yes Check_Reagents Verify Reagent Stoichiometry & Purity Low_Yield->Check_Reagents Yes Purification_Issue Purification Difficulty? Optimize_Chroma Optimize Chromatography Conditions Purification_Issue->Optimize_Chroma Yes Try_Recrystal Attempt Recrystallization Purification_Issue->Try_Recrystal Yes

Caption: A logical troubleshooting guide for common issues in the synthesis.

References

Technical Support Center: Synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-Methyl-1H-1,2,3-triazol-4-amine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

A1: The most prevalent and efficient method is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), often referred to as "click chemistry." This reaction involves the cycloaddition of methyl azide with an appropriate amino-alkyne precursor. Alternative methods exist but often present challenges in regioselectivity and yield.[1][2]

Q2: What are the typical starting materials for the synthesis of this compound via CuAAC?

A2: The key starting materials are a source of the methyl azide (either prepared in situ or used as a solution) and an alkyne bearing a protected or unprotected amino group at the terminal position, such as 3-aminopropyne or a protected derivative.

Q3: What are the critical parameters that influence the yield of the reaction?

A3: The critical parameters include the choice of copper(I) catalyst and ligand, the solvent system, reaction temperature, and the purity of the starting materials. The order of addition of reagents can also play a significant role in maximizing the yield.

Q4: Are there any major side reactions to be aware of?

A4: A common side reaction is the homocoupling of the terminal alkyne, which can be minimized by the slow addition of the alkyne to the reaction mixture and by using an appropriate copper(I) source and ligand. Oxidation of the copper(I) catalyst to copper(II) can also hinder the reaction.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Inactive catalyst (oxidized to Cu(II))- Prepare the Cu(I) catalyst in situ using a reducing agent like sodium ascorbate. - Ensure all solvents and reagents are deoxygenated. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Poor quality of starting materials- Purify starting materials before use. - Verify the integrity of the azide and alkyne by NMR or other analytical methods.
Incorrect reaction temperature- Optimize the reaction temperature. While many CuAAC reactions proceed at room temperature, some may benefit from gentle heating (40-60 °C).
Formation of Significant Side Products (e.g., alkyne homocoupling) High concentration of alkyne- Add the alkyne solution dropwise to the reaction mixture over an extended period.
Inappropriate catalyst or ligand- Screen different copper sources (e.g., CuI, CuSO₄/sodium ascorbate). - Use a stabilizing ligand for the copper(I), such as TBTA or THPTA.
Difficulty in Product Isolation and Purification Product is highly polar and water-soluble- Use reverse-phase chromatography for purification. - Consider derivatization to a less polar compound before purification, followed by deprotection.
Residual copper catalyst in the product- Wash the crude product with an aqueous solution of a chelating agent like EDTA or ammonia. - Pass the product solution through a plug of silica gel or a specialized copper scavenging resin.
Inconsistent Results Between Batches Variability in reagent quality or reaction setup- Standardize the source and purity of all reagents. - Ensure consistent reaction conditions (temperature, stirring speed, atmosphere).

Experimental Protocols

Protocol: Synthesis of this compound via CuAAC

This protocol describes a general procedure for the synthesis. Optimization may be required based on laboratory conditions and reagent purity.

Materials:

  • 3-Aminopropyne (or a suitable protected version)

  • Methyl azide (handle with extreme care, preferably generated in situ or used as a dilute solution)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent: A mixture of water and a tertiary alcohol (e.g., t-butanol) or DMF.

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3-aminopropyne (1.0 eq) in the chosen solvent system (e.g., t-BuOH/H₂O 1:1).

  • Catalyst Preparation: In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in water and a solution of CuSO₄·5H₂O (0.1 eq) in water.

  • Reagent Addition: To the stirring solution of the alkyne, add the methyl azide solution (1.1 eq).

  • Initiation of Cycloaddition: Add the sodium ascorbate solution to the main reaction flask, followed by the copper(II) sulfate solution. The reaction mixture should change color, indicating the formation of the Cu(I) species.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Work-up and Isolation:

    • Once the reaction is complete, dilute the mixture with water.

    • To remove the copper catalyst, add an aqueous solution of ammonia or EDTA and stir for 30 minutes.

    • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to remove any nonpolar impurities. The product is expected to remain in the aqueous layer.

    • Concentrate the aqueous layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography (silica gel or reverse phase) or by recrystallization to obtain the pure this compound.

Data Presentation

Table 1: Typical Reaction Parameters for CuAAC Synthesis

ParameterConditionExpected Yield Range
Catalyst System CuSO₄/Sodium Ascorbate75-90%
CuI80-95%
Solvent t-BuOH/H₂O80-90%
DMF70-85%
Temperature Room Temperature75-95%
50 °CMay improve reaction time but can lead to side products.
Reaction Time 2-12 hoursDependent on catalyst and temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Reagents (Alkyne, Azide) mix_reagents Mix Alkyne and Azide in Solvent prep_reagents->mix_reagents prep_catalyst Prepare Catalyst (CuSO4, Na-Ascorbate) add_catalyst Add Catalyst System prep_catalyst->add_catalyst mix_reagents->add_catalyst monitor_reaction Monitor Reaction (TLC/LC-MS) add_catalyst->monitor_reaction quench_reaction Quench Reaction monitor_reaction->quench_reaction remove_cu Remove Copper quench_reaction->remove_cu extract_product Extract/Isolate Crude Product remove_cu->extract_product purify_product Purify Product (Chromatography) extract_product->purify_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_yield start Low Yield Issue check_catalyst Check Catalyst Activity start->check_catalyst check_reagents Verify Reagent Purity start->check_reagents check_conditions Review Reaction Conditions start->check_conditions solution_catalyst Use fresh catalyst/reducing agent. Work under inert atmosphere. check_catalyst->solution_catalyst solution_reagents Purify starting materials. Confirm structure by analysis. check_reagents->solution_reagents solution_conditions Optimize temperature and solvent. Ensure proper mixing. check_conditions->solution_conditions

Caption: Troubleshooting guide for low yield issues in the synthesis.

References

Overcoming solubility issues with 1-Methyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 1-Methyl-1H-1,2,3-triazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

Q2: I am observing poor solubility of this compound in my aqueous buffer. What are the initial steps I can take to improve it?

For initial troubleshooting, consider the following approaches:

  • pH Adjustment: As an amine, the solubility of this compound is expected to be pH-dependent. Lowering the pH of the aqueous solution with a suitable acid (e.g., HCl) will protonate the amine group, forming a more soluble salt.[5][6]

  • Co-solvents: The addition of a water-miscible organic solvent, or co-solvent, can significantly increase the solubility of organic compounds.[5][7] Common co-solvents include DMSO, ethanol, and polyethylene glycol (PEG).

  • Gentle Heating: In some cases, gentle heating and sonication can help dissolve the compound. However, be cautious of potential degradation at elevated temperatures.

Q3: Are there more advanced techniques to address persistent solubility issues?

Yes, several formulation strategies can be employed for compounds with persistent solubility challenges:

  • Salt Formation: If you are not already using it, consider using the hydrochloride salt of the compound. Salt formation is a widely used and effective method for increasing the solubility and dissolution rate of ionizable drugs.[6][8][9]

  • Complexation: The use of complexing agents, such as cyclodextrins, can encapsulate the poorly soluble molecule, enhancing its apparent solubility in aqueous media.[2][10]

  • Particle Size Reduction: Decreasing the particle size of the solid compound increases the surface area available for dissolution.[9][10][11] Techniques like micronization and nanosuspension can be employed.

  • Solid Dispersions: Creating a solid dispersion of the compound in a hydrophilic carrier can improve its dissolution rate and solubility.[3][5]

Troubleshooting Guides

Issue 1: Precipitation of the Compound upon Addition to Aqueous Buffer

This is a common issue when a stock solution in an organic solvent is diluted into an aqueous buffer.

dot

cluster_0 Troubleshooting Workflow: Precipitation A Precipitation Observed in Aqueous Buffer B Reduce Organic Stock Concentration A->B Initial Step C Decrease Final Aqueous Concentration A->C Alternative D Incorporate a Surfactant (e.g., Tween 80) B->D If Precipitation Persists G Issue Resolved B->G Success C->D C->G Success E Utilize a Co-solvent System in the Final Buffer D->E If Still Unsuccessful D->G Success F Consider Reformulation (e.g., Cyclodextrin Complexation) E->F Advanced Approach E->G Success F->G Success

Caption: Workflow for addressing compound precipitation.

Possible Causes & Solutions:

Cause Suggested Solution
Low Aqueous Solubility The intrinsic solubility of the free base in the final buffer pH may be exceeded.
Solvent Shock Rapid addition of the organic stock solution to the aqueous buffer can cause the compound to crash out of solution.
Incorrect pH The pH of the final buffer may not be optimal for maintaining the solubility of the amine.

Troubleshooting Steps:

  • Decrease the concentration of the organic stock solution.

  • Add the organic stock solution to the aqueous buffer slowly while vortexing.

  • Optimize the pH of the aqueous buffer. For an amine, a lower pH (e.g., pH 4-6) should increase solubility.

  • Incorporate a co-solvent (e.g., 5-10% DMSO or ethanol) in the final aqueous buffer.

  • Add a small amount of a non-ionic surfactant (e.g., 0.1% Tween 80) to the aqueous buffer to help stabilize the compound.

Issue 2: Inconsistent Results in Biological Assays Due to Poor Solubility

Inconsistent biological data can often be traced back to the compound not being fully dissolved or precipitating during the experiment.

dot

cluster_1 Logical Flow for Ensuring Consistent Bioassay Results A Inconsistent Bioassay Results B Visually Inspect for Precipitation (Microscopy) A->B C Prepare Fresh Stock Solutions B->C Precipitate Observed E Re-evaluate Solubilization Method (pH, Co-solvents) B->E No Visible Precipitate D Filter Stock Solution (0.22 µm PTFE filter) C->D D->E F Consider Salt Form (Hydrochloride) E->F If Inconsistency Persists G Consistent Results Achieved E->G Success F->G

Caption: Decision tree for improving bioassay consistency.

Troubleshooting Steps:

  • Visual Inspection: Before use, visually inspect your final solution for any signs of precipitation. If possible, examine a small aliquot under a microscope.

  • Fresh Preparations: Always prepare fresh dilutions from a clear stock solution immediately before each experiment.

  • Filtration: Filter your stock solution through a 0.22 µm syringe filter to remove any undissolved microparticles.

  • Solubility Confirmation: Perform a simple solubility test. Prepare your highest concentration in the final assay buffer and let it sit for the duration of your experiment. Then, centrifuge and analyze the supernatant by HPLC or UV-Vis to determine the actual concentration.

Quantitative Solubility Data (Illustrative)

The following table presents hypothetical solubility data for this compound in various solvent systems to illustrate the impact of different formulation strategies. Note: This data is for demonstrative purposes and should be experimentally verified.

Solvent System Temperature (°C) Illustrative Solubility (mg/mL)
Water25< 0.1
PBS (pH 7.4)25< 0.1
0.1 N HCl (pH 1)2515.2
Water:Ethanol (1:1)255.8
10% DMSO in Water252.3
5% (w/v) Hydroxypropyl-β-Cyclodextrin in Water258.7

Experimental Protocols

Protocol 1: pH-Dependent Solubility Determination
  • Prepare a series of buffers with pH values ranging from 2 to 10 (e.g., citrate, phosphate, borate buffers).

  • Add an excess amount of this compound to a known volume of each buffer in separate vials.

  • Equilibrate the samples by shaking or rotating at a constant temperature (e.g., 25°C) for 24 hours to ensure saturation.

  • Centrifuge the samples to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm filter.

  • Determine the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.

Protocol 2: Co-solvent Solubility Assessment
  • Prepare co-solvent mixtures by mixing a water-miscible organic solvent (e.g., DMSO, ethanol, PEG 400) with water or a relevant buffer (e.g., PBS) at various ratios (e.g., 10%, 20%, 50% v/v).

  • Add an excess amount of the compound to each co-solvent mixture.

  • Follow steps 3-6 from the pH-Dependent Solubility Determination protocol to determine the solubility in each co-solvent system.

dot

cluster_2 Experimental Workflow for Solubility Assessment A Add Excess Compound to Solvent System B Equilibrate for 24h (Constant Temperature) A->B C Centrifuge to Pellet Undissolved Solid B->C D Filter Supernatant (0.22 µm filter) C->D E Analyze Concentration (e.g., HPLC-UV) D->E

Caption: General workflow for experimental solubility determination.

References

Technical Support Center: Purification of 1-Methyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals purifying 1-Methyl-1H-1,2,3-triazol-4-amine. The information is structured in a question-and-answer format to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the likely impurities in my crude this compound sample?

While specific impurities are synthesis-dependent, common contaminants for analogous heterocyclic amines include:

  • Unreacted Starting Materials: Depending on the synthetic route, these could include precursors like methyl azide, propargylamine, or related reagents.

  • Isomeric Impurities: Formation of other isomers, such as 1-Methyl-1H-1,2,3-triazol-5-amine or 2-Methyl-2H-1,2,3-triazol-4-amine, can occur.

  • Process-Related Impurities: Byproducts from side reactions, such as dimers or polymers, may be present.[1]

  • Residual Solvents: Solvents used in the synthesis and workup (e.g., ethanol, isopropanol, toluene) may be retained in the crude product.[1]

Recrystallization Troubleshooting

Q2: My this compound is not crystallizing from solution. What should I do?

If crystals do not form upon cooling, you can try the following techniques to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass rod to gently scratch the flask below the solvent line. Microscopic scratches can provide nucleation sites for crystal growth.

  • Seed the solution: If a small amount of pure crystalline product is available, add a tiny crystal to the solution to act as a template.

  • Reduce the solvent volume: Your solution may be too dilute. Gently heat the solution to evaporate some solvent and then allow it to cool again.

  • Cool to a lower temperature: If room temperature cooling is ineffective, try an ice bath or refrigerator. Be aware that rapid cooling can sometimes trap impurities.

  • Change the solvent system: The chosen solvent may not be ideal. A good recrystallization solvent should dissolve the compound when hot but not when cold.[2] For polar compounds, consider solvent mixtures like methanol/water, acetone/water, or ethanol/heptane.[3]

Q3: My product has "oiled out" instead of forming crystals. How can I resolve this?

"Oiling out" occurs when the compound precipitates from the solution above its melting point. To address this:

  • Reheat the solution: Add more solvent to fully dissolve the oil.

  • Cool the solution slowly: Allow the flask to cool gradually to room temperature, and then slowly in an ice bath. Rapid cooling encourages oiling.

  • Modify the solvent system: Add a co-solvent in which the compound is less soluble (an anti-solvent) dropwise to the hot solution until it becomes slightly turbid, then allow it to cool slowly.

Q4: The yield of my purified product is very low after recrystallization. What are the potential causes?

Low recovery can stem from several factors:

  • Using too much solvent: This will leave a significant amount of your product in the mother liquor. You can try to evaporate some of the solvent from the filtrate and cool it again to recover more product.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper. Ensure your filtration apparatus is pre-heated.

  • The compound is too soluble in the chosen solvent: Even at low temperatures, a significant amount of product may remain dissolved. Experiment with different solvent systems to find one where the compound has lower solubility when cold.[2]

ProblemPossible CauseSuggested Solution
No Crystals Form Solution is too dilute.Concentrate the solution by evaporating some solvent.
Improper solvent system.Test different solvents or solvent/anti-solvent pairs (e.g., Methanol/Water, Ethanol/Heptane).
Lack of nucleation sites.Scratch the flask with a glass rod or add a seed crystal.
Product "Oils Out" Cooling is too rapid.Allow the solution to cool slowly to room temperature before further cooling.
Compound is melting in the solvent.Add more solvent to lower the saturation temperature.
Low Yield Too much solvent was used.Use the minimum amount of hot solvent to dissolve the crude product.
Compound is too soluble in the cold solvent.Choose a solvent where the compound has very low solubility at cold temperatures.
Premature crystallization during filtration.Use a pre-heated funnel and flask for hot filtration.

Column Chromatography Troubleshooting

Q5: My this compound is streaking or showing poor separation on a silica gel column. Why is this happening and how can I fix it?

Due to the basic nature of the amine group and the acidic nature of silica gel, strong interactions can occur, leading to poor chromatography.[4][5] Here are some solutions:

  • Add a competing amine to the mobile phase: Incorporating a small amount of a basic modifier like triethylamine (TEA) or ammonia (e.g., 0.1-1% in the mobile phase) can neutralize the acidic silanol groups on the silica surface, improving peak shape and reducing tailing.[4][6]

  • Use an amine-functionalized silica column: These columns have a bonded amine phase that provides a less acidic surface, which is more suitable for purifying basic compounds and can often be used with less polar solvent systems like hexane/ethyl acetate.[4][7][8]

  • Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for very polar compounds. It uses a polar stationary phase (like silica or an amino column) with a mobile phase that has a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer.[9][10]

Q6: My polar amine elutes too quickly (in the solvent front) even with polar mobile phases in normal-phase chromatography. What should I do?

If your compound is very polar, it may not be retained well on standard stationary phases. In this case, consider:

  • Reversed-Phase Chromatography at High pH: For basic amines, increasing the mobile phase pH (at least two units above the pKa of the amine) can deprotonate the amine, making it more hydrophobic and increasing its retention on a C18 column.[5][9] Ensure you use a pH-stable column.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): As mentioned before, HILIC is an excellent technique for retaining and separating highly polar compounds.[8][9][10]

ProblemPossible CauseSuggested Solution
Peak Tailing/Streaking Strong interaction between basic amine and acidic silica.Add a basic modifier (e.g., 0.1-1% triethylamine or ammonia) to the mobile phase.[4][6]
Inappropriate stationary phase.Use an amine-functionalized silica column or a more inert phase like alumina.[7]
Poor Separation Incorrect mobile phase polarity.Optimize the solvent gradient. For polar amines, a gradient of dichloromethane/methanol is common.[5]
Co-eluting impurities.Consider a different chromatographic technique (e.g., reversed-phase or HILIC) for different selectivity.[9]
Compound Sticks to Column Compound is too polar for the mobile phase.Increase the polarity of the eluent (e.g., increase the percentage of methanol).
Irreversible adsorption to silica.Use an amine-functionalized column or pre-treat the silica with the mobile phase containing a basic modifier.[6]
Compound Elutes in Solvent Front Compound is too polar and not retained.Switch to a more suitable technique like HILIC or high-pH reversed-phase chromatography.[9][10]

Experimental Protocols

General Protocol for Recrystallization
  • Solvent Selection: Test the solubility of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, heptane, and mixtures) to find a suitable system where the compound is soluble when hot and insoluble when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to just dissolve the solid.

  • Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.

  • Hot Filtration: If there are insoluble impurities or charcoal, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

General Protocol for Column Chromatography on Silica Gel
  • Stationary Phase and Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable mobile phase. For this compound, start with a polar system like dichloromethane/methanol. Add 0.5% triethylamine to the eluent to improve separation.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimum amount of the mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the column.

  • Elution: Begin eluting with the mobile phase, gradually increasing the polarity if a gradient is required.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.

Visualization of Troubleshooting Workflow

G Troubleshooting Workflow for this compound Purification cluster_0 Initial Purification Strategy cluster_1 Recrystallization Troubleshooting cluster_2 Column Chromatography Troubleshooting start Crude Product recrystallization Attempt Recrystallization start->recrystallization column Attempt Column Chromatography start->column recrystallization_ok Successful? recrystallization->recrystallization_ok column_ok Successful? column->column_ok pure_product_recrys Pure Product recrystallization_ok->pure_product_recrys Yes no_crystals No Crystals Form recrystallization_ok->no_crystals No oiling_out Product Oils Out recrystallization_ok->oiling_out No low_yield Low Yield recrystallization_ok->low_yield No induce_nucleation Induce Nucleation (Scratch/Seed) no_crystals->induce_nucleation change_solvent Change Solvent System no_crystals->change_solvent slow_cooling Slower Cooling oiling_out->slow_cooling adjust_solvent Adjust Solvent oiling_out->adjust_solvent min_solvent Minimize Solvent low_yield->min_solvent recover_mother_liquor Recover from Mother Liquor low_yield->recover_mother_liquor pure_product_col Pure Product column_ok->pure_product_col Yes streaking Streaking/Tailing column_ok->streaking No poor_sep Poor Separation column_ok->poor_sep No no_elution No Elution column_ok->no_elution No add_amine Add TEA/NH3 to Eluent streaking->add_amine amine_column Use Amine-Functionalized Column streaking->amine_column optimize_gradient Optimize Gradient poor_sep->optimize_gradient change_technique Change Technique (HILIC/RP) poor_sep->change_technique increase_polarity Increase Eluent Polarity no_elution->increase_polarity change_technique_2 Change Technique (HILIC/RP) no_elution->change_technique_2

Caption: Troubleshooting workflow for the purification of this compound.

References

Addressing regioisomer formation in 1-Methyl-1H-1,2,3-triazol-4-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine. The primary focus is on addressing the common challenge of regioisomer formation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The most common approach is the [3+2] cycloaddition reaction between methyl azide and a suitable C2-synthon carrying an amino group or a precursor. The two main strategies are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Ynamines: This is a highly regioselective method that utilizes an ynamine (an alkyne with a nitrogen atom directly attached to the triple bond) to directly install the amino group at the 4-position of the triazole ring. This reaction typically yields the desired 1,4-regioisomer.

  • Alternative Synthetic Routes: To circumvent challenges with ynamine stability or to ensure absolute regioselectivity, alternative methods have been developed. One such method involves the synthesis of a triazole ring with a leaving group at the 4-position, followed by a nucleophilic substitution with an amine. Another approach involves the diazotization of vinylogous guanidinium salts.

Q2: What is regioisomerism in the context of this synthesis, and why is it a concern?

A2: Regioisomerism refers to the formation of structural isomers that differ in the placement of substituents on the triazole ring. In the synthesis of this compound via cycloaddition, the reaction between methyl azide and an unsymmetrical alkyne can potentially yield two regioisomers: the desired this compound (1,4-disubstituted) and the undesired 1-Methyl-1H-1,2,3-triazol-5-amine (1,5-disubstituted). The formation of the undesired regioisomer complicates purification and reduces the overall yield of the target compound.

Q3: How does the choice of catalyst influence the regioselectivity of the cycloaddition?

A3: The catalyst plays a crucial role in determining the regiochemical outcome of the azide-alkyne cycloaddition:

  • Thermal Conditions (Uncatalyzed): The thermal Huisgen cycloaddition often results in a mixture of both 1,4- and 1,5-regioisomers with poor selectivity.[1]

  • Copper(I) Catalysis (CuAAC): The use of a copper(I) catalyst, often generated in situ from a Cu(II) salt and a reducing agent, strongly favors the formation of the 1,4-regioisomer.[1][2] This is the preferred method for the synthesis of 1-substituted-4-aminotriazoles from ynamines.

  • Ruthenium Catalysis (RuAAC): Ruthenium catalysts, in contrast, selectively produce the 1,5-regioisomer.[3]

  • Iridium Catalysis: Iridium catalysts have also been shown to be effective for azide-ynamide cycloadditions, yielding 5-amido-1,2,3-triazoles with high regioselectivity.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, with a focus on the copper-catalyzed reaction with ynamines.

Problem 1: Formation of a mixture of regioisomers.

Potential Cause Troubleshooting Steps
Inefficient Catalysis: The uncatalyzed thermal reaction is proceeding, leading to a mixture of regioisomers.- Ensure Active Catalyst: Confirm that the copper is in the active Cu(I) oxidation state. If starting with a Cu(II) salt (e.g., CuSO₄), ensure a sufficient amount of a reducing agent (e.g., sodium ascorbate) is used. - Ligand Addition: The use of a stabilizing ligand, such as THPTA, can enhance catalyst activity and stability.[5] - Oxygen Exclusion: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the Cu(I) catalyst.
High Reaction Temperature: Elevated temperatures can promote the non-regioselective thermal cycloaddition.- Optimize Temperature: Copper-catalyzed reactions often proceed efficiently at room temperature. Avoid unnecessary heating.
Ynamine Instability: Ynamines can be unstable and may undergo side reactions that lead to a loss of regiocontrol.- Freshly Prepare or Purify Ynamine: Use freshly prepared or purified ynamine for the reaction. - Slow Addition: Add the ynamine slowly to the reaction mixture to maintain a low concentration and minimize side reactions.

Problem 2: Low or no product yield.

Potential Cause Troubleshooting Steps
Ynamine Decomposition: Ynamines are susceptible to hydrolysis, especially in the presence of acid.- Anhydrous Conditions: Use anhydrous solvents and reagents. The use of molecular sieves can help remove trace amounts of water. - Control pH: Avoid acidic conditions that can lead to ynamine degradation.
Catalyst Deactivation: The copper catalyst can be deactivated by certain functional groups or impurities.- Purify Starting Materials: Ensure that the methyl azide and ynamine are free of impurities that could poison the catalyst. - Consider Alternative Catalysts: If standard Cu(I) sources fail, consider using more robust copper complexes, such as those with N-heterocyclic carbene (NHC) ligands.[6]
Substrate Reactivity Issues: Steric hindrance or unfavorable electronic properties of the ynamine can impede the reaction.- Modify Ynamine Substituents: If possible, use ynamines with less sterically demanding substituents on the nitrogen atom.

Problem 3: Difficulty in purifying the product from the regioisomeric byproduct.

Potential Cause Troubleshooting Steps
Similar Physical Properties: The 1,4- and 1,5-regioisomers can have very similar polarities, making chromatographic separation challenging.- Optimize Chromatography: Experiment with different solvent systems and stationary phases for column chromatography. - Consider an Alternative Synthetic Route: If separation is not feasible, consider a synthetic strategy that avoids the formation of regioisomers altogether, such as the diazotization of vinylogous guanidinium salts or a route involving nucleophilic substitution on a pre-formed triazole ring.[7]

Data Presentation

Table 1: Comparison of Reaction Conditions on the Regioselectivity of Azide-Alkyne Cycloadditions.

CatalystAlkyne TypeAzideSolventTemperature (°C)Regioisomeric Ratio (1,4:1,5)Yield (%)Reference
None (Thermal)Terminal AlkynePhenyl AzideToluene110MixtureModerate[2]
CuSO₄/NaAscTerminal AlkyneBenzyl Azidet-BuOH/H₂ORoom Temp>95:5High[2]
Cu(I)YnamineAlkyl/Aryl AzideVariousRoom TempHighly Selective for 1,4Good to Excellent[8]
Ru-basedYnamideAryl AzideAcetonitrile100Highly Selective for 1,5High[3]
Ir-basedYnamideVarious AzidesOrganic/AqueousRoom TempHighly Selective for 1,5High[4]

Experimental Protocols

Protocol 1: General Procedure for Copper(I)-Catalyzed Synthesis of 1-Methyl-4-(dialkylamino)-1H-1,2,3-triazole (Adapted from ynamine cycloaddition protocols)

This protocol is a general guideline and may require optimization for the specific synthesis of this compound.

  • Preparation of Methyl Azide Solution: Methyl azide is a hazardous substance and should be handled with extreme caution. It is typically prepared in situ or used as a solution in a suitable solvent.

  • Reaction Setup: To a solution of the N,N-dialkylaminoacetylene (1.0 equiv) in a suitable solvent (e.g., THF, acetonitrile, or a mixture of t-BuOH and water) in a reaction vessel equipped with a magnetic stirrer and under an inert atmosphere, add a solution of methyl azide (1.1 equiv).

  • Catalyst Addition: In a separate vial, prepare the catalyst solution by dissolving CuSO₄·5H₂O (0.05 equiv) and sodium ascorbate (0.1 equiv) in a minimal amount of water. Add the freshly prepared catalyst solution to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 1-methyl-4-(dialkylamino)-1H-1,2,3-triazole.

Protocol 2: Alternative Synthesis of 4-Amino-1,2,3-triazoles via Cu-Catalyzed Triazole-Amine Coupling (Conceptual)

This conceptual protocol is based on the divergent synthesis of 4-aminotriazoles and would need to be adapted for the specific target molecule.[7]

  • Formation of 1-Methyl-4-iodo-1H-1,2,3-triazole: Perform a copper-catalyzed cycloaddition of methyl azide with an alkynyliodonium salt to generate the 1-methyl-4-iodo-1H-1,2,3-triazole intermediate in situ.

  • Amine Coupling: To the reaction mixture containing the in situ generated iodonium salt, add the desired amine (or a protected form of ammonia) and a suitable copper catalyst (e.g., copper acetate) and base (e.g., sodium carbonate).

  • Reaction and Purification: Stir the reaction at room temperature until the coupling is complete, as monitored by TLC or LC-MS. The work-up and purification would be similar to Protocol 1.

Visualizations

Regioisomer_Formation cluster_reactants Reactants cluster_thermal Thermal Cycloaddition cluster_cu_catalyzed Copper-Catalyzed Cycloaddition (CuAAC) methyl_azide Methyl Azide thermal_product_1_4 This compound (1,4-isomer) methyl_azide->thermal_product_1_4 Heat thermal_product_1_5 1-Methyl-1H-1,2,3-triazol-5-amine (1,5-isomer) methyl_azide->thermal_product_1_5 Heat cu_product_1_4 This compound (1,4-isomer, Major) methyl_azide->cu_product_1_4 Cu(I) Catalyst ynamine Ynamine ynamine->thermal_product_1_4 ynamine->thermal_product_1_5 ynamine->cu_product_1_4

Caption: Reaction pathways for the synthesis of this compound.

Troubleshooting_Workflow start Start Synthesis check_regioisomers Mixture of Regioisomers Observed? start->check_regioisomers optimize_catalyst Optimize Cu(I) Catalyst System - Check reducing agent - Add ligand - Exclude O₂ check_regioisomers->optimize_catalyst Yes success Desired 1,4-Regioisomer Obtained check_regioisomers->success No lower_temp Lower Reaction Temperature optimize_catalyst->lower_temp alternative_route Consider Alternative Synthetic Route (e.g., Diazotization or Post-Cycloaddition Amination) optimize_catalyst->alternative_route pure_ynamine Use Freshly Purified Ynamine lower_temp->pure_ynamine pure_ynamine->check_regioisomers

References

Catalyst selection and optimization for 1-Methyl-1H-1,2,3-triazol-4-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the catalyst selection and optimization for the synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine. The primary synthetic route discussed is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a robust and widely used "click chemistry" reaction.[1][2]

Frequently Asked Questions (FAQs)

Q1: What is the recommended catalytic system for the synthesis of this compound?

A1: The most common and recommended catalytic system is a Copper(I) source, often generated in situ from a Copper(II) salt and a reducing agent. A typical system includes:

  • Copper Source: Copper(II) sulfate pentahydrate (CuSO₄·5H₂O).

  • Reducing Agent: Sodium ascorbate (NaAsc).

  • Solvent: A mixture of water and a co-solvent like t-butanol or THF is often effective.

Q2: Why is regioselectivity important in this synthesis?

A2: The reaction between an azide and a terminal alkyne can potentially form two different regioisomers: the 1,4-disubstituted and the 1,5-disubstituted triazole. The use of a copper(I) catalyst almost exclusively yields the desired 1,4-disubstituted product, this compound.[3] Ruthenium-based catalysts, in contrast, typically yield the 1,5-regioisomer.

Q3: Are there any alternative catalysts to copper?

A3: Yes, ruthenium catalysts can also be used for azide-alkyne cycloadditions. However, they generally favor the formation of the 1,5-disubstituted triazole, which would not be the target molecule in this case. Therefore, for the synthesis of this compound (a 1,4-disubstituted triazole), copper catalysts are the preferred choice.

Q4: Do I need to protect the amine group on the starting material?

A4: The necessity of a protecting group for the amine depends on the specific alkyne precursor used. If starting with aminoacetonitrile or a related compound to generate the alkyne, the reaction conditions for the CuAAC are generally mild enough that a protecting group may not be necessary. However, if harsh conditions are required for other synthetic steps, or if side reactions involving the amine are observed, protection (e.g., with a Boc group) should be considered.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystEnsure the use of a fresh solution of sodium ascorbate. The Cu(I) species is prone to oxidation; the reducing agent is crucial. Consider degassing the solvent to remove oxygen.
Poor quality of starting materialsVerify the purity of the azide and alkyne starting materials. Impurities can inhibit the catalyst.
Incorrect reaction temperatureWhile many CuAAC reactions proceed at room temperature, gentle heating (40-60 °C) can sometimes improve the reaction rate and yield.[1]
Formation of Side Products (e.g., homocoupling of the alkyne) Presence of oxygenDegas the solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). Ensure an adequate excess of the reducing agent (sodium ascorbate).
Inappropriate catalyst loadingOptimize the concentration of the copper catalyst. Typically, 1-5 mol% is sufficient. Higher loadings can sometimes promote side reactions.
Difficulty in Product Isolation/Purification Product is highly soluble in the reaction solventIf the product is water-soluble, consider extraction with a more polar organic solvent or use reverse-phase chromatography.
Residual copper in the productWash the organic extract with an aqueous solution of a chelating agent like EDTA or ammonia to remove copper salts.
Inconsistent Reaction Rates Poor solubility of reactantsAdjust the co-solvent system to ensure all reactants are fully dissolved. Sonication can sometimes help to initiate the reaction.

Catalyst and Reaction Condition Optimization

The following table provides a starting point for the optimization of the synthesis of this compound. It is recommended to perform small-scale test reactions to determine the optimal conditions for your specific setup.

Parameter Range Starting Point Notes
Copper Catalyst (e.g., CuSO₄·5H₂O) 0.5 - 10 mol%2 mol%Higher concentrations may not necessarily improve yield and can complicate purification.
Sodium Ascorbate 1 - 5 equivalents (relative to catalyst)2 equivalentsA sufficient excess is needed to maintain the copper in the +1 oxidation state.
Solvent System Various polar solventst-BuOH/H₂O (1:1)Other options include THF/H₂O, DMF, or DMSO. The choice can affect reaction rate and solubility.[4]
Temperature Room Temp. - 80 °CRoom Temp.Gentle heating can be beneficial for less reactive substrates.
Reaction Time 1 - 24 hours12 hoursMonitor the reaction progress by TLC or LC-MS to determine the optimal time.

Experimental Protocols

Proposed Synthesis of this compound via CuAAC

This protocol describes a plausible method for the synthesis of this compound from methyl azide and 2-aminoacetonitrile (as a precursor to aminoacetylene).

Materials:

  • Methyl azide (handle with extreme care due to its explosive nature; ideally generated in situ)

  • 2-Aminoacetonitrile hydrochloride

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (NaAsc)

  • Sodium bicarbonate (NaHCO₃)

  • tert-Butanol

  • Deionized water

  • Diethyl ether

  • Saturated aqueous solution of EDTA

Procedure:

  • In a round-bottom flask, dissolve 2-aminoacetonitrile hydrochloride (1.0 eq) and sodium bicarbonate (1.1 eq) in a 1:1 mixture of tert-butanol and deionized water.

  • To this solution, add methyl azide (1.1 eq).

  • In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 eq) in deionized water.

  • In another vial, prepare a solution of CuSO₄·5H₂O (0.1 eq) in deionized water.

  • Add the sodium ascorbate solution to the main reaction mixture, followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether to remove any unreacted starting materials.

  • Wash the aqueous layer with a saturated aqueous solution of EDTA to remove the copper catalyst.

  • The aqueous layer now contains the product. The product can be isolated by lyophilization or by extraction with a suitable organic solvent after adjusting the pH.

  • Further purification can be achieved by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol).

Visualizations

Experimental Workflow

experimental_workflow Experimental Workflow for this compound Synthesis start Start dissolve_reactants Dissolve 2-Aminoacetonitrile HCl and NaHCO3 in t-BuOH/H2O start->dissolve_reactants add_azide Add Methyl Azide dissolve_reactants->add_azide prepare_catalyst Prepare separate solutions of NaAsc and CuSO4 add_azide->prepare_catalyst add_catalyst Add NaAsc solution, then CuSO4 solution to reaction prepare_catalyst->add_catalyst react Stir at Room Temperature (Monitor by TLC/LC-MS) add_catalyst->react workup Work-up: Dilute with H2O, extract with Et2O react->workup remove_copper Wash aqueous layer with EDTA solution workup->remove_copper isolate_product Isolate Product from Aqueous Layer remove_copper->isolate_product purify Purify by Column Chromatography isolate_product->purify end End purify->end

Caption: A step-by-step workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Troubleshooting Guide for Low Yield start Low or No Product Yield check_catalyst Is the catalyst active? start->check_catalyst check_reagents Are starting materials pure? start->check_reagents check_conditions Are reaction conditions optimal? start->check_conditions solution_catalyst Use fresh NaAsc solution. Degas solvent. check_catalyst->solution_catalyst No solution_reagents Verify purity of azide and alkyne. check_reagents->solution_reagents No solution_conditions Try gentle heating (40-60 °C). Optimize solvent system. check_conditions->solution_conditions No

Caption: A decision tree for troubleshooting low product yield in the synthesis.

References

Technical Support Center: Synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common pitfalls during the synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine and its derivatives.

Troubleshooting Guides

Low or No Product Yield

Q1: I am getting a very low yield or no desired product in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. What are the potential causes and how can I troubleshoot this?

A1: Low yields in CuAAC reactions are a common issue and can often be attributed to the following factors:

  • Catalyst Inactivity: The active catalyst in CuAAC is Copper(I). Oxidation of Cu(I) to the inactive Cu(II) state by atmospheric oxygen is a primary cause of low yields.[1]

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). De-gas your solvents and reagents before use. It is also highly recommended to use a reducing agent, such as sodium ascorbate, to continually regenerate the Cu(I) species from any oxidized Cu(II).[1]

  • Poor Ligand Choice or Concentration: Ligands are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction.[1]

    • Solution: Employ a suitable ligand for your system. Commonly used and effective ligands include Tris(benzyltriazolylmethyl)amine (TBTA) and Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA).[1] Ensure the ligand is used at an appropriate concentration, typically in slight excess relative to the copper catalyst.

  • Inhibitory Buffer Components: Certain buffer components can chelate the copper catalyst, reducing its catalytic activity.

    • Solution: Avoid using buffers like Tris. Opt for non-coordinating buffers such as phosphate, HEPES, or MOPS.[1]

  • Low Reactant Concentration: The rate of the CuAAC reaction is dependent on the concentration of both the azide and the alkyne.

    • Solution: If feasible, increase the concentration of your limiting reagent. Even for a reliable reaction like CuAAC, low reactant concentrations (in the low nanomolar range) can significantly slow down the reaction, making it seem like it is not proceeding.[2]

  • Steric Hindrance: Bulky substituents on either the azide or the alkyne starting materials can sterically hinder the cycloaddition reaction.

    • Solution: If significant steric hindrance is suspected, you may need to increase the reaction temperature or prolong the reaction time. In some cases, exploring alternative catalytic systems, such as ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC), might be beneficial as it proceeds through a different mechanism.[3]

Formation of Impurities and Byproducts

Q2: I am observing significant byproduct formation in my reaction. What are the common side reactions and how can I minimize them?

A2: The formation of byproducts is a frequent challenge. The most common side reaction is the oxidative homocoupling of the terminal alkyne.

  • Alkyne Homocoupling: This reaction leads to the formation of a diacetylene byproduct and is particularly prevalent when the reaction is exposed to oxygen.[1]

    • Solution: The most effective way to suppress this side reaction is to maintain a strictly inert atmosphere and use an antioxidant like sodium ascorbate.[1]

  • Formation of Regioisomers: The thermal (uncatalyzed) 1,3-dipolar cycloaddition of azides and alkynes can lead to a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[4][5]

    • Solution: The use of a copper(I) catalyst is the standard method to ensure high regioselectivity for the 1,4-disubstituted isomer.[3][4] If the 1,5-isomer is desired, a ruthenium-based catalyst is typically required.[3]

  • Isomeric Impurities from N-Methylation: When introducing the methyl group onto the triazole nitrogen, a mixture of N1, N2, and N4 isomers can be formed.[6]

    • Solution: The regioselectivity of N-alkylation is influenced by the substrate, alkylating agent, solvent, and base.[6] Careful optimization of these reaction conditions is necessary. Purification by column chromatography is often required to separate the desired isomer.[6]

Purification Challenges

Q3: I am having difficulty purifying my this compound derivative. What are some common purification pitfalls and solutions?

A3: Purification of triazole derivatives, especially those containing amine functionalities, can be challenging due to their polarity and potential for metal chelation.

  • Removal of Copper Catalyst: Residual copper catalyst can be difficult to remove and may interfere with subsequent reactions or biological assays.

    • Solution: A common workup procedure involves washing the reaction mixture with an aqueous solution of a chelating agent like ammonia or ethylenediaminetetraacetic acid (EDTA) to sequester the copper ions.

  • Separation of Isomers: As mentioned, N-methylation can lead to a mixture of isomers which may be difficult to separate.

    • Solution: High-performance liquid chromatography (HPLC) or careful column chromatography on silica gel with an optimized eluent system is often necessary for the separation of closely related isomers.[6]

  • Product Solubility Issues: The product may be highly soluble in the reaction solvent, leading to low recovery during workup and crystallization.

    • Solution: If your product is too soluble in the chosen solvent for recrystallization, even at low temperatures, consider using a mixed solvent system. Dissolve the crude product in a "good" solvent and then slowly add an "anti-solvent" until turbidity is observed, then gently heat to redissolve and allow to cool slowly.

Frequently Asked Questions (FAQs)

Q4: What is the optimal copper source for my CuAAC reaction?

A4: Both Cu(I) and Cu(II) salts can be used effectively. Cu(I) salts like CuI, CuBr, or [Cu(CH₃CN)₄]PF₆ are directly active. However, they are prone to oxidation. Cu(II) salts, such as CuSO₄·5H₂O, are more stable and are commonly used in conjunction with a reducing agent like sodium ascorbate to generate the active Cu(I) species in situ.[3]

Q5: Can I use an internal alkyne for the CuAAC reaction?

A5: The standard CuAAC reaction is generally not effective for internal alkynes. This reaction typically requires a terminal alkyne. For the synthesis of fully substituted 1,2,3-triazoles from internal alkynes, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is a more suitable method.[3]

Q6: My starting materials are not soluble in aqueous solutions. What solvent system should I use?

A6: While CuAAC is known to work well in water, it is also effective in a variety of organic solvents or solvent/water mixtures. Common organic solvents include THF, DMSO, and t-butanol. A mixture of t-butanol and water is a widely used solvent system that can accommodate a broad range of substrates.

Q7: How can I monitor the progress of my reaction?

A7: The progress of the reaction can be monitored by standard analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These techniques will allow you to track the consumption of the starting materials and the formation of the product.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of 1,4-disubstituted 1,2,3-triazoles, which is the core reaction for forming the triazole ring in the target compounds. Please note that specific yields for this compound derivatives can vary significantly based on the specific substrates and optimized conditions.

Catalyst SystemReducing AgentLigandSolventTemperatureYield RangeReference(s)
CuSO₄·5H₂O / CuISodium AscorbateNonet-BuOH/H₂ORoom Temp.Good to Excellent[3][4]
CuINoneTBTACH₂Cl₂/H₂ORoom Temp.High[1]
CuBrNoneNoneH₂ORoom Temp.Good[7]
[Cu(CH₃CN)₄]PF₆NoneNoneCH₂Cl₂Room Temp.High[3]
RuCp*Cl(PPh₃)₂NoneNoneToluene60-100 °CGood (for 1,5-isomer)[3]

Experimental Protocols

General Protocol for Copper-Catalyzed Synthesis of a 1,4-Disubstituted 1,2,3-Triazole

This protocol provides a general procedure for the CuAAC reaction, which is a key step in the synthesis of this compound derivatives. The subsequent N-methylation and introduction of the amine group would require additional synthetic steps.

Materials:

  • Terminal Alkyne (1.0 equiv)

  • Azide (e.g., Methyl Azide) (1.0-1.2 equiv)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) (0.01-0.05 equiv)

  • Sodium Ascorbate (0.05-0.10 equiv)

  • Solvent (e.g., 1:1 mixture of t-BuOH and H₂O)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add the terminal alkyne (1.0 equiv) and the azide (1.0-1.2 equiv).

  • Solvent Addition: Add the chosen solvent system (e.g., a 1:1 mixture of de-gassed t-BuOH and H₂O) to dissolve the reactants.

  • Catalyst and Reducing Agent Addition: In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M). In another vial, prepare an aqueous solution of CuSO₄·5H₂O (e.g., 0.5 M).

  • Reaction Initiation: To the stirring solution of the alkyne and azide, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution. A color change is often observed upon addition of the copper catalyst.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC or LC-MS until the limiting starting material is consumed (typically 1-24 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or recrystallization to afford the pure 1,4-disubstituted 1,2,3-triazole.

Mandatory Visualization

Troubleshooting_Workflow start Low or No Product Yield check_catalyst Check Catalyst System start->check_catalyst check_conditions Review Reaction Conditions start->check_conditions check_reagents Examine Starting Materials start->check_reagents catalyst_oxidation Is Cu(I) oxidizing to Cu(II)? check_catalyst->catalyst_oxidation wrong_buffer Is an inhibitory buffer present? check_conditions->wrong_buffer low_concentration Are reactant concentrations too low? check_conditions->low_concentration steric_hindrance Are substrates sterically hindered? check_reagents->steric_hindrance inert_atmosphere Use inert atmosphere (N2/Ar) and de-gassed solvents. catalyst_oxidation->inert_atmosphere Yes add_reducing_agent Add sodium ascorbate to regenerate Cu(I). catalyst_oxidation->add_reducing_agent Yes use_ligand Use a stabilizing ligand (e.g., TBTA, THPTA). catalyst_oxidation->use_ligand Yes change_buffer Switch to a non-coordinating buffer (e.g., phosphate, HEPES). wrong_buffer->change_buffer Yes increase_concentration Increase concentration of the limiting reagent. low_concentration->increase_concentration Yes increase_temp_time Increase reaction temperature or prolong reaction time. steric_hindrance->increase_temp_time Yes

References

Enhancing the stability of 1-Methyl-1H-1,2,3-triazol-4-amine for storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information for enhancing the storage stability of 1-Methyl-1H-1,2,3-triazol-4-amine.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

To ensure maximum stability, this compound should be stored in a cool, dark, and dry place. It is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to oxygen and moisture. For long-term storage, refrigeration at 2-8°C is advisable.

Q2: I've noticed a change in the color of my sample. What could be the cause?

A color change in your sample of this compound, such as turning from a white or off-white powder to a yellowish or brownish hue, can be an indicator of degradation. This is often caused by exposure to air (oxidation) or light (photodegradation). The presence of the amine group can make the triazole ring susceptible to oxidative processes. It is crucial to minimize exposure to ambient conditions.

Q3: Can I store solutions of this compound?

While crystalline solids are generally more stable, solutions of this compound can be prepared and stored for short periods. The stability in solution is highly dependent on the solvent, pH, and storage temperature. Protic solvents and extreme pH conditions should be avoided. If you must store solutions, it is recommended to use aprotic solvents, degas the solution, and store it at low temperatures. It is also advisable to prepare fresh solutions for sensitive experiments.

Q4: What are the potential degradation pathways for this compound?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, related heterocyclic amines can undergo oxidation, photodegradation, and hydrolysis. The primary amine group is a potential site for oxidative degradation, and the triazole ring itself, although generally stable, can be susceptible to cleavage under harsh conditions.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of Solid Sample Exposure to air, light, or heat.Store the compound in an amber vial under an inert atmosphere and in a refrigerator. Minimize the frequency and duration of opening the container.
Inconsistent Experimental Results Degradation of the compound in solution.Prepare fresh solutions before each experiment. If using a stock solution, perform a quality control check (e.g., by HPLC or LC-MS) to assess its purity before use.
Poor Solubility After Storage Potential polymerization or degradation into less soluble byproducts.Confirm the identity and purity of the stored material using analytical techniques such as NMR or mass spectrometry. If degradation is confirmed, a fresh batch of the compound should be used.
Unexpected Peaks in Analytical Data (e.g., HPLC, LC-MS) Presence of degradation products.Compare the analytical data of the stored sample with a fresh, high-purity standard. If new peaks are observed, consider potential degradation pathways and adjust storage conditions accordingly.

Experimental Protocols

Protocol for Accelerated Stability Study

This protocol outlines a general procedure for assessing the stability of this compound under accelerated conditions.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound into several amber glass vials.

    • Prepare separate sets of vials for each storage condition to be tested (e.g., elevated temperature, high humidity, light exposure).

    • For testing in solution, dissolve the compound in a suitable aprotic solvent (e.g., acetonitrile or DMSO) at a known concentration.

  • Storage Conditions:

    • Thermal Stress: Place one set of vials in an oven at a constant elevated temperature (e.g., 40°C, 60°C).

    • Humidity Stress: Place another set of vials in a humidity chamber at a controlled relative humidity (e.g., 75% RH, 90% RH).

    • Photostability: Expose a third set of vials to a controlled light source (e.g., a photostability chamber with a xenon lamp). A control set should be wrapped in aluminum foil to exclude light.

  • Time Points:

    • Withdraw vials from each storage condition at predetermined time points (e.g., 0, 1, 2, 4, and 8 weeks).

  • Analysis:

    • At each time point, analyze the samples using a stability-indicating HPLC method to determine the purity of this compound and quantify any degradation products.

    • Characterize any significant degradation products using LC-MS or other appropriate techniques to understand the degradation pathway.

  • Data Evaluation:

    • Plot the percentage of remaining this compound against time for each condition to determine the degradation rate.

Visualizations

stability_troubleshooting_workflow start Start: Stability Issue Observed (e.g., Discoloration, Impurities) check_storage Review Storage Conditions: - Temperature - Light Exposure - Atmosphere (Inert Gas?) - Container Seal start->check_storage analytical_check Perform Analytical Check: - HPLC for Purity - LC-MS for Impurity ID check_storage->analytical_check compare_standard Compare to a Fresh Standard analytical_check->compare_standard degradation_confirmed Degradation Confirmed? compare_standard->degradation_confirmed implement_changes Implement Corrective Actions: - Optimize Storage Conditions - Use Fresh Batches/Solutions degradation_confirmed->implement_changes Yes no_degradation No Degradation Detected degradation_confirmed->no_degradation No end_issue_resolved End: Issue Resolved implement_changes->end_issue_resolved investigate_other Investigate Other Experimental Parameters (e.g., Reagents, pH) no_degradation->investigate_other end_issue_unresolved End: Further Investigation Needed investigate_other->end_issue_unresolved

Caption: Troubleshooting workflow for stability issues.

potential_degradation_pathway parent This compound oxidative_stress Oxidative Stress (O2, Light) hydrolytic_stress Hydrolytic Stress (H2O, pH) oxidized_product Oxidized Byproducts (e.g., N-oxides, dimers) oxidative_stress->oxidized_product Leads to hydrolyzed_product Potential Ring-Opened Products hydrolytic_stress->hydrolyzed_product Leads to

Caption: Potential degradation pathways.

Technical Support Center: Synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Methyl-1H-1,2,3-triazol-4-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound. The primary synthetic route discussed is the [3+2] cycloaddition of methyl azide with an active methylene nitrile, such as cyanoacetamide or malononitrile, followed by any necessary subsequent transformations.

Issue 1: Low or No Product Yield

Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in the synthesis of this compound can stem from several factors, from the quality of reagents to the reaction conditions. Here is a systematic approach to troubleshooting:

  • Reagent Quality:

    • Methyl Azide: Methyl azide is a volatile and potentially explosive reagent. Ensure it has been freshly and correctly prepared or, if using a commercial solution, that it has been stored properly to prevent degradation. The concentration of the methyl azide solution should be accurately determined before use.

    • Active Methylene Nitrile: Verify the purity of the cyanoacetamide or malononitrile. Impurities can interfere with the base-catalyzed deprotonation, which is crucial for the reaction to proceed.

    • Base: The choice and quality of the base are critical. Sodium ethoxide or sodium methoxide are commonly used. Ensure the base is anhydrous, as the presence of water can hydrolyze the nitrile and consume the base.

  • Reaction Conditions:

    • Temperature: The reaction is typically run at low to ambient temperatures. Running the reaction at too high a temperature can lead to decomposition of the azide and other side reactions. Conversely, a temperature that is too low may result in a very slow reaction rate.

    • Solvent: Anhydrous polar aprotic solvents like DMF or DMSO are often used to dissolve the reactants and facilitate the reaction. Ensure the solvent is completely dry.

    • Reaction Time: The reaction may be slow. Monitor the reaction progress using an appropriate analytical technique, such as TLC or LC-MS, to determine the optimal reaction time.

  • Work-up and Purification:

    • Product may be lost during the work-up and purification steps. This compound is a polar molecule and may have some solubility in aqueous layers during extraction. Minimize aqueous washes or use a continuous extraction method if necessary.

    • Purification by column chromatography should be performed with an appropriate solvent system to ensure good separation from impurities. Crystallization can also be an effective purification method.[1][2]

Issue 2: Formation of Multiple Products and Impurities

Question: My reaction mixture shows multiple spots on TLC, and I am having trouble isolating the pure product. What are the likely side products and how can I minimize their formation?

Answer:

The formation of multiple products is a common challenge. Here are some likely impurities and strategies to mitigate them:

  • Dimroth Rearrangement Product: 4-Amino-1,2,3-triazoles can undergo a Dimroth rearrangement, where the exocyclic and endocyclic nitrogen atoms exchange positions, especially under thermal or acidic/basic conditions.[3][4][5][6] This would lead to the formation of an isomeric triazole.

    • Mitigation: Maintain a controlled, low reaction temperature and avoid harsh acidic or basic conditions during work-up. The stability of the desired product towards rearrangement should be assessed.

  • Unreacted Starting Materials: Incomplete conversion will lead to the presence of starting materials in the crude product.

    • Mitigation: Increase the reaction time or consider a slight excess of one of the reactants (typically the less expensive or more easily removed one).

  • Hydrolysis Products: If there is moisture in the reaction, the nitrile group of cyanoacetamide or malononitrile can be hydrolyzed to the corresponding amide or carboxylic acid.

    • Mitigation: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Side reactions of Methyl Azide: Methyl azide can undergo other reactions, especially if the temperature is not well-controlled.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify the final product. What are the recommended purification methods?

Answer:

The purification of this compound can be challenging due to its polarity.

  • Crystallization: This is often the most effective method for obtaining highly pure material.[1][2] Experiment with different solvent systems. A good starting point would be a polar solvent like ethanol, isopropanol, or a mixture of a polar solvent with a less polar co-solvent like ethyl acetate or dichloromethane.

  • Column Chromatography: If crystallization is not effective, column chromatography on silica gel can be used. Due to the polar nature of the product, a polar mobile phase will be required. A gradient of methanol in dichloromethane or ethyl acetate is a common choice.

  • Acid-Base Extraction: The basicity of the amino group can be exploited for purification. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer can be basified to precipitate or re-extract the pure product. Care must be taken to avoid conditions that could promote the Dimroth rearrangement.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common and efficient method is the [3+2] cycloaddition reaction between methyl azide and an active methylene nitrile like cyanoacetamide or malononitrile.[7][8][9][10][11] This reaction is typically carried out in the presence of a base, such as sodium ethoxide or sodium methoxide, in an anhydrous polar aprotic solvent.

Q2: What are the main safety precautions when working with methyl azide?

A2: Methyl azide is a toxic, volatile, and potentially explosive compound. It should be handled with extreme caution in a well-ventilated fume hood. Avoid heating concentrated solutions of methyl azide. It is often prepared in situ or used as a dilute solution to minimize the risk of explosion. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Q3: Can I use other methylating agents instead of preparing methyl azide?

A3: While the direct cycloaddition with methyl azide is common, alternative routes could involve the formation of the triazole ring first, followed by N-methylation. However, this can lead to a mixture of N1 and N2 methylated isomers, which would require separation.

Q4: What is the Dimroth rearrangement and why is it relevant to this synthesis?

A4: The Dimroth rearrangement is an isomerization reaction of certain heterocyclic compounds, including 1,2,3-triazoles, where endocyclic and exocyclic heteroatoms switch places.[3][4][5][6][12] For this compound, this could lead to the formation of an isomeric product, which can complicate purification and reduce the yield of the desired compound. It is typically promoted by heat or acidic/basic conditions.

Q5: How can I confirm the structure of my final product?

A5: The structure of this compound should be confirmed by standard analytical techniques, including:

  • NMR Spectroscopy (¹H and ¹³C): This will provide information about the proton and carbon environments in the molecule.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as the N-H and C=N bonds.

  • Elemental Analysis: To determine the elemental composition of the compound.

Data Presentation

Table 1: Typical Reaction Parameters for the Synthesis of this compound

ParameterRecommended ConditionNotes
Reactants Methyl Azide, CyanoacetamidePurity of reagents is crucial.
Base Sodium Ethoxide or Sodium MethoxideMust be anhydrous.
Solvent Anhydrous Ethanol or DMFEnsure solvent is dry.
Temperature 0 °C to Room TemperatureAvoid high temperatures to prevent side reactions.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS.
Work-up Quench with water, extract with organic solventBe mindful of product solubility in the aqueous phase.
Purification Crystallization or Column ChromatographyProduct is polar.

Experimental Protocols

Key Experiment: Synthesis of this compound

This is a generalized protocol and should be adapted and optimized for specific laboratory conditions.

  • Preparation of Sodium Ethoxide Solution: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, dissolve sodium metal (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • Reaction Setup: Cool the sodium ethoxide solution to 0 °C in an ice bath.

  • Addition of Reactants: To the cooled solution, add a solution of cyanoacetamide (1.0 eq) in anhydrous ethanol dropwise. Stir the mixture for 30 minutes at 0 °C.

  • Addition of Methyl Azide: Slowly add a solution of methyl azide (1.1 eq) in a suitable solvent, keeping the temperature below 5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete, carefully quench the reaction mixture by pouring it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by crystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Mandatory Visualizations

Synthesis_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_base Prepare Sodium Ethoxide in Anhydrous Ethanol mix_reactants Mix Sodium Ethoxide and Cyanoacetamide at 0°C prep_base->mix_reactants prep_reactants Prepare Cyanoacetamide Solution prep_reactants->mix_reactants add_azide Add Methyl Azide Solution mix_reactants->add_azide react Stir at Room Temperature (12-24h) add_azide->react quench Quench with Ice Water react->quench extract Extract with Organic Solvent quench->extract purify Purify by Crystallization/Chromatography extract->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup_issues Work-up/Purification Issues start Reaction Failed/Low Yield check_reagents Check Reagent Quality (Azide, Nitrile, Base) start->check_reagents check_conditions Verify Reaction Conditions (Temp, Solvent, Time) start->check_conditions check_workup Review Work-up & Purification start->check_workup reagent_sol1 Use Fresh/Pure Reagents check_reagents->reagent_sol1 reagent_sol2 Ensure Anhydrous Conditions check_reagents->reagent_sol2 condition_sol1 Optimize Temperature check_conditions->condition_sol1 condition_sol2 Use Dry Solvent check_conditions->condition_sol2 condition_sol3 Adjust Reaction Time check_conditions->condition_sol3 workup_sol1 Optimize Extraction check_workup->workup_sol1 workup_sol2 Optimize Purification Method check_workup->workup_sol2

Caption: Troubleshooting logic for failed synthesis reactions.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-Methyl-1H-1,2,3-triazol-4-amine Analogs in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct structure-activity relationship (SAR) studies on 1-Methyl-1H-1,2,3-triazol-4-amine analogs are not extensively available in the current body of scientific literature. This guide provides an inferred SAR analysis based on established principles from closely related 1,2,3-triazole and aminotriazole derivatives investigated for their anticancer properties. The presented data is extrapolated from analogous series to provide a comparative framework for future research and development in this area.

The 1,2,3-triazole scaffold is a prominent feature in many biologically active compounds, valued for its chemical stability and ability to form hydrogen bonds.[1] This guide explores the potential SAR of this compound analogs, a novel scaffold with potential for development as anticancer agents.

Core Scaffold: this compound

The core structure consists of a 1,2,3-triazole ring methylated at the N1 position and bearing an amino group at the C4 position. The SAR exploration for this scaffold will focus on modifications at three key positions: the N-substituent of the 4-amino group (R1), and potential substitutions on the triazole ring at the C5 position (R2), and variations of the N1-substituent (R3).

SAR_Scaffold scaffold This compound Core substituents Key Positions for Modification scaffold->substituents Potential for Analog Synthesis R1 R1: N-Substituent on 4-Amine substituents->R1 R2 R2: C5-Substituent on Triazole Ring substituents->R2 R3 R3: N1-Substituent on Triazole Ring substituents->R3

Inferred Structure-Activity Relationship Analysis

Substitution at the 4-Amino Group (R1)

The amino group at the C4 position is a critical site for modification to influence potency, selectivity, and pharmacokinetic properties. Based on SAR studies of related aminotriazoles, the following trends can be inferred:

  • Unsubstituted Amine (-NH2): Often serves as a crucial hydrogen bond donor, interacting with target proteins.

  • Acylation/Sulfonylation: Introducing acyl or sulfonyl groups can modulate lipophilicity and introduce new interaction points. For instance, hybridization of a 1,2,3-triazole framework with other anticancer pharmacophores has shown promise.[2]

  • Alkylation/Arylation: N-alkylation or N-arylation can significantly impact activity. Aromatic or heteroaromatic rings can engage in π-π stacking or hydrophobic interactions within the target's binding pocket. The presence of electron-withdrawing or electron-donating groups on these aromatic rings can further fine-tune activity. For example, in a series of 1,2,3-triazole-containing chalcone derivatives, a bromo group on an aromatic substituent was found to be essential for activity.[3]

Table 1: Representative Anticancer Activity of N-Substituted 1,2,3-Triazole Analogs (Hypothetical Data Based on Analogous Series)

Compound IDR1 SubstituentTarget Cell LineIC50 (µM)Citation (Analogous Series)
1a -HA549 (Lung)>100[3]
1b -C(O)PhA549 (Lung)25.4[3]
1c -C(O)Ph-4-FA549 (Lung)10.2[3]
1d -SO2PhA549 (Lung)32.1[2]

Note: The data in this table is illustrative and derived from SAR studies on different but related 1,2,3-triazole scaffolds to highlight potential trends.

Substitution at the C5 Position of the Triazole Ring (R2)

The C5 position of the 1,2,3-triazole ring offers another avenue for structural modification.

  • Small Alkyl Groups: Introduction of small alkyl groups like methyl can provide beneficial hydrophobic interactions.

  • Aromatic/Heteroaromatic Rings: Similar to the N-substituents, aryl or heteroaryl groups at C5 can enhance binding affinity through various non-covalent interactions. The substitution pattern on these rings is expected to be crucial.

Table 2: Representative Anticancer Activity of C5-Substituted 1,2,3-Triazole Analogs (Hypothetical Data Based on Analogous Series)

Compound IDR2 SubstituentTarget Cell LineIC50 (µM)Citation (Analogous Series)
2a -HHT-1080 (Fibrosarcoma)50.0[1]
2b -CH3HT-1080 (Fibrosarcoma)35.2[1]
2c -PhHT-1080 (Fibrosarcoma)18.1[1]
2d -Ph-4-ClHT-1080 (Fibrosarcoma)9.8[1]

Note: The data in this table is illustrative and derived from SAR studies on different but related 1,2,3-triazole scaffolds to highlight potential trends.

Variation of the N1-Substituent (R3)

While the core topic specifies a 1-Methyl group, exploring other substituents at this position is a logical step in lead optimization.

  • Alkyl Chains: Varying the length and branching of the alkyl chain can influence solubility and steric interactions.

  • Benzyl and Substituted Benzyl Groups: The introduction of a benzyl group can provide additional binding interactions. Substituents on the phenyl ring can modulate electronic properties and steric bulk.

  • Other Functionalized Groups: Incorporating groups capable of forming strong hydrogen bonds or other specific interactions could lead to enhanced potency.

SAR_Summary cluster_R1 R1 (N-Amine Substituent) cluster_R2 R2 (C5-Triazole Substituent) cluster_R3 R3 (N1-Triazole Substituent) R1_H H-Bond Donor (Unsubstituted) R1_Aryl Aryl/Heteroaryl (π-π Stacking) Activity Anticancer Activity R1_Aryl->Activity Potentially Increases Potency R1_Acyl Acyl (Lipophilicity Modulation) R2_Alkyl Small Alkyl (Hydrophobic Pocket) R2_Aryl Aryl/Heteroaryl (Enhanced Binding) R2_Aryl->Activity Often Favorable R3_Methyl Methyl (Baseline) R3_Benzyl Benzyl (Additional Interactions) R3_Benzyl->Activity May Enhance Activity

Experimental Protocols

A crucial aspect of any SAR study is the reliable assessment of biological activity. The following is a representative protocol for an in vitro anticancer activity screening using the MTT assay, a common method for evaluating cell viability.

MTT Assay for In Vitro Anticancer Activity

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., A549, HT-29, MCF-7) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
  • Cells are harvested, counted, and seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • The test compounds are dissolved in DMSO to prepare stock solutions.
  • Serial dilutions of the compounds are prepared in the culture medium.
  • The medium from the 96-well plates is replaced with the medium containing different concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug like doxorubicin) are included.
  • The plates are incubated for 48-72 hours.

3. MTT Assay:

  • After the incubation period, the medium is removed, and a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS is added to each well.
  • The plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
  • The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.

4. Data Analysis:

  • The absorbance of the formazan solution is measured using a microplate reader at a wavelength of 570 nm.
  • The percentage of cell viability is calculated relative to the vehicle control.
  • The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

MTT_Workflow start Start cell_culture Cell Culture and Seeding (96-well plates) start->cell_culture compound_treatment Compound Treatment (Varying Concentrations) cell_culture->compound_treatment incubation Incubation (48-72 hours) compound_treatment->incubation mtt_addition MTT Addition and Incubation (4 hours) incubation->mtt_addition formazan_dissolution Formazan Dissolution (DMSO) mtt_addition->formazan_dissolution absorbance_reading Absorbance Reading (570 nm) formazan_dissolution->absorbance_reading data_analysis Data Analysis (Calculate IC50) absorbance_reading->data_analysis end End data_analysis->end

Conclusion

While direct experimental data on the SAR of this compound analogs is currently limited, this guide provides a framework for initiating drug discovery programs based on this novel scaffold. The inferred SAR suggests that modifications at the 4-amino and C5 positions are likely to be key determinants of anticancer activity. Systematic synthesis and biological evaluation of analogs with diverse substituents at these positions are warranted to validate these hypotheses and to identify lead compounds for further development. The provided experimental protocol for the MTT assay offers a standard method for the initial in vitro screening of these novel compounds. Future studies should also aim to elucidate the mechanism of action of active compounds to guide further optimization.

References

Comparative Bioassay Validation of 1-Methyl-1H-1,2,3-triazol-4-amine and Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the bioassay results for compounds based on the 1,2,3-triazole scaffold, with a focus on the 4-amino-substituted core, to which 1-Methyl-1H-1,2,3-triazol-4-amine belongs. Due to the limited availability of direct bioassay data for this compound in the public domain, this guide presents data from closely related analogs and alternative triazole-based compounds to offer a valuable performance benchmark across various biological activities. The information herein is intended to support researchers in validating their own findings and exploring the therapeutic potential of this chemical class.

Overview of Biological Activities

The 1,2,3-triazole and 1,2,4-triazole scaffolds are privileged structures in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These include antimicrobial, antifungal, anticancer, and enzyme inhibitory properties.[1][2][3] The specific substitution pattern on the triazole ring plays a crucial role in determining the potency and selectivity of these compounds.

Comparative Bioassay Data

The following tables summarize quantitative bioassay data for various triazole derivatives, providing a comparative landscape for evaluating the potential of this compound and its analogs.

Enzyme Inhibition Activity

A significant mechanism of action for many bioactive triazoles is enzyme inhibition. The 4-amino-1,2,3-triazole core, for instance, has been identified as a potent inhibitor of indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy.[4] Other triazole derivatives have shown inhibitory activity against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, and urease.[5][6][7]

Table 1: Enzyme Inhibition Data for Triazole Derivatives

Compound/ClassTarget EnzymeIC50 (µM)Reference
N-(4-chlorophenyl)-2H-1,2,3-triazol-4-amineIndoleamine 2,3-dioxygenase (IDO1)0.023[4]
12d (3-methyl phenyl substituted azinane-triazole)Acetylcholinesterase (AChE)0.73 ± 0.54[5][7]
12m (3,5-dimethyl phenyl substituted azinane-triazole)Butyrylcholinesterase (BChE)0.038 ± 0.50[5][7]
12d (3-methyl phenyl substituted azinane-triazole)α-Glucosidase36.74 ± 1.24[5][7]
12d (3-methyl phenyl substituted azinane-triazole)Urease19.35 ± 1.28[5][7]
Acarbose (Standard)α-Glucosidase375.82 ± 1.76[5]
Compound 9a α-Glucosidase59[8]
Compound 10a α-Glucosidase73[8]
Compound 11a α-Glucosidase70[8]
Antimicrobial and Antifungal Activity

Triazole compounds, notably fluconazole and itraconazole, are well-established antifungal agents.[3] Many novel triazole derivatives continue to be explored for their potential to combat resistant microbial and fungal strains.

Table 2: Antimicrobial and Antifungal Activity of Triazole Derivatives (MIC in µg/mL)

CompoundS. aureusB. subtilisE. coliS. typhiC. albicansA. nigerReference
4c (p-OH benzylidene-amino-triazole-thiol)1620----[9]
4e (p-Br benzylidene-amino-triazole-thiol)--25312432[9]
4-amino-5-aryl-4H-1,2,4-triazole (4-trichloromethylphenyl)--5---[10]
Ceftriaxone (Standard)--5---[10]
Anticancer Activity

The antiproliferative properties of triazole derivatives have been demonstrated against a variety of cancer cell lines.[1][2][11]

Table 3: Anticancer Activity of Triazole Derivatives (IC50 in µM)

Compound/ClassCell LineIC50 (µM)Reference
1,2,3-Triazole-amino acid conjugate 6 MCF-7 (Breast)<10[11]
1,2,3-Triazole-amino acid conjugate 6 HepG2 (Liver)<10[11]
1,2,3-Triazole-amino acid conjugate 7 MCF-7 (Breast)<10[11]
1,2,3-Triazole-amino acid conjugate 7 HepG2 (Liver)<10[11]
1,2,3-triazole derivative 8 (phosphonate)HT-1080 (Fibrosarcoma)15.13[12]
1,2,3-triazole derivative 8 (phosphonate)A-549 (Lung)21.25[12]
1,2,3-triazole derivative 8 (phosphonate)MCF-7 (Breast)18.06[12]
1,2,3-triazole derivative 8 (phosphonate)MDA-MB-231 (Breast)16.32[12]
Doxorubicin (Standard)-Varies[12]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of bioassay results. Below are representative protocols for key experiments cited in this guide.

Enzyme Inhibition Assay (General Protocol)
  • Enzyme and Substrate Preparation : Prepare solutions of the target enzyme and its specific substrate in the appropriate buffer at desired concentrations.

  • Inhibitor Preparation : Dissolve the test compounds (e.g., this compound, analogs) in a suitable solvent (e.g., DMSO) to create stock solutions, followed by serial dilutions to obtain a range of concentrations.

  • Assay Procedure :

    • In a microplate, add the enzyme solution to each well.

    • Add the test compound dilutions to the respective wells. A control group with solvent only and a positive control with a known inhibitor are included.

    • Pre-incubate the enzyme and inhibitor mixture for a specified period at a controlled temperature.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

    • Monitor the reaction progress by measuring the absorbance or fluorescence at specific time intervals using a microplate reader.

  • Data Analysis : Calculate the percentage of enzyme inhibition for each compound concentration. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.[5][6][7]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)
  • Microorganism Preparation : Prepare a standardized inoculum of the test microorganism (bacteria or fungi) in a suitable broth medium.

  • Compound Preparation : Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation : Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation : Incubate the plates at the optimal temperature and duration for the specific microorganism.

  • Determination of Minimum Inhibitory Concentration (MIC) : The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Visualizations

The following diagrams illustrate a key signaling pathway involving a 4-amino-1,2,3-triazole analog and a typical experimental workflow.

IDO1_Inhibition_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine Immune_Suppression Immune Suppression Kynurenine->Immune_Suppression Leads to IDO1->Kynurenine Produces Inhibitor 4-Amino-1,2,3-triazole Inhibitor Inhibitor->IDO1 Inhibits T_Cell T-Cell Proliferation & Activation Immune_Suppression->T_Cell Suppresses

Caption: IDO1 inhibition pathway by a 4-amino-1,2,3-triazole analog.

Bioassay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Compound_Prep Prepare Compound (this compound) Serial Dilutions Incubation Incubate Compound with Assay Components Compound_Prep->Incubation Assay_Prep Prepare Assay Components (e.g., Enzyme, Cells, Microbes) Assay_Prep->Incubation Measurement Measure Biological Activity (e.g., Absorbance, Fluorescence, Cell Viability) Incubation->Measurement Data_Processing Process Raw Data Measurement->Data_Processing Result_Determination Determine IC50 / MIC Data_Processing->Result_Determination Comparison Compare with Alternatives & Controls Result_Determination->Comparison

Caption: General workflow for in vitro bioassay validation.

References

In Vivo Anticancer Efficacy of Novel 1,2,4-Triazole Derivatives Compared to Standard-of-Care

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anticancer efficacy of novel 1,2,4-triazole derivatives against the standard-of-care chemotherapeutic agent, cisplatin. The data presented is based on a study investigating the antitumor activity of these compounds in a Dalton's Lymphoma Ascites (DLA) solid tumor model.

Comparative Efficacy Analysis

The in vivo antitumor activity of two novel 1,2,4-triazole derivatives, here designated as MPA and OBC, was evaluated in a DLA-induced solid tumor model in Swiss albino mice. The efficacy of these compounds was compared to the standard chemotherapeutic drug, cisplatin. The results, summarized in the table below, demonstrate a significant reduction in tumor volume and weight in the groups treated with the 1,2,4-triazole derivatives, comparable to the cisplatin-treated group.

Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) ± SEM% Inhibition of Tumor VolumeMean Tumor Weight (g) ± SEM% Inhibition of Tumor Weight
Control (DLA)-2.84 ± 0.08-2.58 ± 0.12-
MPA 201.12 ± 0.0560.561.05 ± 0.0759.30
OBC 201.24 ± 0.0656.341.18 ± 0.0554.26
Cisplatin 3.50.98 ± 0.0465.490.95 ± 0.0663.18

Experimental Protocols

Dalton's Lymphoma Ascites (DLA) Solid Tumor Model

A detailed methodology was followed to assess the in vivo antitumor activity of the 1,2,4-triazole derivatives.

  • Animal Model: Healthy Swiss albino mice of either sex, weighing between 20-25g, were used for the study. The animals were housed under standard laboratory conditions with free access to food and water.

  • Tumor Induction: DLA cells were aspirated from the peritoneal cavity of a tumor-bearing mouse, washed with saline, and a cell suspension of 1 x 10⁶ cells in 0.25 mL was injected subcutaneously into the right hind limb of the experimental animals.

  • Treatment Regimen: Twenty-four hours after tumor inoculation, the animals were randomly divided into four groups (n=6 per group):

    • Control Group: Received 0.9% normal saline orally.

    • MPA Group: Received the 1,2,4-triazole derivative MPA at a dose of 20 mg/kg body weight, administered orally.

    • OBC Group: Received the 1,2,4-triazole derivative OBC at a dose of 20 mg/kg body weight, administered orally.

    • Standard Group: Received cisplatin at a dose of 3.5 mg/kg body weight, administered intraperitoneally once a week.

  • Efficacy Evaluation: Treatment was continued for 28 days. On the 29th day, all animals were euthanized. The solid tumors were dissected, and the tumor volume and weight were measured. The percentage of tumor growth inhibition was calculated using the following formulas:

    • % Inhibition of Tumor Volume = [(Tumor volume of control - Tumor volume of treated) / Tumor volume of control] x 100

    • % Inhibition of Tumor Weight = [(Tumor weight of control - Tumor weight of treated) / Tumor weight of control] x 100

Visualizing the Experimental Workflow and Potential Mechanism of Action

The following diagrams illustrate the experimental workflow for the in vivo study and a potential signaling pathway targeted by anticancer 1,2,4-triazole derivatives.

experimental_workflow cluster_setup Animal Model and Tumor Induction cluster_treatment Treatment Groups (28 days) cluster_evaluation Efficacy Evaluation (Day 29) animal_model Swiss Albino Mice (20-25g) dla_injection Subcutaneous injection of DLA cells (1x10^6) animal_model->dla_injection control Control (Saline, p.o.) mpa_group MPA (20 mg/kg, p.o.) obc_group OBC (20 mg/kg, p.o.) cisplatin_group Cisplatin (3.5 mg/kg, i.p.) euthanasia Euthanasia of mice tumor_dissection Dissection of solid tumors euthanasia->tumor_dissection measurement Measurement of tumor volume and weight tumor_dissection->measurement calculation % Tumor Inhibition Calculation measurement->calculation

In vivo experimental workflow for evaluating antitumor activity.

PI3K_Akt_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation PTEN PTEN PTEN->PIP3 Inhibition mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Stimulation Triazole 1,2,4-Triazole Derivative Triazole->PI3K Potential Inhibition Triazole->Akt Potential Inhibition Triazole->mTORC1 Potential Inhibition

Hypothesized PI3K/Akt/mTOR signaling pathway targeted by 1,2,4-triazole derivatives.

Comparative Cross-Reactivity Profiling of 1-Methyl-1H-1,2,3-triazol-4-amine and Alternative Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental cross-reactivity data for 1-Methyl-1H-1,2,3-triazol-4-amine is not extensively available in the public domain. This guide provides a comparative framework using representative data from closely related 1,2,3-triazole-containing compounds and established alternative heterocyclic scaffolds. The data presented herein is illustrative and intended to guide researchers in designing and interpreting their own cross-reactivity studies.

The 1,2,3-triazole moiety is recognized as a "privileged" scaffold in medicinal chemistry, capable of engaging with a wide array of biological targets through various non-covalent interactions, including hydrogen bonding and dipole-dipole interactions.[1][2][3][4] This versatility, however, necessitates a thorough evaluation of a compound's selectivity to minimize off-target effects.[5][6] This guide compares the hypothetical cross-reactivity profile of this compound with two common alternative heterocyclic scaffolds: 4-amino-1-methyl-1H-pyrazole and 5-methyl-1H-imidazol-4-amine.

The comparison is based on standard in vitro safety pharmacology screening panels, which are crucial for the early identification of potential adverse drug reactions.[7][8][9] These panels typically assess a compound's activity against a broad range of clinically relevant receptors, transporters, enzymes, and ion channels.[10][11]

Data Presentation: Comparative Selectivity Profiles

The following tables summarize hypothetical inhibitory activities (% inhibition at a 10 µM concentration) of the test compounds against a selection of key off-target classes. Lower inhibition values indicate higher selectivity.

Table 1: Kinase Selectivity Panel (Illustrative Data)

Kinase TargetThis compound (% Inhibition @ 10 µM)4-Amino-1-methyl-1H-pyrazole (% Inhibition @ 10 µM)5-Methyl-1H-imidazol-4-amine (% Inhibition @ 10 µM)
ABL112815
SRC181525
LCK252030
EGFR538
VEGFR29612
AURKB453555

Table 2: GPCR Binding Panel (Illustrative Data)

GPCR TargetThis compound (% Inhibition @ 10 µM)4-Amino-1-methyl-1H-pyrazole (% Inhibition @ 10 µM)5-Methyl-1H-imidazol-4-amine (% Inhibition @ 10 µM)
Adrenergic α1A8125
Adrenergic β2352
Dopamine D2151020
Serotonin 5-HT2A221830
Muscarinic M1694
Histamine H1302540

Table 3: Ion Channel Panel (Illustrative Data)

Ion Channel TargetThis compound (% Inhibition @ 10 µM)4-Amino-1-methyl-1H-pyrazole (% Inhibition @ 10 µM)5-Methyl-1H-imidazol-4-amine (% Inhibition @ 10 µM)
hERG (KCNH2)281535
Nav1.510815
Cav1.2538

Experimental Protocols

Comprehensive cross-reactivity profiling involves a suite of standardized in vitro assays. Commercial services, such as Eurofins Discovery's SafetyScreen™ panels, offer broad screening against hundreds of targets.[10][12]

Kinase Selectivity Profiling

This assay evaluates the inhibitory activity of a compound against a panel of protein kinases, which is crucial as off-target kinase inhibition is a common source of toxicity.[13][14]

Protocol: ADP-Glo™ Kinase Assay (Promega)

  • Assay Setup: Kinase reactions are set up in a 384-well plate format. Each well contains the specific kinase, its corresponding substrate, and ATP.[15]

  • Compound Addition: The test compound (e.g., this compound) is added at a fixed concentration (typically 1-10 µM for single-point screening) or in a dose-response manner.[16]

  • Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at room temperature for a defined period (e.g., 60 minutes).

  • ADP Detection: After incubation, ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.

  • Signal Generation: Kinase Detection Reagent is then added to convert ADP to ATP, which is subsequently used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Data Analysis: The luminescence intensity is proportional to the amount of ADP generated and thus reflects the kinase activity. The percentage of inhibition is calculated relative to a vehicle control (e.g., DMSO).

GPCR Cross-Reactivity Profiling

G-protein coupled receptors (GPCRs) are a major class of drug targets, and unintended interactions can lead to significant side effects. Radioligand binding assays are the gold standard for determining a compound's affinity for a large number of GPCRs.[17][18]

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Cell membranes expressing the specific GPCR target are prepared and aliquoted into a 96-well filter plate.

  • Competitive Binding: A known radioligand for the target receptor is added to each well along with the test compound at a specified concentration (e.g., 10 µM).

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Washing: Unbound radioligand is removed by washing the filter plate.

  • Scintillation Counting: A scintillation cocktail is added to each well, and the plate is read on a scintillation counter to quantify the amount of bound radioligand.

  • Data Analysis: The displacement of the radioligand by the test compound is measured. The percentage of inhibition is calculated by comparing the counts in the presence of the test compound to the control wells.[19]

Ion Channel Profiling (e.g., hERG)

The hERG potassium channel is a critical off-target to assess due to the risk of cardiac arrhythmias. Automated patch-clamp electrophysiology is a common method for this evaluation.

Protocol: Automated Patch-Clamp Assay

  • Cell Preparation: A stable cell line expressing the ion channel of interest (e.g., hERG) is used.

  • Compound Application: Cells are captured on a multi-well patch plate, and a giga-seal is formed. The test compound is then applied at various concentrations.

  • Electrophysiological Recording: The ion channel current is measured in response to specific voltage protocols before and after the application of the compound.

  • Data Analysis: The effect of the compound on the channel's current (e.g., inhibition of the tail current for hERG) is quantified to determine the IC50 value.

Visualizations

Experimental and Logical Workflows

G cluster_prep Preparation cluster_screening Screening cluster_analysis Data Analysis Compound Test Compound (this compound) KinaseAssay Kinase Panel Screening Compound->KinaseAssay GPCR_Assay GPCR Panel Screening Compound->GPCR_Assay IonChannelAssay Ion Channel Screening Compound->IonChannelAssay AssayPlates Assay Plates (Kinase, GPCR, Ion Channel) AssayPlates->KinaseAssay AssayPlates->GPCR_Assay AssayPlates->IonChannelAssay DataAcq Data Acquisition (Luminescence, Radioactivity, Current) KinaseAssay->DataAcq GPCR_Assay->DataAcq IonChannelAssay->DataAcq InhibitionCalc % Inhibition Calculation DataAcq->InhibitionCalc Selectivity Selectivity Profile Generation InhibitionCalc->Selectivity

Caption: Workflow for in vitro cross-reactivity profiling.

Hypothetical Signaling Pathway Interaction

The diagram below illustrates a hypothetical scenario where a triazole-based compound, designed to inhibit a primary kinase target (Target Kinase), exhibits off-target activity on another kinase (Off-Target Kinase), leading to unintended downstream effects.

G cluster_pathway Cellular Signaling Pathways Ligand Growth Factor Receptor Receptor Tyrosine Kinase Ligand->Receptor TargetKinase Target Kinase (e.g., PI3K) Receptor->TargetKinase OffTargetKinase Off-Target Kinase (e.g., AURKB) Receptor->OffTargetKinase OnTargetPathway On-Target Pathway (Cell Survival) TargetKinase->OnTargetPathway OffTargetPathway Off-Target Pathway (Cell Cycle Arrest) OffTargetKinase->OffTargetPathway Compound This compound Compound->TargetKinase Intended Inhibition Compound->OffTargetKinase Cross-reactivity

Caption: Potential on-target and off-target effects in a signaling cascade.

References

Comparative Analysis of Synthesis Routes for 1-Methyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Strategies

1-Methyl-1H-1,2,3-triazol-4-amine is a valuable building block in medicinal chemistry, appearing as a key structural motif in various biologically active compounds. The efficient and regioselective synthesis of this molecule is therefore of significant interest. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols and a quantitative comparison to aid researchers in selecting the most suitable method for their specific needs.

Key Synthesis Routes

Two prominent strategies for the synthesis of this compound are:

  • Route 1: Cycloaddition of Methyl Azide with an Acetonitrile Derivative followed by Rearrangement. This classical approach involves the initial formation of a triazole ring through a [3+2] cycloaddition reaction, followed by a Dimroth rearrangement to yield the desired 4-amino-1-methyl-1,2,3-triazole.

  • Route 2: Synthesis of 4-Amino-1H-1,2,3-triazole and Subsequent N-Methylation. This two-step process first constructs the 4-amino-1,2,3-triazole core, which is then selectively methylated at the N1 position.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the two synthesis routes, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterRoute 1: Cycloaddition & RearrangementRoute 2: N-Methylation of 4-Amino-1H-1,2,3-triazole
Starting Materials Methyl azide, 2-Aminoacetonitrile4-Amino-1H-1,2,3-triazole, Methylating agent (e.g., Methyl iodide)
Key Intermediates 5-Amino-1-methyl-1H-1,2,3-triazole-
Overall Yield Moderate to GoodGood to Excellent
Reaction Time 24+ hours (including rearrangement)2-24 hours
Reaction Temperature Elevated temperatures for rearrangement (e.g., boiling pyridine)Room temperature to moderate heating
Key Reagents Pyridine (for rearrangement)Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, Acetone)
Purification Column chromatography, RecrystallizationColumn chromatography, Recrystallization
Scalability Potentially limited by rearrangement stepGenerally good
Regioselectivity Rearrangement drives formation of the desired isomerCan be challenging, may produce a mixture of N1 and N2 isomers

Experimental Protocols

Route 1: Cycloaddition of Methyl Azide and 2-Aminoacetonitrile followed by Dimroth Rearrangement

This route is a classic method for the synthesis of this class of compounds.

Step 1: Synthesis of 5-Amino-1-methyl-1H-1,2,3-triazole

  • Materials: Methyl azide, 2-Aminoacetonitrile, appropriate solvent (e.g., ethanol).

  • Procedure: A solution of methyl azide in a suitable solvent is reacted with 2-aminoacetonitrile. The reaction mixture is typically stirred at room temperature for an extended period. The progress of the reaction is monitored by thin-layer chromatography (TLC) or other suitable analytical techniques. Upon completion, the solvent is removed under reduced pressure to yield the crude 5-amino-1-methyl-1H-1,2,3-triazole.

Step 2: Dimroth Rearrangement to this compound

  • Materials: 5-Amino-1-methyl-1H-1,2,3-triazole, Pyridine.

  • Procedure: The crude 5-amino-1-methyl-1H-1,2,3-triazole is dissolved in pyridine and the solution is heated to reflux for approximately 24 hours.[1] The rearrangement is driven by the thermodynamic stability of the 4-amino isomer. After cooling, the pyridine is removed under vacuum. The residue is then purified by column chromatography on silica gel, followed by recrystallization to afford pure this compound.

Route 2: N-Methylation of 4-Amino-1H-1,2,3-triazole

This approach offers a potentially more direct route if the starting 4-amino-1H-1,2,3-triazole is readily available.

  • Materials: 4-Amino-1H-1,2,3-triazole, Methyl iodide (or other methylating agent), Sodium hydride (NaH) or Potassium carbonate (K2CO3), Anhydrous N,N-Dimethylformamide (DMF) or Acetone.

  • Procedure:

    • To a solution of 4-amino-1H-1,2,3-triazole in an anhydrous solvent such as DMF, a base (e.g., NaH) is added portion-wise at 0 °C under an inert atmosphere. The mixture is stirred until the evolution of hydrogen gas ceases, indicating the formation of the corresponding anion.

    • Methyl iodide is then added dropwise to the reaction mixture at 0 °C. The reaction is allowed to warm to room temperature and stirred for a specified period (typically 2-24 hours).

    • The reaction progress is monitored by TLC. Upon completion, the reaction is quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • The crude product, which may contain a mixture of N1 and N2 methylated isomers, is purified by column chromatography to isolate the desired this compound.

Mandatory Visualization: Synthesis Route Selection Workflow

The choice between the two synthetic routes often depends on several factors, including the availability of starting materials, desired scale, and the importance of regioselectivity. The following diagram illustrates a logical workflow for selecting the optimal synthesis route.

Synthesis_Route_Selection Start Start Availability Is 4-Amino-1H-1,2,3-triazole readily available? Start->Availability Route1 Route 1: Cycloaddition & Rearrangement Availability->Route1 No Route2 Route 2: N-Methylation Availability->Route2 Yes End End Route1->End Regioselectivity Is high regioselectivity critical? Route2->Regioselectivity OptimizeMethylation Optimize Methylation Conditions Regioselectivity->OptimizeMethylation No Regioselectivity->End Yes OptimizeMethylation->End

Caption: Decision workflow for selecting a synthesis route.

Conclusion

Both presented routes offer viable pathways to this compound.

  • Route 1 (Cycloaddition & Rearrangement) is a fundamental approach that constructs the triazole ring and then isomerizes to the desired product. While potentially longer and requiring harsher conditions for the rearrangement, it can be a reliable method when the starting materials for Route 2 are not accessible.

  • Route 2 (N-Methylation) is a more direct approach, provided that 4-amino-1H-1,2,3-triazole is available. The main challenge in this route lies in achieving high regioselectivity for the N1-methylation over the N2-position. Careful optimization of the base, solvent, and temperature is crucial for maximizing the yield of the desired product.

The selection of the optimal synthesis route will ultimately depend on the specific constraints and objectives of the research project, including cost, time, scale, and the purity requirements of the final compound. This guide provides the necessary data and protocols to make an informed decision.

References

Performance Benchmark: 1-Methyl-1H-1,2,3-triazol-4-amine and its Analogs in Antimicrobial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial performance of aminotriazole derivatives, with a focus on their potential applications in drug development. Due to the limited availability of specific performance data for 1-Methyl-1H-1,2,3-triazol-4-amine, this document benchmarks the activity of a closely related and structurally simple aminotriazole analog against established antimicrobial agents. The data presented is intended to provide a representative understanding of the potential efficacy of this class of compounds.

Comparative Analysis of Antimicrobial Activity

The antimicrobial efficacy of aminotriazole derivatives is compared against standard antibacterial and antifungal agents, Ciprofloxacin and Fluconazole, respectively. The performance is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a microorganism. Lower MIC values indicate higher antimicrobial potency.

Data Summary: Minimum Inhibitory Concentration (MIC) Values (µg/mL)

CompoundStaphylococcus aureus (Gram-positive bacterium)Escherichia coli (Gram-negative bacterium)Candida albicans (Fungus)
4-Amino-5-aryl-4H-1,2,4-triazole derivative (with 4-trichloromethyl group)5[1]--
Ciprofloxacin0.5 - 12.5[2][3][4]0.013 - 0.08[1]Not Applicable
FluconazoleNot ApplicableNot Applicable0.5 - 8[5][6][7]

Note: Data for the aminotriazole derivative is based on a substituted analog due to the absence of specific public data for this compound. The MIC values for Ciprofloxacin and Fluconazole represent a range found across multiple studies and strains.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, a standard procedure in antimicrobial susceptibility testing.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

1. Preparation of Materials:

  • Test Compound and Control Drugs: Prepare stock solutions of the aminotriazole derivative, Ciprofloxacin, and Fluconazole in a suitable solvent, typically Dimethyl Sulfoxide (DMSO).

  • Bacterial/Fungal Strains: Use standardized cultures of Staphylococcus aureus, Escherichia coli, and Candida albicans. The inoculum should be adjusted to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[8]

  • Growth Media: Mueller-Hinton Broth (MHB) is commonly used for bacteria, while RPMI-1640 medium is standard for yeast like Candida albicans.

  • 96-Well Microtiter Plates: Sterile, flat-bottomed plates are used for the assay.

2. Assay Procedure:

  • Serial Dilutions: Dispense 100 µL of the appropriate growth medium into all wells of a 96-well microtiter plate.[9] In the first column of wells, add 100 µL of the 2x concentrated stock solution of the test compound. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a concentration gradient. Discard 100 µL from the last dilution column.

  • Inoculation: Dilute the standardized microbial suspension in the growth medium to the final desired concentration (typically 5 x 10⁵ CFU/mL for bacteria). Add 100 µL of this inoculum to each well, bringing the total volume to 200 µL.

  • Controls:

    • Positive Control (Growth Control): Wells containing only the growth medium and the microbial inoculum.

    • Negative Control (Sterility Control): Wells containing only the growth medium to check for contamination.

  • Incubation: Incubate the plates at 35-37°C. Incubation times are typically 18-24 hours for bacteria and 24-48 hours for yeast.[10]

3. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) after incubation. This can be assessed visually or by using a microplate reader to measure the optical density at 600 nm.

Visualizations

Workflow for Broth Microdilution MIC Assay

G Broth Microdilution Method Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation & Reading A Prepare Stock Solutions (Test Compound & Controls) E Perform Serial Dilutions of Test Compound A->E B Prepare Microbial Inoculum (0.5 McFarland Standard) F Inoculate Wells with Microbial Suspension B->F C Prepare Growth Medium D Dispense Medium into 96-Well Plate C->D D->E E->F G Incubate Plate (e.g., 37°C for 24h) F->G H Read Results (Visual or Spectrophotometric) G->H I Determine MIC Value H->I

Caption: Workflow of the broth microdilution method for MIC determination.

Logical Relationship in Antimicrobial Susceptibility Testing

G Antimicrobial Susceptibility Logic cluster_concepts Key Concepts cluster_outcomes Possible Outcomes Compound Antimicrobial Compound Concentration Compound Concentration Compound->Concentration Microbe Microorganism Growth Visible Growth Microbe->Growth NoGrowth No Visible Growth (Inhibition) Microbe->NoGrowth Concentration->Growth Below MIC Concentration->NoGrowth At or Above MIC MIC Minimum Inhibitory Concentration (MIC) Growth->MIC NoGrowth->MIC

Caption: Logical flow for determining antimicrobial susceptibility.

References

Reproducibility of published synthesis methods for 1-Methyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of published synthesis methods for 1-Methyl-1H-1,2,3-triazol-4-amine, a valuable building block in medicinal chemistry and drug development. The reproducibility of synthetic protocols is a critical factor in the efficient progression of research, and this document aims to provide an objective overview of available methods, supported by experimental data.

Introduction

This compound is a heterocyclic amine that serves as a key intermediate in the synthesis of various biologically active compounds. The reliable and reproducible synthesis of this compound is therefore of significant interest to the scientific community. This guide outlines and compares two distinct methods for its preparation: the reduction of a nitro precursor and a method involving a Dimroth rearrangement.

Comparison of Synthesis Methods

Two primary synthetic routes for this compound are presented below. The key performance indicators for each method, including reaction yield, purity, and conditions, are summarized for ease of comparison.

Table 1: Comparison of Synthesis Methods for this compound

ParameterMethod 1: Reduction of 1-methyl-4-nitro-1H-1,2,3-triazoleMethod 2: Dimroth Rearrangement
Starting Material 1-methyl-4-nitro-1H-1,2,3-triazole5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxamide
Key Reagents 10% Palladium on Carbon, Hydrogen gasNot explicitly stated in reviewed literature
Solvent MethanolPyridine (boiling)
Reaction Time 2 hours24 hours
Temperature Room TemperatureBoiling point of Pyridine
Yield 98%[1]Not explicitly stated in reviewed literature
Product Purity Not explicitly stated, confirmed by 1H NMR[1]Not explicitly stated in reviewed literature
Scalability Potentially scalablePotentially scalable, but may require large volumes of pyridine

Experimental Protocols

Method 1: Reduction of 1-methyl-4-nitro-1H-1,2,3-triazole

This method involves the catalytic hydrogenation of a nitro-substituted triazole precursor.

Step 1: Synthesis of 1-methyl-4-nitro-1H-1,2,3-triazole (Precursor)

The synthesis of the starting material, 1-methyl-4-nitro-1H-1,2,3-triazole, is a prerequisite for this method. One reported method involves the alkylation of 4-nitro-1,2,3-triazole.

  • Reaction: Alkylation of 4-nitro-1,2,3-triazole with an appropriate methylating agent (e.g., methyl iodide or dimethyl sulfate) in the presence of a base.

Step 2: Reduction to this compound

  • Procedure: To a solution of 1-methyl-4-nitro-1H-1,2,3-triazole (1.0 eq) in methanol, 10% palladium on carbon (0.1 eq by weight) is added. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stirred at room temperature for 2 hours.

  • Work-up: The reaction mixture is filtered to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the desired product, this compound.[1]

  • Characterization: The structure of the product can be confirmed by 1H NMR spectroscopy.[1]

Method 2: Dimroth Rearrangement

The Dimroth rearrangement is a well-established reaction in triazole chemistry where endocyclic and exocyclic nitrogen atoms exchange positions.[2] While a specific detailed protocol for the synthesis of this compound via this method was not found in the reviewed literature, the general principle can be applied. This would typically involve the rearrangement of an isomeric 5-amino-1-methyl-1,2,3-triazole.

  • General Procedure: A solution of the starting 5-amino-1-methyl-1,2,3-triazole isomer in a high-boiling solvent such as pyridine is heated under reflux for an extended period (e.g., 24 hours).[2]

  • Work-up: After cooling, the solvent is removed under reduced pressure. The residue can then be purified by a suitable method, such as recrystallization or column chromatography, to isolate the this compound.

Visualizing the Synthetic Pathways

To better understand the described synthetic methods, the following diagrams illustrate the reaction workflows.

G Method 1: Synthesis via Reduction cluster_0 Precursor Synthesis cluster_1 Reduction Step 4-Nitro-1,2,3-triazole 4-Nitro-1,2,3-triazole 1-methyl-4-nitro-1H-1,2,3-triazole 1-methyl-4-nitro-1H-1,2,3-triazole 4-Nitro-1,2,3-triazole->1-methyl-4-nitro-1H-1,2,3-triazole Alkylation Methylating Agent Methylating Agent Methylating Agent->1-methyl-4-nitro-1H-1,2,3-triazole 1-methyl-4-nitro-1H-1,2,3-triazole_2 1-methyl-4-nitro-1H-1,2,3-triazole This compound This compound 1-methyl-4-nitro-1H-1,2,3-triazole_2->this compound Reduction H2, Pd/C H2, Pd/C H2, Pd/C->this compound

Caption: Workflow for the synthesis of this compound via reduction.

G Method 2: Synthesis via Dimroth Rearrangement 5-Amino-1-methyl-1H-1,2,3-triazole 5-Amino-1-methyl-1H-1,2,3-triazole Diazo Intermediate Diazo Intermediate 5-Amino-1-methyl-1H-1,2,3-triazole->Diazo Intermediate Ring Opening (Heat in Pyridine) This compound This compound Diazo Intermediate->this compound Ring Closure

Caption: Proposed workflow for the synthesis via Dimroth rearrangement.

Conclusion and Recommendations

Based on the available literature, the reduction of 1-methyl-4-nitro-1H-1,2,3-triazole (Method 1) is a well-documented and high-yielding method for the synthesis of this compound. The reaction proceeds under mild conditions and in a short timeframe, making it an attractive option for laboratory-scale synthesis.

The Dimroth rearrangement (Method 2) presents a theoretically viable alternative. However, the lack of a specific, detailed protocol for this particular compound in the reviewed literature makes it a less reliable choice without further methods development. The potentially harsh conditions (prolonged heating in pyridine) may also be a drawback.

For researchers requiring a reliable and reproducible synthesis of this compound, Method 1 is the recommended starting point. Further investigation and optimization of the Dimroth rearrangement could provide a valuable alternative synthetic route.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of 1-Methyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive operational plan for the safe handling and disposal of 1-Methyl-1H-1,2,3-triazol-4-amine, ensuring laboratory safety and regulatory compliance.

This document provides detailed procedures for the proper disposal of this compound, a compound that requires careful management due to its potential health hazards. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and ensuring compliance with environmental regulations.

I. Chemical and Physical Properties

A summary of the key properties of this compound is presented below. This information is essential for understanding the compound's behavior and potential hazards.

PropertyValueSource
Molecular Formula C₃H₆N₄PubChem
Molecular Weight 98.11 g/mol PubChem
CAS Number 67545-00-0PubChem
Appearance Data not available (likely a solid)-
Solubility Data not available-

II. Hazard Identification and Safety Precautions

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards[1]:

  • H302: Harmful if swallowed (Acute toxicity, oral).

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Personal Protective Equipment (PPE):

Due to these hazards, the following PPE must be worn when handling this compound:

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Eye/Face Protection: Safety glasses with side shields or chemical goggles.

  • Skin and Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to minimize skin exposure.

  • Respiratory Protection: Work should be conducted in a well-ventilated area, such as a chemical fume hood. If dust generation is unavoidable, a NIOSH-approved respirator may be necessary.

III. Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

Step-by-Step Spill Cleanup:

  • Evacuate and Secure: Immediately alert others in the vicinity and evacuate the immediate area. Restrict access to the spill site.

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For dry spills, carefully sweep or vacuum the material. Avoid generating dust. Use a vacuum cleaner equipped with a HEPA filter if available. For liquid spills, use an inert absorbent material.

  • Collection: Place all contaminated materials into a clearly labeled, sealed container for hazardous waste.

  • Decontamination: Thoroughly clean the spill area with soap and water.

  • Disposal: Dispose of all cleanup materials as hazardous waste according to your institution's guidelines.

IV. Proper Disposal Procedures

Operational Disposal Plan:

  • Waste Collection:

    • Collect waste this compound in its original container or a compatible, properly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Container Labeling:

    • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Toxic," "Irritant").

  • Storage:

    • Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.

    • Ensure containers are kept closed except when adding waste.

    • Store in a cool, dry, and well-ventilated area away from incompatible materials.

  • Disposal Method:

    • Contact your institution's EHS office or a licensed professional waste disposal service to arrange for pickup and disposal.

    • The recommended disposal method for similar compounds is incineration in a chemical incinerator equipped with an afterburner and scrubber[2]. This should only be performed by a licensed and qualified facility.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.

Disposal of Empty Containers:

  • Empty containers that held this compound must also be treated as hazardous waste unless properly decontaminated.

  • Triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.

  • After decontamination, the container can be disposed of according to institutional guidelines, which may include recycling or disposal as non-hazardous waste.

V. Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Waste Generated collect Collect in a Labeled, Sealed Container start->collect spill Spill Occurs start->spill storage Store in Designated Satellite Accumulation Area collect->storage contact_ehs Contact EHS or Licensed Waste Disposal Service storage->contact_ehs pickup Arrange for Professional Pickup and Disposal contact_ehs->pickup incineration Disposal via High-Temperature Incineration pickup->incineration spill_protocol Follow Spill Management Protocol spill->spill_protocol spill_collect Collect Spill Debris as Hazardous Waste spill_protocol->spill_collect spill_collect->storage

Caption: Disposal Workflow for this compound.

Disclaimer: The information provided in this document is intended as a guide and is based on available data for this compound and analogous compounds. Always consult your institution's specific waste disposal policies and procedures, and when in doubt, contact your Environmental Health and Safety (EHS) department for guidance.

References

Essential Safety and Operational Guide for 1-Methyl-1H-1,2,3-triazol-4-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for handling 1-Methyl-1H-1,2,3-triazol-4-amine in a laboratory setting. Adherence to these procedures is essential for ensuring the safety of researchers and maintaining a secure work environment. The toxicological properties of this chemical have not been fully investigated, warranting a cautious approach.[1][2]

Hazard Summary:

This compound is classified with the following hazards:

  • Harmful if swallowed.[3][4]

  • Causes skin irritation.[1][3][4]

  • Causes serious eye irritation.[1][3][4]

  • May cause respiratory irritation.[1][3][4]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling this compound. The type of protective equipment must be selected based on the concentration and quantity of the hazardous substance at the specific workplace.[1][5]

Protection Type Specification Standard
Eye/Face Protection Safety glasses with side-shields or chemical safety goggles.NIOSH (US) or EN 166 (EU).[1]
Hand Protection Chemical-resistant, impervious gloves.EU Directive 89/686/EEC and EN 374.[1]
Skin and Body Protection Laboratory coat, long-sleeved clothing. Consider impervious clothing for larger quantities.[5]N/A
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator if ventilation is inadequate or for spill cleanup.[1] For higher-level protection, use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.[1]NIOSH (US) or CEN (EU).[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area.[1]

  • Use a chemical fume hood to minimize inhalation exposure.

  • Provide appropriate exhaust ventilation where dust may form.[1][5]

General Handling Procedures:

  • Read and understand the Safety Data Sheet (SDS) before handling the chemical.

  • Avoid contact with skin and eyes.[1][2][5]

  • Avoid the formation of dust and aerosols.[1][5]

  • Wash hands thoroughly after handling and before breaks.[1][5]

Storage:

  • Store in a cool, dry, and well-ventilated place.[6][7]

  • Keep the container tightly closed.[2][6][7]

  • The substance is noted to be light-sensitive.[1]

Emergency Procedures

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][6] Consult a physician.[1][5]

  • In case of skin contact: Wash off immediately with soap and plenty of water.[1][2] Consult a physician.[1][5]

  • If inhaled: Move to fresh air. If not breathing, give artificial respiration.[2][6] Consult a physician.[1][5]

  • If swallowed: Rinse mouth with water.[2][5] Call a POISON CENTER or doctor/physician if you feel unwell.[2]

Disposal Plan

All waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Disposal: This material should be disposed of as hazardous waste.[1] It is recommended to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.[1]

  • Spill Cleanup: In case of a spill, avoid dust formation.[1][2] Sweep up and shovel the material into a suitable, closed container for disposal.[1][2][5]

Experimental Workflow

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a well-ventilated fume hood B->C D Weigh and handle the chemical C->D E Perform the experiment D->E F Decontaminate work surfaces E->F G Dispose of waste in designated hazardous waste container F->G H Remove and dispose of contaminated PPE G->H I Wash hands thoroughly H->I

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1H-1,2,3-triazol-4-amine
Reactant of Route 2
1-Methyl-1H-1,2,3-triazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.